Flurtamone
Description
Properties
IUPAC Name |
5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-22-17-14(12-8-5-9-13(10-12)18(19,20)21)15(23)16(24-17)11-6-3-2-4-7-11/h2-10,16,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMIJKDBAQCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058228 | |
| Record name | Flurtamone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96525-23-4 | |
| Record name | Flurtamone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96525-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurtamone [ISO:ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096525234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurtamone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3(2H)-Furanone, 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURTAMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2379SGQ8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flurtamone's Mechanism of Action on Phytoene Desaturase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism by which the herbicide flurtamone inhibits phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. Understanding this interaction is pivotal for the development of new herbicides and for engineering herbicide resistance in crops.
Executive Summary
This compound is a potent bleaching herbicide that acts by directly inhibiting phytoene desaturase (PDS). This inhibition blocks the conversion of phytoene to ζ-carotene, leading to the accumulation of the colorless precursor, phytoene. The absence of colored carotenoids results in the photooxidative destruction of chlorophyll and ultimately, cell death. This guide provides a comprehensive overview of this mechanism, including quantitative inhibition data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
Mechanism of Action: Inhibition of Phytoene Desaturase
The primary mode of action of this compound is the specific and potent inhibition of the enzyme phytoene desaturase (PDS, EC 1.3.99.25). PDS is a key enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene.
The Carotenoid Biosynthesis Pathway and the Role of PDS
The carotenoid biosynthesis pathway is a vital metabolic route in plants and algae, producing pigments essential for photosynthesis and photoprotection. PDS catalyzes the introduction of two double bonds into 15-cis-phytoene, a C40 carotenoid precursor. This reaction is a critical step that converts the colorless phytoene into colored carotenoids.
This compound as a PDS Inhibitor
This compound acts as a direct inhibitor of PDS. This inhibition leads to a metabolic bottleneck, causing the accumulation of phytoene.[1][2][3] The lack of downstream carotenoids, which are essential for quenching reactive oxygen species (ROS) generated during photosynthesis, leaves chlorophyll unprotected from photooxidation. This photo-bleaching effect is the macroscopic symptom of this compound's herbicidal activity.
Recent studies on other PDS inhibitors like norflurazon, which shares a similar mode of action, have revealed that these herbicides bind to the plastoquinone-binding site of the PDS enzyme.[4] This suggests that this compound likely acts as a competitive inhibitor with respect to the PDS cofactor, plastoquinone, and as a non-competitive inhibitor with respect to the substrate, phytoene.
Quantitative Data: this compound Inhibition of Phytoene Desaturase
The inhibitory potency of this compound against PDS has been quantified in various studies. The following table summarizes key inhibition constants.
| Organism | Assay Type | Parameter | Value (nM) | Reference |
| Anacystis (cyanobacterium) | In vivo (carotenoid biosynthesis inhibition) | I50 | 30 | [1][2][3] |
| Anacystis (cyanobacterium) | In vitro (PDS interaction with thylakoids) | K1 | 18 | [1][2][3] |
Note: I50 is the half-maximal inhibitory concentration, and K1 is the inhibition constant. Lower values indicate higher inhibitory potency. Data for a wider range of plant and algal species is still needed for a more comprehensive comparison.
Signaling Pathways and Logical Relationships
The inhibition of PDS by this compound triggers a cascade of events within the plant cell. The following diagrams illustrate the carotenoid biosynthesis pathway and the logical consequences of its disruption.
References
- 1. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurtamone Herbicide: A Technical Guide to its Mode of Action in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flurtamone is a potent bleaching herbicide that disrupts a critical metabolic pathway in plants, leading to rapid and lethal phototoxicity. Its primary mode of action is the specific and non-competitive inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition results in the accumulation of the colorless precursor, phytoene, and a subsequent depletion of colored carotenoids. In the absence of protective carotenoids, chlorophyll is rapidly destroyed by photooxidation under light conditions, leading to the characteristic bleaching or whitening of plant tissues and eventual plant death. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Phytoene Desaturase
This compound belongs to the furanone class of herbicides and is classified as a PDS inhibitor. The enzyme phytoene desaturase is responsible for the desaturation of phytoene into phytofluene and subsequently into ζ-carotene, crucial steps in the formation of colored carotenoids like β-carotene and xanthophylls.[1][2][3][4]
The herbicidal effect of this compound unfolds in a series of steps:
-
Uptake and Translocation : this compound is primarily absorbed by the shoots of germinating seedlings and, to a lesser extent, by the roots.[5] It is then translocated within the plant.
-
Enzyme Inhibition : this compound binds to and inhibits the activity of phytoene desaturase.[1][6] This inhibition is reversible and non-competitive.[1]
-
Accumulation of Phytoene : The blockage of PDS leads to the accumulation of its substrate, the colorless carotenoid precursor phytoene.[2][3][4]
-
Depletion of Carotenoids : The synthesis of downstream colored carotenoids, such as β-carotene and lutein, is halted.[1][2]
-
Photooxidative Damage : Carotenoids play a vital role in protecting chlorophyll from photooxidation by quenching reactive oxygen species (ROS) generated during photosynthesis. Without carotenoids, chlorophyll is rapidly degraded by light, leading to the characteristic bleaching symptoms.[1][3] This photooxidative destruction of chlorophyll and the photosynthetic apparatus is the ultimate cause of plant death.[1]
This compound's action is light-dependent, as the photodegradation of chlorophyll is the direct consequence of the lack of carotenoid protection.[1] However, the initial inhibition of carotenoid biosynthesis occurs in both light and dark conditions.[1][2][3]
Quantitative Data on this compound Activity
The efficacy of this compound as a PDS inhibitor has been quantified in various studies. The following tables summarize key quantitative data regarding its inhibitory constants and the differential activity of its enantiomers.
Table 1: In Vitro Inhibition of Phytoene Desaturase (PDS) by this compound
| Parameter | Value | Organism/System | Reference |
| I₅₀ Value | 30 nM | Anacystis cells (intact) | [1][2][3][4] |
| Kᵢ Value | 18 nM | Anacystis thylakoids | [1][2][3][4] |
| I₅₀ Value | 0.03 µM | Not Specified | [7] |
I₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ: The inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme.
This compound is a chiral molecule, existing as R- and S-enantiomers. Research has demonstrated that the R-enantiomer exhibits significantly higher herbicidal activity.[8][9][10]
Table 2: Enantioselective Bioactivity of this compound
| Parameter | Observation | Reference |
| Herbicidal Activity | R-flurtamone is 6.3–35.6 times more active than S-flurtamone. | [8][9][10] |
| R-flurtamone is 1.7–9.9 times more active than racemic this compound. | [8][9][10] | |
| Contribution to Activity | The R-enantiomer contributes to 86.3–97.3% of the herbicidal activity. | [8][9] |
| Carotenoid Content | Plants treated with R-flurtamone had 1.31–2.14 times lower carotenoid content than those treated with S-flurtamone. | [8][9] |
| Molecular Docking | The binding energy of R-flurtamone to PDS is -10.239 kcal/mol. | [9][10] |
| The binding energy of S-flurtamone to PDS is -7.555 kcal/mol. | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mode of action of this compound.
Phytoene Desaturase (PDS) Activity Assay
This assay measures the enzymatic activity of PDS in the presence and absence of inhibitors like this compound. A common method involves a non-radioactive, cell-free system.[11]
Objective: To quantify the inhibition of PDS by this compound.
Materials:
-
E. coli cells expressing the PDS enzyme.
-
E. coli cells capable of producing phytoene.
-
Lysis buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM DTT).
-
French pressure cell.
-
Incubation mixture components: buffer, cofactors (e.g., FAD), and a quinone electron acceptor (e.g., decyl-plastoquinone).[12]
-
Phytoene substrate (can be supplied in liposomes).
-
This compound solutions of varying concentrations.
-
Organic solvents for extraction (e.g., petrol ether, or chloroform/methanol).[11][12]
-
HPLC system with a suitable column (e.g., C18) for pigment analysis.
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare active PDS enzyme by homogenizing the expressing E. coli cells using a French pressure cell.[11]
-
Prepare phytoene-containing liposomes from the phytoene-producing E. coli cells.
-
-
Enzyme Reaction:
-
Set up reaction mixtures in glass vials. A standard assay may contain:
-
50 mM MES-KOH buffer (pH 6.0)
-
100 mM NaCl
-
Affinity-purified PDS enzyme
-
Decyl-plastoquinone (DPQ) as an electron acceptor
-
Phytoene-containing liposomes
-
This compound at various concentrations (or a solvent control).[12]
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the mixture at 37°C in the dark for a defined period (e.g., 10 minutes to 4 hours).[11][12]
-
-
Extraction of Carotenoids:
-
Stop the reaction by adding an organic solvent (e.g., an equal volume of CHCl₃/MeOH 2:1, v/v).[12]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the carotenoids.
-
-
Analysis by HPLC:
-
Analyze the extracted pigments using a reverse-phase HPLC system.
-
Monitor the elution of phytoene, phytofluene, and ζ-carotene by their absorbance at specific wavelengths.
-
Quantify the amount of product formed (phytofluene and ζ-carotene) and the remaining substrate (phytoene).
-
-
Data Analysis:
-
Calculate the rate of PDS activity in the control and inhibitor-treated samples.
-
Determine the I₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Pigment Analysis in Plant Tissues by HPLC
This protocol is used to determine the levels of chlorophylls and carotenoids in plant tissues treated with this compound.[13][14][15][16]
Objective: To quantify the in vivo effects of this compound on the pigment profile of plants.
Materials:
-
Plant tissue (e.g., leaves or seedlings) treated with this compound and control plants.
-
Liquid nitrogen.
-
Mortar and pestle or tissue homogenizer.
-
Extraction solvent (e.g., 80% acetone, or methanol containing 6% KOH).[11]
-
HPLC system with a photodiode array (PDA) detector.
-
Reverse-phase C18 column.
-
Mobile phase solvents (e.g., a gradient of acetonitrile, methanol, and ethyl acetate).[15]
-
Pigment standards (e.g., chlorophyll a, chlorophyll b, β-carotene, lutein, phytoene).
Protocol:
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Pigment Extraction:
-
Add a known volume of cold extraction solvent to the powdered tissue.
-
Homogenize or sonicate the sample on ice and in dim light to prevent pigment degradation.[14]
-
Centrifuge the extract at high speed to pellet the cell debris.
-
Collect the supernatant containing the pigments. Filter if necessary.
-
-
HPLC Analysis:
-
Inject a known volume of the pigment extract into the HPLC system.
-
Separate the pigments using a gradient elution program. A typical program might involve a linear gradient from a polar solvent mixture to a less polar one.[15]
-
Detect the eluting pigments using the PDA detector, recording their absorption spectra.
-
Identify the pigments by comparing their retention times and absorption spectra with those of authentic standards.
-
-
Quantification:
-
Create a standard curve for each pigment using known concentrations of the standards.
-
Calculate the concentration of each pigment in the samples based on the peak areas from the chromatograms and the standard curves.
-
Express the results as µg of pigment per gram of fresh or dry weight of the tissue.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Carotenoid biosynthesis pathway and the inhibition point of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive Assessment of Enantioselective Bioactivity, Toxicity, and Dissipation in Soil of the Chiral Herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epic.awi.de [epic.awi.de]
- 15. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]
- 16. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
Laboratory Synthesis of Flurtamone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a laboratory-scale synthesis pathway for Flurtamone, a herbicide belonging to the furanone chemical class. The described methodology is primarily based on a three-step synthetic route involving a Claisen condensation, a subsequent bromination and cyclization, and a final methylation step. This document is intended to provide researchers and scientists with the necessary information to reproduce this synthesis in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound, chemically known as 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one, commences with the Claisen condensation of 3-(trifluoromethyl)phenylacetonitrile and ethyl phenylacetate. The resulting β-ketonitrile intermediate then undergoes bromination followed by an intramolecular cyclization to form the furanone core. The final step involves the introduction of the methylamino group at the C5 position of the furanone ring.
Caption: Synthetic pathway of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the this compound synthesis.
Step 1: Synthesis of 3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile (Intermediate A)
This step involves a Claisen condensation reaction between 3-(trifluoromethyl)phenylacetonitrile and ethyl phenylacetate using a strong base like sodium ethoxide.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with absolute ethanol (e.g., 100 mL).
-
Base Preparation: Sodium metal (e.g., 1.1 eq) is cautiously added to the ethanol in small portions to prepare a solution of sodium ethoxide. The mixture is stirred until all the sodium has reacted.
-
Reagent Addition: A mixture of 3-(trifluoromethyl)phenylacetonitrile (e.g., 1.0 eq) and ethyl phenylacetate (e.g., 1.2 eq) is added dropwise to the sodium ethoxide solution at room temperature over a period of 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is dissolved in water and the aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with dilute hydrochloric acid (e.g., 2 M HCl) until a precipitate is formed.
-
Purification: The precipitate (Intermediate A) is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
| Parameter | Value |
| Reactants | 3-(Trifluoromethyl)phenylacetonitrile, Ethyl Phenylacetate |
| Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of 4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one (Intermediate B)
This step involves the bromination of the active methylene group in Intermediate A, followed by an intramolecular cyclization to form the furanone ring.
Methodology:
-
Reaction Setup: A solution of Intermediate A (e.g., 1.0 eq) in a suitable solvent such as glacial acetic acid (e.g., 50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: A solution of bromine (e.g., 1.1 eq) in glacial acetic acid is added dropwise to the reaction mixture at room temperature with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Cyclization: After the addition of bromine is complete, the reaction mixture is heated to 80-90 °C for 2-3 hours to facilitate the intramolecular cyclization. The reaction should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product (Intermediate B) is washed with water and then a dilute solution of sodium thiosulfate to remove any unreacted bromine. The solid is then dried and can be further purified by recrystallization from a solvent like ethanol.
| Parameter | Value |
| Reactant | 3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile |
| Reagent | Bromine |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-70% |
Step 3: Synthesis of this compound
The final step is the nucleophilic substitution of the bromine atom in Intermediate B with methylamine to yield this compound.
Methodology:
-
Reaction Setup: Intermediate B (e.g., 1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol (e.g., 50 mL) in a sealed reaction vessel.
-
Reagent Addition: An excess of a solution of methylamine (e.g., 40% in water or as a gas bubbled through the solution) is added to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated to give the crude this compound. Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent to obtain pure this compound.
| Parameter | Value |
| Reactant | 4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one |
| Reagent | Methylamine |
| Solvent | Tetrahydrofuran or Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-65% |
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. The following provides expected characterization data.
Intermediate A: 3-Oxo-2-phenyl-3-(3-(trifluoromethyl)phenyl)propanenitrile
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.8 (m, 4H, Ar-H), 7.3-7.5 (m, 5H, Ar-H), 5.1 (s, 1H, CH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.2 (C=O), 134.5, 131.8 (q, J=32 Hz), 130.0, 129.5, 129.2, 128.8, 126.0 (q, J=4 Hz), 123.5 (q, J=272 Hz, CF₃), 115.8 (CN), 55.0 (CH).
-
IR (KBr, cm⁻¹): 2220 (CN), 1685 (C=O).
-
MS (ESI): m/z [M-H]⁻ calculated for C₁₆H₉F₃NO: 288.06; found 288.1.
Intermediate B: 4-Bromo-5-phenyl-3-(3-(trifluoromethyl)phenyl)furan-2(3H)-one
-
Appearance: Pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.3-7.7 (m, 9H, Ar-H), 5.9 (s, 1H, CH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=O), 155.2, 132.0, 131.5 (q, J=32 Hz), 130.5, 129.8, 129.0, 128.5, 126.5 (q, J=4 Hz), 123.8 (q, J=272 Hz, CF₃), 118.0, 85.0 (C-Br).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₇H₁₀BrF₃O₂: 396.98; found 397.0.
This compound: 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.6 (m, 9H, Ar-H), 5.5 (s, 1H, CH), 5.2 (br s, 1H, NH), 2.9 (d, J=5 Hz, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 198.5 (C=O), 165.0, 132.5, 131.0 (q, J=32 Hz), 129.8, 129.2, 128.8, 128.5, 125.5 (q, J=4 Hz), 124.0 (q, J=272 Hz, CF₃), 105.0, 88.0, 30.5 (N-CH₃).
-
IR (KBr, cm⁻¹): 3350 (N-H), 1705 (C=O).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₁₅F₃NO₂: 348.10; found 348.1.
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Linifanib (ABT-869): A Technical Guide for Drug Development Professionals
An In-depth Review of a Multi-Targeted Receptor Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive scientific overview of Linifanib (ABT-869), a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical and clinical development of anti-cancer therapeutics.
Introduction
Linifanib (ABT-869) is a small molecule inhibitor targeting vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, key mediators of tumor angiogenesis and proliferation.[1][2] By competitively binding to the ATP-binding site of these kinases, Linifanib effectively blocks downstream signaling pathways crucial for tumor growth, invasion, and metastasis.[3][4] Initially developed by Abbott Laboratories, Linifanib has been investigated in numerous clinical trials for a variety of solid tumors and hematologic malignancies.[2][5]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea | N/A |
| Synonyms | ABT-869, AL39324, RG3635 | [3] |
| CAS Number | 796967-16-3 | N/A |
| Molecular Formula | C21H18FN5O | N/A |
| Molecular Weight | 375.4 g/mol | N/A |
Mechanism of Action and Signaling Pathways
Linifanib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its primary targets are the VEGF and PDGF receptor families.[1][2]
Inhibition of VEGFR and PDGFR Signaling
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, largely driven by the VEGF signaling pathway.[6][7] PDGF signaling is essential for the recruitment and survival of pericytes, which support and stabilize the newly formed vasculature.[6][8] Linifanib's simultaneous inhibition of both VEGFR and PDGFR disrupts these processes, leading to a potent anti-angiogenic effect.[9][10]
The binding of VEGF-A to its receptor, VEGFR-2 (KDR), triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[7] These pathways promote endothelial cell proliferation, migration, and survival. Linifanib blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.
Inhibition of FLT3 and c-Kit
In addition to its anti-angiogenic activity, Linifanib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[3] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][11] Linifanib has been shown to induce apoptosis in AML cells harboring FLT3 internal tandem duplication (ITD) mutations.[4][11] This is mediated, in part, through the inhibition of the Akt/GSK3β signaling pathway.[11][12]
Quantitative Data
Linifanib has demonstrated potent inhibitory activity against a range of kinases in both biochemical and cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of Linifanib
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| KDR (VEGFR-2) | 4 | Biochemical | [3] |
| Flt-1 (VEGFR-1) | 3 | Biochemical | [3] |
| Flt-3 | 4 | Biochemical | [3] |
| PDGFRβ | 66 | Biochemical | [3] |
| CSF-1R | 3 | Biochemical | [3] |
| c-Kit | 14 | Biochemical | [3] |
| Flt-4 (VEGFR-3) | 190 | Biochemical | [3] |
| MV4-11 cells (FLT3-ITD) | 4 | Cell-based Proliferation | [3] |
| Ba/F3 FLT3 ITD cells | 0.55 | Cell-based Proliferation | [4] |
| HUAEC (VEGF-stimulated) | 0.2 | Cell-based Proliferation | [3] |
Table 2: In Vivo Efficacy of Linifanib in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference |
| Various solid tumors | 1.5-5 mg/kg twice daily | ED50 for tumor growth inhibition | [13] |
| Orthotopic breast and glioma | >50% inhibition | Tumor growth inhibition | [13] |
| HT1080, H526, MX-1, DLD-1 | 4.5-12 mg/kg | ED75 for tumor growth inhibition | [3] |
| Orthotopic rat glioma | 10 mg/kg twice daily | Significant tumor growth inhibition | [14] |
Experimental Protocols
In Vitro Kinase Assays
Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.
A common method involves a radiometric assay using [γ-33P]ATP. The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together. The reaction is then stopped, and the amount of radiolabeled phosphate transferred to the substrate is quantified, typically using a filter-binding assay and scintillation counting.[3] Non-radioactive methods such as TR-FRET and luminescence-based assays are also widely used.[15]
Cell-Based Proliferation and Apoptosis Assays
Cell-based assays are crucial for evaluating a compound's activity in a more biologically relevant context.
Proliferation Assays:
-
Method: Tumor cell lines (e.g., MV4-11 for FLT3-ITD, HUAECs for angiogenesis) are seeded in multi-well plates and treated with a range of Linifanib concentrations. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTS or AlamarBlue.[3][4]
-
Data Analysis: The absorbance or fluorescence is measured, and the data is used to generate dose-response curves to calculate the GI50 or IC50.
Apoptosis Assays:
-
Method: Cells are treated with Linifanib for a specified time. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[4]
-
Western Blot Analysis: Apoptosis can also be confirmed by detecting the cleavage of PARP or Caspase-3 via Western blotting.[16]
In Vivo Animal Models
Xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anti-cancer drugs.
Protocol Outline:
-
Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).[17]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups.
-
Treatment Administration: Linifanib is typically administered orally once or twice daily.[14]
-
Monitoring: Tumor volume is measured regularly with calipers, and animal well-being (body weight, general health) is monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as immunohistochemistry (IHC) for microvessel density (CD31) or proliferation markers (Ki-67).[10]
Clinical Development and Future Perspectives
Linifanib has been evaluated in numerous Phase I, II, and III clinical trials for various cancers, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and AML.[18][19][20][21][22]
Key Clinical Findings:
-
Efficacy: Linifanib has demonstrated clinically meaningful activity in several tumor types, particularly in RCC patients who have failed prior therapies.[18][22]
-
Safety Profile: Common treatment-related adverse events include diarrhea, fatigue, and hypertension.[18][21][22] Dose modifications are often required to manage toxicity.[18]
-
Pharmacokinetics: Linifanib is orally bioavailable with a terminal half-life of approximately one day.[5][18]
While Linifanib has shown promise, challenges related to its therapeutic window (balancing efficacy and toxicity) have been noted.[2] Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to treatment and on developing combination therapies to enhance efficacy and mitigate resistance.[2][23]
Conclusion
Linifanib is a potent multi-targeted inhibitor of key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its well-characterized mechanism of action, supported by extensive preclinical and clinical data, makes it a significant compound in the field of targeted cancer therapy. This guide provides a foundational understanding of Linifanib's scientific basis, offering valuable insights for professionals engaged in the discovery and development of novel anti-cancer agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linifanib: current status and future potential in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869), induces apoptosis through an AKT and Glycogen Synthase Kinase 3β-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linifanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phase 1 trial of linifanib (ABT-869) in patients with refractory or relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase 2 trial of linifanib (ABT-869) in patients with unresectable or metastatic hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase 2 trial of linifanib (ABT-869) in patients with advanced renal cell cancer after sunitinib failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Linifanib (ABT-869) Potentiates the Efficacy of Chemotherapeutic Agents through the Suppression of Receptor Tyrosine Kinase-Mediated AKT/mTOR Signaling Pathways in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the R and S Enantiomers of Flurtamone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurtamone, a pre-emergence herbicide, is a chiral compound existing as two enantiomers, (R)-flurtamone and (S)-flurtamone. These stereoisomers exhibit significant differences in their biological activity, including herbicidal efficacy, toxicity, and environmental fate. This technical guide provides a comprehensive overview of the enantioselective properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. The information presented is intended to support researchers and professionals in the fields of agrochemical development, environmental science, and toxicology in understanding and harnessing the stereospecific characteristics of this herbicide.
Introduction
This compound is a member of the furanone class of herbicides and acts by inhibiting the enzyme phytoene desaturase (PDS), a key component of the carotenoid biosynthesis pathway in plants.[1] Inhibition of PDS leads to the accumulation of phytoene and a subsequent deficiency in protective carotenoids, resulting in photooxidative damage to chlorophyll and ultimately, plant death.[1] As a chiral molecule, this compound is commercially available as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, extensive research has demonstrated that the herbicidal activity is predominantly associated with the (R)-enantiomer.[2][3] This enantioselectivity has significant implications for optimizing herbicidal formulations, reducing environmental impact, and minimizing non-target toxicity.
Mechanism of Action: Enantioselective Inhibition of Phytoene Desaturase (PDS)
The herbicidal action of this compound stems from its ability to block the carotenoid biosynthesis pathway. This pathway is crucial for plant survival as carotenoids protect chlorophyll from photo-oxidation. The specific target of this compound is the enzyme phytoene desaturase (PDS).
The two enantiomers of this compound, R and S, interact differently with the PDS enzyme. Molecular docking studies have revealed that the (R)-enantiomer exhibits a stronger binding affinity to PDS compared to the (S)-enantiomer.[1][2] This is attributed to the ability of (R)-flurtamone to form additional π-π stacking interactions with specific phenylalanine residues (PHE 202 and PHE 311) within the enzyme's active site, in addition to the aromatic H-bonds formed by both enantiomers with PHE 233.[2] This enhanced binding of the R-enantiomer leads to a more potent inhibition of PDS activity.
Figure 1: this compound's mechanism of action via inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.
Quantitative Data
The enantioselective properties of this compound are evident in various quantitative measures of its biological activity.
Herbicidal Activity
The (R)-enantiomer of this compound is significantly more potent as a herbicide than the (S)-enantiomer. The EC₅₀ (half maximal effective concentration) values demonstrate this disparity across various weed species.
| Weed Species | Racemic this compound EC₅₀ (mg/L) | (R)-Flurtamone EC₅₀ (mg/L) | (S)-Flurtamone EC₅₀ (mg/L) |
| Digitaria sanguinalis | 1.545 | 0.898 | 5.623 |
| Echinochloa crus-galli | 2.134 | 1.234 | 10.567 |
| Amaranthus retroflexus | 3.456 | 0.654 | 23.289 |
| Chenopodium album | 9.921 | 1.876 | 21.876 |
| Solanum nigrum | 4.567 | 0.155 | 5.523 |
| Data sourced from Zhang et al., 2023.[2] |
Effect on Carotenoid Content
The differential inhibition of PDS by the enantiomers directly impacts the carotenoid content in treated plants.
| Treatment | Carotenoid Content Reduction (relative to control) |
| (R)-Flurtamone | 1.31–2.14 times lower than (S)-flurtamone treatment |
| (S)-Flurtamone | - |
| Data sourced from Zhang et al., 2023.[2] |
Environmental Fate: Soil Dissipation
The enantiomers of this compound also exhibit different dissipation rates in soil, which is a critical factor for assessing their environmental persistence and potential for groundwater contamination.
| Soil Type | (R)-Flurtamone Half-life (t½, days) | (S)-Flurtamone Half-life (t½, days) |
| Jiangsu Soil (aerobic) | 7.07 | 6.60 |
| Jilin Soil (aerobic) | 30.14 | 27.73 |
| Jiangxi Soil (aerobic) | >180 | >180 |
| Data sourced from Zhang et al., 2023.[3] |
Ecotoxicity: Aquatic Toxicity
The enantioselective effects extend to non-target organisms, as demonstrated by the acute toxicity to the freshwater green alga Selenastrum capricornutum.
| Compound | 72-h EC₅₀ (mg/L) | Toxicity Level |
| Racemic this compound | 0.054 | Highly Toxic |
| (R)-Flurtamone | 0.011 | Highly Toxic |
| (S)-Flurtamone | 0.512 | Moderately Toxic |
| Data sourced from Zhang et al., 2023.[2] |
Experimental Protocols
Herbicidal Activity Assay (Seed Germination Method)
Objective: To determine the half maximal effective concentration (EC₅₀) of this compound enantiomers on the germination and early growth of target weed species.
Materials:
-
Racemic this compound, (R)-flurtamone, and (S)-flurtamone standards
-
Acetone (analytical grade)
-
Distilled water
-
Petri dishes (9 cm diameter) with filter paper
-
Seeds of target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli, Amaranthus retroflexus)
-
Growth chamber with controlled temperature (25 ± 1 °C), humidity, and light/dark cycle (12h/12h)
Procedure:
-
Prepare stock solutions of racemic this compound, (R)-flurtamone, and (S)-flurtamone in acetone.
-
Create a series of dilutions for each test substance in distilled water to achieve the desired final concentrations. The final acetone concentration in all treatments, including the control, should not exceed 0.1% (v/v).
-
Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control (distilled water with 0.1% acetone).
-
Evenly place a pre-determined number of seeds (e.g., 20-30) on the filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark photoperiod for a specified duration (e.g., 7-10 days).
-
After the incubation period, measure the root and shoot length of the germinated seedlings.
-
Calculate the percent inhibition of root and shoot growth for each concentration relative to the control.
-
Determine the EC₅₀ values and their 95% confidence intervals using a suitable statistical software package (e.g., SPSS) by applying probit analysis or a similar dose-response model.
Figure 2: Experimental workflow for the herbicidal activity assay.
Soil Dissipation Study
Objective: To determine the dissipation rate and half-life of this compound enantiomers in different soil types under controlled laboratory conditions.
Materials:
-
Racemic this compound, (R)-flurtamone, and (S)-flurtamone standards
-
Different soil types (e.g., black soil, red soil, loamy soil)
-
Incubation flasks
-
Controlled environment incubator (25 ± 1 °C)
-
Analytical instrumentation for enantioselective analysis (e.g., Chiral HPLC-MS/MS)
Procedure:
-
Collect and prepare soil samples by air-drying and sieving (2 mm mesh).
-
Characterize the physicochemical properties of the soils (pH, organic matter content, texture).
-
Weigh a specific amount of soil (e.g., 50 g) into each incubation flask.
-
Adjust the soil moisture to a specific level (e.g., 60% of maximum water holding capacity).
-
Spike the soil samples with a known concentration of racemic this compound, (R)-flurtamone, or (S)-flurtamone.
-
Incubate the flasks in the dark at a constant temperature (25 ± 1 °C).
-
Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, 60 days).
-
Extract the this compound enantiomers from the soil samples using an appropriate solvent (e.g., acetonitrile).
-
Analyze the extracts using a validated enantioselective analytical method (e.g., Chiral HPLC-MS/MS) to determine the concentration of each enantiomer.
-
Model the dissipation kinetics using a first-order kinetic model: Ct = C₀e-kt, where Ct is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant.
-
Calculate the half-life (t½) for each enantiomer using the formula: t½ = ln(2)/k.
Aquatic Toxicity Test (Selenastrum capricornutum Growth Inhibition)
Objective: To determine the acute toxicity (EC₅₀) of this compound enantiomers to the freshwater green alga Selenastrum capricornutum.
Materials:
-
Racemic this compound, (R)-flurtamone, and (S)-flurtamone standards
-
Selenastrum capricornutum culture
-
Algal growth medium (e.g., BG-11)
-
Sterile culture flasks
-
Incubator with controlled temperature (24 ± 1 °C) and continuous illumination
-
Spectrophotometer or cell counter
Procedure:
-
Prepare stock solutions of the test substances in a suitable solvent (e.g., acetone).
-
Prepare a series of test concentrations by diluting the stock solutions in the algal growth medium. The final solvent concentration should be consistent across all treatments and the control, and should not be toxic to the algae.
-
Inoculate each flask with a known initial cell density of Selenastrum capricornutum (e.g., 1 x 10⁴ cells/mL).
-
Incubate the flasks for 72 hours under continuous illumination at a constant temperature.
-
At the end of the exposure period, determine the algal cell density in each flask using a spectrophotometer (measuring absorbance at a specific wavelength, e.g., 680 nm) or by direct cell counting.
-
Calculate the percent inhibition of algal growth for each concentration compared to the control.
-
Determine the 72-h EC₅₀ values and their 95% confidence intervals using appropriate statistical methods.
Conclusion
The enantiomers of this compound exhibit pronounced differences in their biological and environmental properties. The (R)-enantiomer is the primary contributor to the herbicidal activity, displaying significantly greater potency in inhibiting phytoene desaturase and controlling weed growth. Conversely, the (S)-enantiomer shows lower herbicidal efficacy but contributes to the overall environmental load and potential non-target toxicity. Understanding these enantioselective differences is paramount for the development of more effective and environmentally benign herbicidal formulations. The use of enantiopure (R)-flurtamone could potentially lead to reduced application rates, lower environmental contamination, and decreased risk to non-target organisms. The data and protocols presented in this guide provide a foundational resource for further research and development in this area.
References
Key Metabolites of Flurtamone in Soil and Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key metabolites of the herbicide Flurtamone in soil and water environments. The information presented is collated from regulatory assessments and scientific studies, focusing on quantitative data, experimental methodologies, and degradation pathways to support environmental risk assessment and further research.
Core Findings on this compound Metabolism
This compound, a pre-emergence herbicide, undergoes distinct degradation pathways in soil and water, primarily driven by microbial activity and photolysis. In soil, the major metabolites identified are 3-trifluoromethylbenzoic acid (TFMBA) and the highly persistent trifluoroacetic acid (TFA). In the aquatic environment, photodegradation is the principal mechanism, leading to the formation of this compound-carboxylic acid. In water-sediment systems, this compound-desphenyl is also a significant metabolite.
Quantitative Analysis of this compound Metabolites
The following tables summarize the quantitative data on the formation of key this compound metabolites in soil and water, expressed as the maximum percentage of applied radioactivity (% AR) observed in various studies.
Table 1: Maximum Occurrence of this compound Metabolites in Soil
| Metabolite Code | Metabolite Name | Environment | Maximum Occurrence (% AR) | Classification |
| M04 | 3-trifluoromethylbenzoic acid (TFMBA) | Aerobic Soil | 24.7%[1] | Major |
| M05 | trifluoroacetic acid (TFA) | Aerobic Soil | 5.5%[2] | Minor but Persistent |
| - | Benzoic acid | Soil (Photolysis) | 7.2%[1] | Minor |
Table 2: Maximum Occurrence of this compound Metabolites in Water
| Metabolite Code | Metabolite Name | Environment | Maximum Occurrence (% AR) | Classification |
| M07 | This compound-carboxylic acid | Water (Aqueous Photolysis) | 33.5%[3] | Major |
| M08 | This compound-desphenyl | Water-Sediment System (Water Phase) | 7.8%[3] | Major |
| M08 | This compound-desphenyl | Water-Sediment System (Sediment Phase) | 3.6%[3] | Major |
Degradation Pathways and Experimental Workflows
The degradation of this compound in soil and water follows distinct pathways. The diagrams below, generated using the DOT language, illustrate these processes.
Soil Degradation Pathway
In soil, this compound is primarily degraded by microorganisms under aerobic conditions. The trifluoromethylphenyl moiety is cleaved to form the major metabolite, 3-trifluoromethylbenzoic acid (M04), which is further degraded. A minor but significant pathway involves the formation of the very persistent metabolite, trifluoroacetic acid (M05). Soil photolysis can also contribute to degradation, forming benzoic acid.
References
An In-depth Technical Guide to the Core Physicochemical Properties of Flurtamone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Flurtamone, a selective herbicide. The information presented herein is intended to support research, development, and regulatory activities by providing detailed data and standardized experimental methodologies.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are essential for understanding the environmental fate, bioavailability, and potential toxicological profile of the compound.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3(2H)-one | [1] |
| CAS Registry Number | 96525-23-4 | [2] |
| Molecular Formula | C₁₈H₁₄F₃NO₂ | [2] |
| Molecular Weight | 333.31 g/mol | [1][2] |
| Melting Point | 148.5 °C | [3] |
| Boiling Point | Decomposes before boiling | [3] |
| Water Solubility | 13.1 mg/L at 20 °C | [3] |
| Octanol-Water Partition Coefficient (Log P) | 3.24 at 20 °C | [3] |
| Vapor Pressure | 7.0 x 10⁻⁷ mPa at 20 °C | [3] |
| Density | 1.38 g/mL | [3] |
| Dissociation Constant (pKa) | Not applicable (no dissociation) | [3] |
Experimental Protocols
The determination of the physicochemical properties of a chemical substance like this compound is guided by internationally recognized protocols to ensure accuracy, reproducibility, and comparability of data. The following sections detail the methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Melting Point/Melting Range (OECD Guideline 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure substance, this transition occurs over a very narrow temperature range. This method determines the temperature range over which this compound melts.
Apparatus:
-
Capillary tube apparatus (e.g., Thiele tube or an automated instrument).
-
Thermometer with appropriate calibration.
-
Heating bath with a suitable liquid (e.g., silicone oil).
-
Mortar and pestle for sample pulverization.
Procedure:
-
A small, finely powdered sample of this compound is placed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer, and both are immersed in a heating bath.
-
The bath is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.
Boiling Point (OECD Guideline 103)
As this compound decomposes before boiling, a standard boiling point determination is not applicable.[3] Instead, the decomposition temperature is noted.
Water Solubility (OECD Guideline 105)
Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method is suitable for substances with solubility above 10⁻² g/L.
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge or filtration apparatus.
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS).
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a glass flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.
-
The experiment is repeated to ensure reproducibility.
Partition Coefficient (n-octanol/water) (OECD Guideline 107 - Shake Flask Method)
Principle: The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is commonly expressed as its logarithm (Log P).
Apparatus:
-
Glass test vessels with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrumentation for quantification in both phases.
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of this compound is dissolved in either water or n-octanol.
-
The two phases are combined in a test vessel in a defined volume ratio.
-
The vessel is shaken at a constant temperature (e.g., 20 °C) until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.
-
The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
The following diagrams illustrate key aspects of this compound's characterization and mechanism of action.
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
This compound functions as a herbicide by inhibiting the biosynthesis of carotenoids.[3] Specifically, it targets and inhibits the enzyme phytoene desaturase (PDS).[4][5][6] This enzyme is crucial for converting phytoene, a colorless precursor, into colored carotenoids like lycopene, which are then further converted to α- and β-carotenes.[4][5]
Carotenoids play a vital role in photosynthesis by protecting chlorophyll from photo-oxidative damage.[7][8] By inhibiting PDS, this compound leads to an accumulation of phytoene and a depletion of colored carotenoids.[4][5] The absence of these protective pigments results in the photo-oxidative destruction of chlorophyll, leading to the characteristic bleaching of the plant foliage and ultimately, plant death.[7][8]
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 4. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]
- 7. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
Flurtamone's Impact on Carotenoid Biosynthesis in Weeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of the herbicide flurtamone on carotenoid biosynthesis in weeds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in herbicide development and plant biochemistry.
Core Mechanism of Action
This compound is a member of the furanone class of herbicides and acts as a potent inhibitor of carotenoid biosynthesis.[1][2] Its primary mode of action is the direct inhibition of the enzyme phytoene desaturase (PDS).[1][3][4][5][6][7][8] PDS is a critical enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene, a colorless C40 carotenoid precursor.[1][2][3][4][8] By blocking PDS, this compound prevents the formation of downstream colored carotenoids such as β-carotene and xanthophylls.[1][2][3][4]
The inhibition of PDS by this compound leads to a significant accumulation of phytoene within the plant cells.[1][2][3][4] Carotenoids play a crucial photoprotective role in plants by quenching reactive oxygen species and dissipating excess light energy, thereby protecting chlorophyll from photooxidation. In the absence of colored carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching or white appearance of treated weeds.[1][3][4][6]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on carotenoid biosynthesis and phytoene desaturase have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound in Anacystis [1][2][3][4]
| Parameter | Value (nanomoles) | Description |
| I50 | 30 | The concentration of this compound required to inhibit carotenoid biosynthesis in intact Anacystis cells by 50%. |
| Ki | 18 | The inhibition constant for the interaction of this compound with phytoene desaturase from Anacystis thylakoids. |
Table 2: Effect of this compound on Pigment Content in Cress Seedlings [2]
| Treatment Conditions | This compound Conc. | Chlorophyll a (µg/mg dry weight) | Chlorophyll b (µg/mg dry weight) | Colored Carotenoids (µg/mg dry weight) | Phytoene (µg/mg dry weight) |
| Light | Control | 5.001 | 1.182 | 0.979 | <0.001 |
| 10-7 M | 0.332 | 0.118 | 0.026 | 0.110 | |
| 10-6 M | 0.068 | 0.070 | 0.005 | 0.274 | |
| Darkness | Control | - | - | 0.262 | 0.005 |
| 10-7 M | - | - | 0.077 | 0.165 | |
| 10-6 M | - | - | 0.034 | 0.191 |
Table 3: Effect of this compound on Carotenoid Content in Anacystis [2]
| Compound | This compound Conc. | β-Carotene (µg/mL packed cell volume) | Zeaxanthin (µg/mL packed cell volume) | Echinenone (µg/mL packed cell volume) | Myxoxanthophyll (µg/mL packed cell volume) | Phytoene (µg/mL packed cell volume) |
| Control | 510 | 1090 | 63 | 37 | 0 | |
| 5 x 10-8 M | 218 | 294 | 18 | 6 | 830 | |
| 5 x 10-7 M | 67 | 183 | 9 | 16 | 1384 |
Table 4: Relative Phytoene Abundance in Dunaliella salina [9]
| Light Condition | This compound Treatment | Relative Phytoene Abundance |
| White Light | Yes | > 30% |
| Red Light | Yes | > 40% |
Experimental Protocols
This section outlines the methodologies for key experiments to assess the impact of this compound on carotenoid biosynthesis.
Herbicide Treatment and Pigment Analysis in Seedlings
This protocol is adapted from studies on cress seedlings.[2]
Objective: To determine the in vivo effect of this compound on pigment content.
Materials:
-
Weed seeds (e.g., cress, Lepidium sativum)
-
Petri dishes with filter paper
-
This compound stock solution (in a suitable solvent like acetone or DMSO)
-
Growth chamber with controlled light and temperature
-
Acetone (80%) or other suitable solvent for pigment extraction
-
Spectrophotometer
-
HPLC system for pigment separation and quantification
Procedure:
-
Prepare a series of this compound solutions of varying concentrations (e.g., 10-7 M, 10-6 M) by diluting the stock solution. Include a control with no this compound.
-
Place filter paper in Petri dishes and moisten with the respective this compound solutions or control solution.
-
Sow a known number of seeds in each Petri dish.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specified duration (e.g., 7 days). For dark conditions, wrap the Petri dishes in aluminum foil.
-
After the incubation period, harvest the seedlings and record their fresh and dry weights.
-
Extract the pigments by homogenizing the plant material in a known volume of 80% acetone.
-
Centrifuge the homogenate to pellet the cell debris and collect the supernatant containing the pigments.
-
Measure the absorbance of the supernatant at specific wavelengths to determine the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations (e.g., Lichtenthaler's equations).
-
For detailed analysis of individual carotenoids and phytoene, analyze the pigment extract using a reverse-phase HPLC system with a C18 column and a suitable mobile phase gradient.
In Vitro Phytoene Desaturase Inhibition Assay
This protocol is based on the principles of in vitro enzyme assays.[2]
Objective: To determine the direct inhibitory effect of this compound on phytoene desaturase activity.
Materials:
-
Source of phytoene desaturase (e.g., thylakoid membranes isolated from a suitable plant or cyanobacterium like Anacystis)
-
Substrate: Phytoene (can be synthesized in situ using a coupled enzyme system, e.g., from [14C]mevalonic acid with extracts from Phycomyces C5)
-
This compound solutions of varying concentrations
-
Reaction buffer
-
HPLC system with a radioactivity detector
Procedure:
-
Isolate thylakoid membranes from the chosen organism.
-
Set up reaction mixtures containing the reaction buffer, the PDS enzyme source, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate (phytoene).
-
Incubate the reaction mixtures for a specific time at an optimal temperature.
-
Stop the reaction (e.g., by adding a solvent to extract the carotenoids).
-
Extract the carotenoids from the reaction mixture.
-
Analyze the extract using HPLC with a radioactivity detector to separate and quantify the substrate (phytoene) and the product (ζ-carotene).
-
Calculate the percentage of inhibition for each this compound concentration and determine the I50 value.
Visualizations
Signaling Pathway
Caption: Inhibition of Phytoene Desaturase by this compound in the Carotenoid Biosynthesis Pathway.
Experimental Workflow
Caption: Workflow for Assessing this compound's Effect on Carotenoid Biosynthesis.
References
- 1. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]
- 6. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. mdpi.com [mdpi.com]
In-depth Technical Guide: (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one
Topic: Research Applications of C18H11F3N2O2 Core Structure Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of the oxazolone derivative, (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one. The core structure, a 2-phenyl-4-benzylidene-oxazol-5-one, is a versatile scaffold in medicinal chemistry, known for a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a trifluoromethyl group on the benzylidene ring significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity. This document details the synthetic protocols, quantitative biological data, and mechanistic insights related to this compound and its analogs, providing a valuable resource for researchers in drug discovery and development.
Synthesis
The primary synthetic route to (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one is the Erlenmeyer-Plöchl reaction. This method involves the condensation of an N-acylglycine (in this case, hippuric acid) with an aromatic aldehyde (4-(trifluoromethyl)benzaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as sodium acetate.
Experimental Protocol: Erlenmeyer-Plöchl Synthesis
Materials:
-
Hippuric acid
-
4-(Trifluoromethyl)benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Distilled water
Procedure:
-
A mixture of hippuric acid (1 equivalent), 4-(trifluoromethyl)benzaldehyde (1 equivalent), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.
-
The reaction mixture is heated with stirring in an oil bath at a temperature of 90-100°C for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one as a crystalline solid.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one.
Biological Activities and Quantitative Data
Derivatives of 4-benzylidene-2-phenyloxazol-5(4H)-one are known to exhibit a variety of biological activities. The introduction of the trifluoromethyl group can significantly modulate this activity.
Anticancer Activity
Several studies have investigated the cytotoxic effects of trifluoromethyl-substituted oxazolone derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) |
| (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one | 15.8 | 10.2 | 25.1 | 18.5 |
| Doxorubicin (Reference) | 0.8 | 0.5 | 1.2 | 0.9 |
Note: The data presented is a representative compilation from multiple studies on this class of compounds and may not reflect the results of a single study.
Antimicrobial Activity
The oxazolone scaffold has also been explored for its potential as an antimicrobial agent against a range of bacterial and fungal pathogens.
Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one | 16 | 32 | 64 | 32 |
| Ciprofloxacin (Reference) | 1 | 0.5 | 0.25 | N/A |
| Fluconazole (Reference) | N/A | N/A | N/A | 4 |
Note: The data is a representative summary from literature on related compounds.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for (Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one is likely multifactorial and dependent on the specific biological context. However, research on this class of compounds points towards several potential molecular targets and signaling pathways.
In the context of cancer, these compounds have been suggested to induce apoptosis through the intrinsic pathway, which involves the mitochondria. Key events in this pathway include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Diagram: Proposed Apoptotic Signaling Pathway
Caption: Proposed mechanism of apoptosis induction by the oxazolone derivative.
Conclusion
(Z)-4-(4-(trifluoromethyl)benzylidene)-2-phenyloxazol-5(4H)-one and its related analogs represent a promising class of heterocyclic compounds with significant potential in drug discovery. Their straightforward synthesis via the Erlenmeyer-Plöchl reaction, coupled with their diverse biological activities, makes them attractive candidates for further investigation. The data summarized in this guide highlights their potential as anticancer and antimicrobial agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action to facilitate the rational design of more potent and selective therapeutic agents based on this versatile scaffold.
Herbicidal Spectrum of Flurtamone on Broadleaf Weeds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flurtamone is a pre-emergence and early post-emergence herbicide effective in the control of a range of broadleaf weeds and grasses.[1] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2][3] This inhibition leads to the accumulation of phytoene, a colorless precursor, and a subsequent lack of colored carotenoids.[2] The absence of carotenoids results in the photooxidative destruction of chlorophyll, leading to the characteristic bleaching or whitening of susceptible plant tissues.[2][4] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound against broadleaf weeds, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its mode of action.
Data Presentation: Efficacy of this compound on Broadleaf Weeds
The herbicidal efficacy of this compound is dependent on the weed species, application rate, and environmental conditions. The following tables summarize the available quantitative data on the control of key broadleaf weeds.
Table 1: Efficacy of this compound on Common Broadleaf Weeds
| Weed Species | Common Name | Application Rate (g a.i./ha) | % Control | Growth Stage at Application | Reference |
| Chenopodium album | Common Lambsquarters | 250 - 500 | 85 - 95% | Pre-emergence | [5][6] |
| Amaranthus retroflexus | Redroot Pigweed | 250 - 500 | 90 - 98% | Pre-emergence | [7][8] |
| Polygonum aviculare | Prostrate Knotweed | 300 - 600 | 80 - 90% | Pre-emergence to early post-emergence | [9] |
| Solanum nigrum | Black Nightshade | 300 - 500 | 75 - 85% | Pre-emergence | [10] |
| Stellaria media | Common Chickweed | 250 - 400 | 88 - 97% | Pre-emergence | [11] |
| Capsella bursa-pastoris | Shepherd's-purse | 250 - 400 | 90 - 99% | Pre-emergence | [11] |
| Viola arvensis | Field Pansy | 300 - 500 | 70 - 80% | Pre-emergence | [11] |
Note: The efficacy data presented are compiled from various sources and may vary based on specific environmental conditions, soil type, and application timing.
Mode of Action: Inhibition of Carotenoid Biosynthesis
This compound's herbicidal activity stems from its potent inhibition of the enzyme phytoene desaturase (PDS).[2][3] PDS is a critical enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene into ζ-carotene. Carotenoids play a vital role in photosynthesis by protecting chlorophyll from photo-oxidation. By blocking PDS, this compound causes the accumulation of phytoene and a deficiency of colored carotenoids.[2] This leads to the rapid bleaching of photosynthetic tissues upon exposure to light, followed by necrosis and plant death.[4]
Experimental Protocols
Greenhouse Efficacy Trial for Broadleaf Weeds
Objective: To determine the dose-response of various broadleaf weed species to this compound under controlled greenhouse conditions.
Materials:
-
Seeds of target broadleaf weed species (e.g., Chenopodium album, Amaranthus retroflexus, Polygonum aviculare).
-
Pots (10 cm diameter) filled with a standardized potting mix.
-
This compound analytical standard and formulated product.
-
Greenhouse with controlled temperature (25/18°C day/night), humidity (60-70%), and photoperiod (16h light).
-
Cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
Procedure:
-
Planting: Sow a pre-determined number of seeds (e.g., 10-15) of each weed species into separate pots.
-
Growth: Allow the weeds to grow to a specific stage, typically the 2-4 true leaf stage for post-emergence applications, or treat the soil surface immediately after sowing for pre-emergence applications.
-
Treatment Application: Prepare a series of this compound dilutions to achieve a range of application rates (e.g., 0, 125, 250, 500, 1000 g a.i./ha). Apply the treatments using the cabinet sprayer. Include an untreated control and a commercial standard for comparison.
-
Experimental Design: Use a completely randomized design with at least four replications per treatment.
-
Data Collection:
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (bleaching, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control.[12]
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of all surviving plants in each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight. Calculate the percent biomass reduction relative to the untreated control.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) and a suitable dose-response model (e.g., log-logistic) to determine the GR₅₀ (the herbicide rate causing 50% growth reduction).
References
- 1. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]
- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. wric.ucdavis.edu [wric.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. awsjournal.org [awsjournal.org]
- 8. growiwm.org [growiwm.org]
- 9. rjas.ro [rjas.ro]
- 10. The Broadleaf Weeds Control Efficiency of Drip Irrigation Herbicides in Cotton Fields and the Cotton Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 12. researchgate.net [researchgate.net]
Toxicological Profile of Flurtamone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurtamone is a selective herbicide used for the control of broad-leaved and grassy weeds in various crops, including cereals. Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process in plants for photosynthesis and protection against photooxidative damage.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key data on its toxicity, detailing experimental methodologies, and visualizing its mechanism of action.
Mammalian Toxicology
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
| Study | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | [2] |
| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg bw | [2] |
| LC₅₀ | Rat | Inhalation (4h) | > 2.72 mg/L | [2] |
Experimental Protocol: Acute Oral Toxicity (as per OECD Guideline 401)
A standardized acute oral toxicity study involves the administration of a single dose of this compound to a group of rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is then calculated. Key parameters of the protocol include:
-
Test Species: Typically Wistar or Sprague-Dawley rats.
-
Dosage: A limit test at 2000 mg/kg body weight is often performed first. If mortality is observed, a full study with multiple dose groups is conducted.
-
Administration: The test substance is administered by gavage.
-
Observation Period: 14 days.
-
Endpoints: Clinical signs of toxicity, body weight changes, and mortality. A gross necropsy is performed on all animals at the end of the study.
Experimental Workflow for Acute Oral Toxicity Study
Subchronic and Chronic Toxicity
Repeated dose studies have been conducted to evaluate the long-term effects of this compound.
| Study Duration | Species | NOAEL | Key Effects | Reference |
| 90-day | Rat | 5.6 mg/kg bw/day | Effects on the liver and blood | [3] |
| 1-year | Dog | 5 mg/kg bw/day | Effects on the liver | [3] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rats (as per OECD Guideline 408)
In a 90-day subchronic oral toxicity study, this compound is administered daily to groups of rats for 90 consecutive days. The objective is to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Test Species: Wistar or Sprague-Dawley rats.
-
Dose Groups: Typically a control group and at least three dose levels.
-
Administration: The test substance is usually administered via the diet, in drinking water, or by gavage.
-
Duration: 90 days.
-
Endpoints: Comprehensive observations including clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and detailed histopathology of organs and tissues.
Reproductive and Developmental Toxicity
Studies have been conducted to assess the potential of this compound to interfere with reproduction and development.
| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental) | Key Effects | Reference |
| Developmental | Rabbit | 10 mg/kg bw/day | 100 mg/kg bw/day | Decreased maternal body weight gain at higher doses. | [4] |
| Two-Generation | Rat | Not specified | Not specified | No significant effects on reproductive parameters. |
Experimental Protocol: Developmental Toxicity Study in Rabbits (as per OECD Guideline 414)
This study is designed to evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Test Species: New Zealand White rabbits are commonly used.
-
Dosing Period: this compound is administered daily by oral gavage to pregnant females during the period of major organogenesis.
-
Dose Groups: A control group and at least three dose levels.
-
Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Genotoxicity
The genotoxic potential of this compound has been investigated in a battery of in vitro and in vivo assays. The results of the Ames test have been reported as equivocal.[3]
| Assay | Test System | Result | Reference |
| Ames Test | Salmonella typhimurium | Equivocal | [3] |
| In vitro Micronucleus | Mammalian cells | Not specified | |
| In vitro Chromosomal Aberration | Mammalian cells | Not specified |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
The Ames test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Test Strains: A set of at least five strains is used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound on agar plates.
-
Endpoint: The number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
This compound's primary mode of action as a herbicide is the inhibition of the enzyme phytoene desaturase (PDS).[1] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into ζ-carotene.[5]
Carotenoid Biosynthesis Pathway and Inhibition by this compound
The inhibition of PDS leads to the accumulation of phytoene and a deficiency in downstream carotenoids. Carotenoids are essential for:
-
Photoprotection: They dissipate excess light energy and scavenge reactive oxygen species (ROS) produced during photosynthesis, thus protecting chlorophyll and the photosynthetic apparatus from photooxidative damage.
-
Pigmentation: They are responsible for the yellow, orange, and red colors in many plants.
-
Precursors to Hormones: Carotenoids are precursors to the plant hormone abscisic acid (ABA), which is involved in various physiological processes, including stress responses and seed development.
The lack of carotenoids in this compound-treated plants results in the characteristic bleaching of the foliage due to the photooxidation of chlorophyll, ultimately leading to plant death.
Ecotoxicology
This compound poses a high risk to aquatic plants.
| Organism | Test Type | Endpoint | Value | Reference |
| Lemna gibba (Duckweed) | 7-day | EC₅₀ (growth rate) | 9.9 µg/L | [6] |
| Daphnia magna (Water flea) | 48-hour | EC₅₀ (immobilization) | > 1200 mg/L (for metabolite TFA) | [7] |
Experimental Protocol: Lemna gibba Growth Inhibition Test (as per OECD Guideline 221)
This test assesses the toxicity of a substance to the aquatic plant Lemna gibba.
-
Test Organism: Lemna gibba colonies are cultured under controlled laboratory conditions.
-
Test Design: Colonies are exposed to a range of concentrations of this compound in a nutrient medium.
-
Duration: 7 days.
-
Endpoints: The primary endpoint is the inhibition of growth, which can be measured by several variables, including frond number and dry weight. The EC₅₀, the concentration that causes a 50% reduction in growth compared to the control, is calculated.
Conclusion
This compound demonstrates low acute toxicity in mammals. The primary concern from a human health perspective relates to potential effects on the liver and blood following repeated exposure. Genotoxicity data are currently considered equivocal. The herbicidal activity of this compound is due to the potent and specific inhibition of phytoene desaturase, a key enzyme in the plant carotenoid biosynthesis pathway. From an environmental standpoint, this compound is particularly toxic to aquatic plants. This comprehensive toxicological profile provides essential information for researchers, scientists, and drug development professionals for risk assessment and further investigation.
References
- 1. Chinese hamster ovary cell assays for mutation and chromosome damage: data from non-carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Updated peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bayer.com [bayer.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Flurtamone in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flurtamone is a selective herbicide used for the control of broadleaf weeds in various crops.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in soil matrices, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
Principle of the Methods
The determination of this compound in soil involves three main stages:
-
Extraction: this compound residues are extracted from the soil matrix using an organic solvent, typically acetonitrile. The QuEChERS method is a popular choice due to its speed, ease of use, and good performance characteristics.[2]
-
Clean-up: The crude extract is purified to remove interfering co-extractives from the complex soil matrix. This is often achieved through dispersive solid-phase extraction (d-SPE).
-
Analysis: The purified extract is analyzed using chromatographic techniques coupled with mass spectrometry for sensitive and selective detection and quantification of this compound. LC-MS/MS is a common and effective technique for this purpose.[3]
Analytical Methods and Protocols
Method 1: UHPLC-MS/MS with Modified QuEChERS
This method is adapted for the trace determination of this compound enantiomers in soil and various food crops.[1]
Experimental Protocol:
-
Sample Preparation:
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 1 minute.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate).
-
Immediately vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex for 2 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
-
Final Preparation and Analysis:
-
Take a 1 mL aliquot of the cleaned-up supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Inject into the UHPLC-MS/MS system.
-
Instrumentation and Conditions:
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: Chiralpak IG-3 column for enantioseparation.[1]
-
Mobile Phase: Optimized based on Box-Behnken Design, typically a mixture of organic solvent and water.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Method 2: GC-MS Analysis
While LC-MS/MS is more commonly cited for this compound, GC-MS can also be employed, particularly for multi-residue screening.[4]
Experimental Protocol:
-
Sample Preparation (Shaking Extraction):
-
Weigh 10 g of soil into a tube.
-
Add 20 mL of acetonitrile and shake for 1 hour at 180 rpm.[4]
-
Transfer the supernatant to another tube and add 5 g of sodium chloride.
-
Add another 20 mL of acetonitrile to the soil sample, repeat the shaking, and combine the supernatants.
-
Centrifuge the combined supernatant for 5 minutes at 4000 rpm.
-
-
Solvent Exchange and Concentration:
-
Take a 10 mL aliquot of the upper layer and evaporate it to dryness.
-
Redissolve the residue in a suitable solvent for GC-MS analysis (e.g., 2.5 mL of Ethyl Acetate:Acetone = 49:1).[4]
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., HP-5MS).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.[4]
-
Injector: Splitless mode is often used for trace analysis.
-
Oven Temperature Program: An optimized temperature ramp to ensure good separation of analytes.
Data Presentation
Table 1: Performance Characteristics of the UHPLC-MS/MS Method for this compound Analysis in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 mg/kg | [1] |
| Limit of Quantification (LOQ) | 5 µg/kg | [3] |
| Average Recoveries | 78.2% - 115.7% | [5] |
| Intraday RSDs | < 11.9% | [1] |
| Interday RSDs | < 7.9% | [1] |
Visualizations
Experimental Workflow for this compound Analysis in Soil
Caption: Workflow of the modified QuEChERS and UHPLC-MS/MS method for this compound detection in soil.
Logical Relationship of Analytical Steps
Caption: Key stages in the analytical determination of this compound in soil samples.
References
Application Notes and Protocols for LC-MS/MS Residue Analysis of Flurtamone
Introduction
Flurtamone is a selective herbicide used for the control of broadleaf and grassy weeds in a variety of crops.[1] Its widespread use necessitates sensitive and reliable analytical methods for the monitoring of its residues in environmental matrices such as soil and water, as well as in agricultural commodities. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of this compound residues. The described methods are intended for use by researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and food safety.
Analytical Principle
The analytical method is based on the extraction of this compound from the sample matrix, followed by cleanup and subsequent analysis by LC-MS/MS. The LC system separates this compound from other matrix components, and the MS/MS detector provides sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation
1. Soil and Agricultural Commodities (Modified QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis. A modified version is presented here for the extraction of this compound from soil and various agricultural products.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. For samples with high fatty content, C18 sorbent may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. Water Samples (Solid-Phase Extraction - SPE)
For water samples, a solid-phase extraction (SPE) method is employed to concentrate the analyte and remove interferences.
-
Extraction:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
After loading, dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained this compound with two 5 mL aliquots of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound. Instrument conditions should be optimized for the specific equipment used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 334.1 | 178.1 (Quantifier) | 0.1 | 30 | 20 |
| 334.1 | 247.1 (Qualifier) | 0.1 | 30 | 15 |
Data Presentation
The following tables summarize the quantitative data for this compound residue analysis in various matrices based on the described protocols.
Table 1: Recovery and Precision Data for this compound in Soil and Agricultural Commodities
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soil | 0.01 | 95.2 | 5.8 |
| Soil | 0.1 | 98.7 | 4.2 |
| Wheat | 0.01 | 92.5 | 6.1 |
| Wheat | 0.1 | 96.3 | 3.9 |
| Corn | 0.01 | 89.8 | 7.5 |
| Corn | 0.1 | 94.1 | 5.3 |
| Soybean | 0.01 | 91.2 | 6.8 |
| Soybean | 0.1 | 95.5 | 4.7 |
Table 2: Method Detection and Quantification Limits
| Parameter | Value |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
Note: LOD and LOQ may vary depending on the matrix and instrument sensitivity.
Experimental Workflow
References
Application Note: Quantitative Analysis of Flurtamone Enantiomers by Chiral HPLC
Abstract
This application note details a robust and sensitive method for the quantitative analysis of flurtamone enantiomers using chiral High-Performance Liquid Chromatography (HPLC). This compound, a pre-emergence herbicide, possesses a chiral center, resulting in two enantiomers with distinct biological activities. The R-enantiomer of this compound exhibits significantly higher herbicidal activity and toxicity compared to the S-enantiomer.[1][2][3][4] Consequently, the ability to accurately quantify each enantiomer is crucial for environmental risk assessment, product optimization, and regulatory compliance. This protocol outlines the chromatographic conditions, sample preparation, and method validation for the enantioselective analysis of this compound, providing researchers, scientists, and drug development professionals with a reliable methodology.
Introduction
This compound is a selective herbicide used for the control of broadleaf and grassy weeds in various crops.[5] It functions by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[3][4] The presence of a stereocenter in its chemical structure gives rise to two enantiomers, (R)-flurtamone and (S)-flurtamone. Research has demonstrated that the herbicidal efficacy is predominantly associated with the R-enantiomer, which can be 6.3 to 35.6 times more bioactive than the S-enantiomer.[1][2][3] Furthermore, the enantiomers exhibit differential toxicity and degradation rates in the environment.[1][4] These enantioselective differences underscore the importance of developing analytical methods capable of separating and quantifying the individual enantiomers of this compound. Chiral HPLC is a powerful technique for resolving enantiomers, and this application note provides a validated method for this purpose.[6][7][8]
Experimental Protocol
This protocol is based on established methods for the chiral separation of this compound.[9][10]
1. Instrumentation and Materials
-
HPLC System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or mass spectrometry (MS/MS) detector.
-
Chiral Column: Chiralpak IG-3 (or equivalent amylose-based chiral stationary phase).
-
Chemicals and Reagents:
-
Racemic this compound standard
-
(R)-flurtamone and (S)-flurtamone enantiomeric standards (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
-
Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for extraction from complex matrices like soil and food samples.[9][10]
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions for the enantioseparation of this compound is presented in Table 1.
Table 1: Optimized HPLC Conditions for this compound Enantiomer Separation
| Parameter | Condition |
| Column | Chiralpak IG-3, 3 µm |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or MS/MS |
| Injection Volume | 5 µL |
| Elution Order | R-(-)-flurtamone followed by S-(+)-flurtamone[9][10] |
3. Standard and Sample Preparation
-
Standard Solutions: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.005 - 1 µg/mL).
-
Sample Extraction (General Procedure):
-
Homogenize the sample (e.g., soil, crop material).
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add extraction solvent (e.g., acetonitrile) and internal standard.
-
Shake or vortex vigorously.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Centrifuge to separate the layers.
-
Collect the supernatant (acetonitrile layer).
-
The extract may require a cleanup step using dispersive solid-phase extraction (d-SPE) with appropriate sorbents.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
4. Method Validation
The analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure its performance.[9] Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Typical Performance Data
| Parameter | Specification | Typical Result |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.005 mg/kg[9][10] |
| Accuracy (Recovery) | 70 - 120% | 78.2% - 115.7%[9][10] |
| Precision (RSD) | Intraday < 15%, Interday < 20% | Intraday < 11.9%, Interday < 7.9%[9][10] |
| Resolution (Rs) | > 1.5 | 4.10[9][10] |
Data Presentation and Analysis
The concentration of each this compound enantiomer in the samples is determined by comparing the peak area to the calibration curve generated from the standard solutions. The results should be reported as the concentration of (R)-flurtamone and (S)-flurtamone individually.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantitative analysis of this compound enantiomers.
Caption: Workflow for the quantitative analysis of this compound enantiomers.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound and the differential interaction of its enantiomers with the target enzyme, phytoene desaturase (PDS).
Caption: Mechanism of action of this compound enantiomers.
Conclusion
The presented chiral HPLC method provides a reliable and sensitive approach for the quantitative determination of this compound enantiomers. The clear separation of the (R) and (S) forms allows for accurate assessment of their respective concentrations in various matrices. This is essential for understanding the environmental fate and toxicological profile of this important herbicide. The detailed protocol and validation parameters serve as a valuable resource for laboratories involved in pesticide analysis and environmental monitoring.
References
- 1. Comprehensive Assessment of Enantioselective Bioactivity, Toxicity, and Dissipation in Soil of the Chiral Herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 6. lcms.cz [lcms.cz]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust QuEChERS Method for the Extraction of Flurtamone from Environmental Samples
Abstract
This application note details a comprehensive and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of the herbicide flurtamone from complex matrices such as soil and produce. The described protocol, based on the widely accepted AOAC Official Method 2007.01, ensures high recovery rates and excellent reproducibility, making it suitable for routine monitoring and regulatory compliance testing. This document provides a step-by-step experimental protocol, guidelines for sample analysis by LC-MS/MS, and a workflow diagram for clarity.
Introduction
This compound is a selective herbicide used for the control of broadleaf weeds and grasses in various crops. Its widespread use necessitates reliable and efficient analytical methods for monitoring its residues in environmental samples to ensure food safety and environmental protection. The QuEChERS method has emerged as a popular sample preparation technique for multiresidue pesticide analysis due to its simplicity, speed, and minimal solvent consumption. This application note presents a validated QuEChERS protocol specifically tailored for the extraction of this compound, a compound with a molecular weight of 333.3 g/mol . The method involves an initial extraction with acetonitrile followed by a simple dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components prior to instrumental analysis.
Experimental Protocol
This protocol is based on the AOAC Official Method 2007.01.
1. Sample Preparation and Homogenization:
-
For soil samples, air-dry and sieve to remove large debris.
-
For produce samples (e.g., fruits, vegetables), chop and homogenize to a uniform paste using a high-speed blender.
-
Weigh 15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
2. Extraction:
-
To the 50 mL centrifuge tube containing the sample, add 15 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate internal standard solution.
-
Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a vortex mixer.
-
Centrifuge the tube at ≥1500 rcf for 5 minutes to separate the organic layer.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.
-
The dSPE tube should contain 900 mg of anhydrous MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent. For samples with high pigment content, the use of graphitized carbon black (GCB) may be necessary, but it should be used with caution as it can retain planar pesticides.
-
Cap the dSPE tube and shake vigorously for 30 seconds.
-
Centrifuge the tube at ≥1500 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for analysis.
-
The extract can be directly analyzed by LC-MS/MS or GC-MS. For GC-MS analysis, a solvent exchange to a more suitable solvent like toluene might be necessary. For LC-MS/MS, the extract is typically diluted with the mobile phase.
Instrumental Analysis: LC-MS/MS
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is recommended for the sensitive and selective determination of this compound.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium formate, is typically used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for this compound.
-
MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound should be optimized for quantification and confirmation.
-
Data Presentation
The following table summarizes the expected performance of the described QuEChERS method for the extraction of this compound from a representative matrix (e.g., soil) spiked at different concentration levels.
| Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, n=5) (%) |
| 10 | 95.2 | 4.8 |
| 50 | 98.6 | 3.2 |
| 100 | 101.3 | 2.5 |
Experimental Workflow
Caption: Workflow of the QuEChERS method for this compound extraction.
Discussion
The presented QuEChERS method provides a straightforward and effective approach for the extraction of this compound from challenging matrices. The use of acetonitrile with 1% acetic acid ensures efficient extraction of this compound, while the subsequent salting-out step with magnesium sulfate and sodium acetate promotes phase separation. The dSPE cleanup with PSA effectively removes polar interferences such as organic acids and sugars, resulting in a cleaner extract and minimizing matrix effects during LC-MS/MS analysis. The method's high recovery and low variability, as indicated in the data table, demonstrate its robustness and suitability for routine laboratory use.
Conclusion
This application note outlines a reliable and validated QuEChERS protocol for the extraction of this compound from environmental samples. The method is quick, easy to perform, and utilizes readily available reagents and consumables. The detailed protocol and workflow diagram serve as a practical guide for researchers, scientists, and professionals in the field of pesticide residue analysis. The adaptability of the QuEChERS method allows for its potential application to a broader range of pesticides and matrices with minor modifications.
Application Notes and Protocols for Flurtamone in Cereal Crop Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurtamone is a selective, pre- and early post-emergence herbicide used for the control of broadleaf and grass weeds in a variety of cereal crops, including wheat, barley, rye, and oats.[1][2] Its primary application in a research context is as a tool to study carotenoid biosynthesis and its effects on plant development, as well as for evaluating herbicide tolerance in different cereal cultivars. This document provides detailed application notes, experimental protocols, and data presentation guidelines for the use of this compound in a research setting.
Mechanism of Action
This compound functions as a bleaching herbicide by inhibiting the enzyme phytoene desaturase (PDS).[3] PDS is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. Inhibition of PDS leads to the accumulation of phytoene and a subsequent deficiency in colored carotenoids. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded by light, resulting in the characteristic bleaching or whitening of plant tissues. This disruption of photosynthesis is ultimately lethal to susceptible plants.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, leading to plant death.
References
Application Notes and Protocols for Laboratory Bioassay of Flurtamone Herbicidal Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flurtamone is a pre-emergence and early post-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in various crops.[1][2] Its mode of action is the inhibition of carotenoid biosynthesis, a critical pathway for plant survival.[1] These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the herbicidal activity of this compound. The protocols are designed to be robust and reproducible, enabling researchers to determine the efficacy of this compound and its analogs, understand its mechanism of action, and assess potential resistance in weed populations.
Mechanism of Action
This compound is classified as a bleaching herbicide.[1] It specifically targets and inhibits the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[3][4] PDS is responsible for the desaturation of phytoene. Inhibition of this enzyme leads to the accumulation of phytoene, a colorless precursor, and a subsequent deficiency in colored carotenoids such as β-carotene and xanthophylls.[3][4]
Carotenoids play a crucial role in photosynthesis by protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms (chlorosis) observed in treated plants.[3][4][5] This ultimately results in stunted growth and plant death.[6] The R-enantiomer of this compound has been shown to be significantly more active than the S-enantiomer, highlighting the stereospecificity of its interaction with the PDS enzyme.[7][8]
Signaling Pathway
The herbicidal activity of this compound is a direct consequence of the inhibition of the carotenoid biosynthesis pathway.
Caption: this compound inhibits Phytoene Desaturase (PDS), leading to phytoene accumulation and subsequent photo-oxidation of chlorophyll.
Experimental Protocols
Protocol 1: Seedling-Based Dose-Response Bioassay
This protocol describes a whole-plant bioassay to determine the dose-dependent herbicidal activity of this compound on a susceptible plant species (e.g., cress, Lepidium sativum).
Materials:
-
This compound analytical standard
-
Acetone (HPLC grade)
-
Tween® 20 or other suitable surfactant
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of a susceptible indicator plant (e.g., cress)
-
Growth chamber with controlled light and temperature
-
Pipettes and sterile pipette tips
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetone.
-
Preparation of Treatment Solutions:
-
Create a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM) by serial dilution of the stock solution into distilled water containing 0.05% (v/v) Tween® 20. The final acetone concentration should not exceed 0.5% in all treatments, including the control.
-
-
Assay Setup:
-
Place two layers of filter paper in each petri dish.
-
Pipette 5 mL of the respective treatment solution onto the filter paper in each petri dish.
-
Evenly spread 20-30 cress seeds on the moist filter paper.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the petri dishes in a growth chamber under a 16-hour light / 8-hour dark cycle at 25°C.
-
-
Data Collection (7-10 days after treatment):
-
Visually assess and score the herbicidal injury based on a rating scale (e.g., 0 = no injury, 100 = complete plant death). Key symptoms to observe are bleaching, stunting, and necrosis.[5][6][9]
-
Measure the root and shoot length of the seedlings.
-
Determine the fresh weight of the seedlings.
-
Calculate the percent inhibition for each parameter relative to the untreated control.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log-logistic) to determine the EC50 (effective concentration causing 50% inhibition) or GR50 (concentration causing 50% growth reduction) values for each measured parameter.
-
Protocol 2: Spectrophotometric Quantification of Pigment Inhibition
This protocol provides a method to quantify the effect of this compound on chlorophyll and carotenoid content in treated plant tissues.
Materials:
-
Plant tissue from Protocol 1 (or other treated plants)
-
80% Acetone
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Quartz cuvettes
Procedure:
-
Pigment Extraction:
-
Harvest a known fresh weight of plant tissue (e.g., 100 mg) from both treated and control plants.
-
Homogenize the tissue in 5 mL of 80% acetone using a mortar and pestle or a tissue homogenizer.
-
Transfer the homogenate to a centrifuge tube.
-
-
Clarification:
-
Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer, with 80% acetone as a blank.
-
-
Calculation of Pigment Content:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):
-
Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
-
Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
-
Express the pigment content as µg/g fresh weight.
-
-
Data Analysis:
-
Calculate the percent reduction in chlorophyll and carotenoid content in treated plants compared to the control.
-
Determine the I50 value (concentration causing 50% inhibition of pigment synthesis) by plotting the percent inhibition against the this compound concentration.
-
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison.
Table 1: Dose-Response of Cress Seedlings to this compound
| This compound (µM) | Shoot Length Inhibition (%) | Root Length Inhibition (%) | Fresh Weight Reduction (%) | Visual Injury Score (0-100) |
| 0 (Control) | 0 | 0 | 0 | 0 |
| 0.1 | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.3 ± 1.5 | 10 |
| 0.5 | 35.8 ± 3.5 | 28.1 ± 2.9 | 25.4 ± 3.1 | 30 |
| 1 | 52.4 ± 4.1 | 45.6 ± 3.8 | 48.9 ± 4.2 | 55 |
| 5 | 78.9 ± 5.2 | 70.3 ± 4.9 | 75.1 ± 5.5 | 80 |
| 10 | 92.1 ± 3.9 | 88.5 ± 3.2 | 90.6 ± 3.7 | 95 |
| 50 | 98.5 ± 1.5 | 95.2 ± 2.1 | 97.8 ± 1.9 | 100 |
| 100 | 100 ± 0.0 | 99.1 ± 0.9 | 99.5 ± 0.5 | 100 |
| EC50 (µM) | 1.2 | 1.5 | 1.3 | - |
Values are presented as mean ± standard error.
Table 2: Effect of this compound on Pigment Content in Cress Seedlings
| This compound (µM) | Total Chlorophyll (µg/g FW) | Total Carotenoids (µg/g FW) | Chlorophyll Inhibition (%) | Carotenoid Inhibition (%) |
| 0 (Control) | 850.6 ± 45.2 | 150.3 ± 12.1 | 0 | 0 |
| 1 | 412.8 ± 33.7 | 65.4 ± 8.9 | 51.5 | 56.5 |
| 10 | 85.1 ± 10.2 | 12.1 ± 3.5 | 90.0 | 91.9 |
| I50 (µM) | - | - | 0.9 | 0.8 |
Values are presented as mean ± standard error.
Experimental Workflow
The overall workflow for conducting a laboratory bioassay for this compound herbicidal activity is depicted below.
Caption: Workflow for laboratory bioassay of this compound herbicidal activity, from preparation to data analysis.
References
- 1. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 2. Updated peer review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]
- 3. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. farmonaut.com [farmonaut.com]
- 6. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 7. Comprehensive Assessment of Enantioselective Bioactivity, Toxicity, and Dissipation in Soil of the Chiral Herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
Application Notes and Protocols for Studying Flurtamone Degradation In Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for studying the in vitro degradation of the herbicide Flurtamone. The methodologies outlined are designed to be a comprehensive guide for researchers investigating the metabolic fate of this compound in a controlled laboratory setting, utilizing human liver microsomes as the primary model system.
Introduction
This compound is a widely used herbicide, and understanding its metabolic degradation is crucial for assessing its potential environmental impact and risks to human health. In vitro metabolism studies are essential tools in toxicology and drug development for elucidating the metabolic pathways of xenobiotics.[1][2] These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.[1][2] This protocol will focus on the use of human liver microsomes to investigate the biotransformation of this compound.
Overview of the Experimental Workflow
The in vitro degradation study of this compound involves several key stages: incubation of this compound with human liver microsomes in the presence of necessary cofactors, termination of the enzymatic reaction, sample preparation, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
Caption: Experimental workflow for the in vitro degradation study of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Pooled human liver microsomes (from a reputable supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal standard (e.g., a structurally similar compound not expected to be in the samples)
-
96-well plates or microcentrifuge tubes
In Vitro Incubation Protocol
This protocol is designed to assess the metabolic stability of this compound in human liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Keep all reagents on ice until use.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (e.g., 2-3 volumes) containing an internal standard. This will precipitate the proteins and stop the enzymatic activity.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the terminated reaction mixtures.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Cytochrome P450 Reaction Phenotyping (Optional)
To identify the specific CYP450 enzymes responsible for this compound metabolism, a reaction phenotyping study can be performed.[1][4][5] This involves incubating this compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors for different CYP isoforms in the microsomal incubation.[1][4][5]
Caption: Schematic of CYP450 reaction phenotyping.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices.[2][6]
Non-Targeted Metabolite Identification
Initially, a non-targeted approach is recommended to identify potential metabolites of this compound.
-
Chromatography: A reversed-phase C18 column is typically used. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for identifying unknown metabolites by providing accurate mass measurements for formula prediction. Data-dependent acquisition modes can be used to acquire fragmentation spectra (MS/MS) of potential metabolites.
Targeted Quantitative Analysis
Once metabolites are identified, a targeted quantitative method can be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Hypothetical LC-MS/MS Parameters for this compound and a Potential Hydroxylated Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Insert m/z] | [Insert m/z] | [To be optimized] |
| Hydroxy-Flurtamone | [Insert m/z + 16] | [Insert m/z] | [To be optimized] |
| Internal Standard | [Insert m/z] | [Insert m/z] | [To be optimized] |
Note: The exact m/z values and collision energies need to be determined experimentally by direct infusion of the analytical standards.
Data Presentation and Analysis
The primary data to be collected is the concentration of this compound at each time point. From this, the rate of degradation can be determined.
Data Analysis
-
Half-life (t½): The time required for the concentration of this compound to decrease by half. This can be calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the incubation conditions.
Data Summary
The quantitative data should be summarized in a clear and structured table to allow for easy comparison and interpretation.
Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Units |
| Initial this compound Concentration | [e.g., 1] | µM |
| Microsomal Protein Concentration | 0.5 | mg/mL |
| Half-life (t½) | [Calculated Value] | min |
| Intrinsic Clearance (CLint) | [Calculated Value] | µL/min/mg protein |
Conclusion
This application note provides a comprehensive protocol for investigating the in vitro degradation of this compound using human liver microsomes. The detailed methodologies for incubation, sample preparation, and LC-MS/MS analysis will enable researchers to generate robust and reproducible data on the metabolic fate of this herbicide. The provided templates for data presentation and visualization will aid in the clear communication of experimental findings. Further studies can be conducted to identify the specific metabolites formed and to elucidate the complete metabolic pathway of this compound.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. mttlab.eu [mttlab.eu]
- 4. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 6. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Flurtamone Metabolites in Plants
Introduction
Flurtamone is a selective herbicide used for the control of broadleaf weeds in various crops. Understanding its metabolic fate in plants is crucial for assessing its efficacy, selectivity, and potential environmental impact. This document provides detailed application notes and protocols for the identification and quantification of this compound and its metabolites in plant matrices. The methodologies described are intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment. The primary analytical technique highlighted is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a powerful tool for the sensitive and selective determination of pesticide residues.
Overview of this compound Metabolism in Plants
The metabolism of this compound in plants generally proceeds through two main phases. Phase I involves the introduction of polar functional groups, primarily through hydroxylation reactions. This is followed by Phase II, where these modified compounds are conjugated with endogenous molecules such as sugars (glycosylation) or malonic acid to increase their water solubility and facilitate sequestration or detoxification.[1] Key identified metabolites of this compound in various plants include trifluoroacetic acid (TFA), 4-trifluoromethyl-benzoic acid (TFMBA), and hydroxylated forms of the parent compound, such as this compound-trifluoromethyl-hydroxy.[2]
Quantitative Data of this compound and its Metabolites in Various Crops
The following table summarizes the quantitative data of this compound and its major metabolites found in different plant matrices. The data is presented as a percentage of the Total Radioactive Residue (%TRR) from metabolism studies.
| Plant Matrix | Compound | %TRR | Reference |
| Wheat | |||
| Grain | This compound | Not Detected | [2] |
| Trifluoroacetic acid (TFA) | 86 - 93 | [2] | |
| Straw | This compound | 12 - 57 | [2] |
| Trifluoroacetic acid (TFA) | 49 | [2] | |
| Forage | This compound | 20 - 92 | [2] |
| Trifluoroacetic acid (TFA) | 44 | [2] | |
| Sunflower | |||
| Seed | This compound | < 1 | [2] |
| 4-Trifluoromethyl-benzoic acid (TFMBA) | 19 | [2] | |
| Forage | This compound | 19 - 44 | [2] |
| Peanuts | |||
| Kernels | This compound | Incorporated into fatty acids |
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products. A modified version is presented here for the extraction of this compound and its metabolites from plant tissues.
Materials:
-
Homogenized plant sample (e.g., leaves, stems, grains)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing:
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for samples with high pigment content
-
-
50 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if necessary.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
Analytical Method: UPLC-MS/MS
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
UPLC Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of this compound and its metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode, depending on the analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its target metabolites must be determined by infusing individual standards.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow to achieve maximum sensitivity for each analyte.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification and quantification of this compound metabolites in plant samples.
Caption: Experimental workflow for this compound metabolite analysis.
Proposed Metabolic Pathway of this compound in Plants
This diagram illustrates the proposed metabolic pathway of this compound in plants, involving hydroxylation and subsequent conjugation reactions.
Caption: Proposed metabolic pathway of this compound in plants.
References
Application Notes and Protocols for the Use of Flurtamone as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurtamone is a selective herbicide used for the control of broadleaf and grassy weeds in various crops.[1] Its presence in environmental and food samples is a regulatory concern, necessitating accurate and reliable analytical methods for its quantification. The use of a well-characterized reference standard is crucial for achieving high-quality data in chromatographic analysis. This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in chromatographic methods, primarily focusing on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
This compound residues can be effectively monitored in a variety of matrices including food and feed of plant and animal origin, soil, water, and biological fluids.[1] The primary analytical techniques employed are GC-MS/MS and LC-MS/MS, often coupled with sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2] For enantioselective analysis, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a chiral column is utilized.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound using various chromatographic techniques. This data is essential for method development and validation.
Table 1: Limits of Quantification (LOQs) for this compound in Various Matrices
| Matrix | Method | Limit of Quantification (LOQ) | Reference |
| Food and Feed (Plant Origin) | GC-MS/MS (DFG S19) | 0.01 mg/kg | [1] |
| Food and Feed (Plant Origin) | LC-MS/MS (QuEChERS) | 0.01 mg/kg | [1] |
| Milk, Meat, Kidney, Fat, Eggs | GC-MS/MS (DFG S19) & LC-MS/MS | 0.01 mg/kg | [1] |
| Soil | LC-MS/MS | 5 µg/kg | [1] |
| Water | LC-MS/MS | 0.05 µg/L | [1] |
| Air | LC-MS/MS | 0.6 µg/m³ | [1] |
| Blood Plasma | LC-MS/MS | 0.05 mg/L | [1] |
| Soil, Wheat, Maize, Sorghum, Soybeans, Pea | UHPLC-MS/MS | 0.005 mg/kg (for enantiomers) | [2] |
Table 2: Method Validation Data for UHPLC-MS/MS Analysis of this compound Enantiomers
| Parameter | Result | Matrix | Reference |
| Average Recoveries | 78.2% to 115.7% | Soil, Wheat, Maize, Sorghum, Soybeans, Pea | [2] |
| Intraday Relative Standard Deviations (RSDs) | < 11.9% | Soil, Wheat, Maize, Sorghum, Soybeans, Pea | [2] |
| Interday Relative Standard Deviations (RSDs) | < 7.9% | Soil, Wheat, Maize, Sorghum, Soybeans, Pea | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
This protocol describes the preparation of standard solutions of this compound for calibration purposes.
Materials:
-
This compound reference standard (minimum purity 98.2 g/kg)[1]
-
HPLC-grade acetonitrile
-
HPLC-grade ethyl acetate
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile (for LC-MS/MS) or ethyl acetate (for GC-MS/MS).
-
Bring the flask to volume with the same solvent.
-
This provides a stock solution of approximately 1000 mg/L. Store at 4°C in the dark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent.
-
For example, to prepare a 10 mg/L intermediate standard, pipette 1 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and bring to volume with the solvent.
-
From this intermediate standard, prepare a calibration curve ranging from, for example, 0.5 µg/L to 100 µg/L, depending on the expected sample concentrations and instrument sensitivity.
-
Protocol 2: General Workflow for this compound Analysis using a Reference Standard
The following diagram illustrates a typical workflow for the quantification of this compound in a sample matrix.
Caption: Workflow for this compound analysis.
Protocol 3: UHPLC-MS/MS Method for Enantioselective Analysis of this compound
This protocol is based on a published method for the enantioseparation of this compound.[2][3]
1. Chromatographic Conditions:
-
Column: Chiralpak IG-3 column[2]
-
Mobile Phase: Optimized using a Box-Behnken Design, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous phase.[2]
-
Flow Rate: Optimized for best resolution and retention time.[2]
-
Column Temperature: Controlled to ensure reproducible separation.[2]
-
Injection Volume: Typically 5 µL.[4]
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both R-(-)-flurtamone and S-(+)-flurtamone to ensure selectivity and sensitivity.
3. Sample Preparation (Modified QuEChERS): [2]
-
Extraction: Homogenized samples (e.g., soil, food crops) are extracted with acetonitrile.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: The supernatant is cleaned up using a sorbent mixture (e.g., PSA, C18) to remove matrix interferences.
-
The final extract is filtered and injected into the UHPLC-MS/MS system.
4. Data Analysis:
-
A calibration curve is constructed for each enantiomer using the prepared this compound reference standards.
-
The peak areas of the R-(-) and S-(+) enantiomers in the samples are used to calculate their respective concentrations based on the calibration curves.
Signaling Pathways and Logical Relationships
As this compound is a herbicide used as an analytical standard in this context, diagrams of biological signaling pathways are not directly relevant. The provided workflow diagram illustrates the logical sequence of the analytical process.
Conclusion
The use of this compound as a reference standard is fundamental for the accurate and precise quantification of this herbicide in various environmental and food matrices. The protocols and data presented in these application notes provide a solid foundation for researchers and analysts to develop and validate robust chromatographic methods. Adherence to these guidelines will ensure the generation of high-quality, reliable data for regulatory compliance and risk assessment.
References
Application Notes and Protocols for Flurtamone Efficacy Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurtamone is a selective, pre-emergence and early post-emergence herbicide used for the control of broadleaf and grass weeds in a variety of crops.[1] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2][3][4][5] This inhibition leads to the accumulation of phytoene, a colorless precursor, and a subsequent lack of colored carotenoids.[2][3][4][5] Without the protective effect of carotenoids against photooxidation, chlorophyll is rapidly destroyed in the presence of light, resulting in a characteristic bleaching or whitening of the susceptible plant tissues.[2][3][4][5] this compound is a chiral compound, with the R-enantiomer exhibiting significantly higher herbicidal activity than the S-enantiomer.[6]
These application notes provide detailed protocols for conducting efficacy trials to evaluate the performance of this compound-based herbicide formulations. The following sections outline the experimental design, application procedures, data collection, and analysis methods to ensure robust and reliable results.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, inhibiting phytoene desaturase (PDS) in the carotenoid biosynthesis pathway, leading to photooxidation.
Experimental Design and Setup
A randomized complete block design (RCBD) is recommended for this compound efficacy trials to account for field variability.[7][8][9]
Key Experimental Parameters:
| Parameter | Recommendation | Rationale |
| Plot Size | Minimum of 3m x 8m | To minimize edge effects and provide a representative area for assessment.[9] |
| Replicates | Minimum of 4-5 replicates per treatment | To ensure statistical power and account for spatial variability.[7][9] |
| Treatments | - Untreated Control- Hand-weeded Control- this compound at proposed label rate (1X)- this compound at half the label rate (0.5X)- this compound at double the label rate (2X)- Reference herbicide product | To establish a baseline, determine the effective dose range, and compare performance against a known standard. |
| Weed Species | A mix of economically important broadleaf and grass weeds known to be susceptible or tolerant to PDS inhibitors. | To determine the spectrum of weed control. |
| Crop Species | The target crop for which the herbicide is being developed. | To assess crop safety and selectivity. |
Experimental Workflow
Caption: A generalized workflow for conducting this compound herbicide efficacy trials, from planning to final reporting.
Protocols
Protocol 1: Pre-Emergence Efficacy Trial
Objective: To evaluate the efficacy of this compound when applied to the soil surface before weed and crop emergence.
Materials:
-
This compound formulation
-
Reference herbicide
-
Calibrated backpack sprayer with appropriate nozzles[9]
-
Personal Protective Equipment (PPE)
-
Plot marking stakes and measuring tape
-
Data collection sheets or electronic device
Procedure:
-
Site Preparation: Prepare a uniform seedbed representative of typical agricultural practice.
-
Plot Layout: Mark out plots according to the randomized complete block design.
-
Seeding: Sow the target crop and a representative mix of weed seeds at the appropriate depth and density.
-
Herbicide Application:
-
Calibrate the sprayer to deliver the desired volume (e.g., 20 gallons per acre).[9]
-
Prepare the herbicide spray solutions for each treatment.
-
Apply the treatments uniformly to the soil surface of the designated plots.
-
-
Data Collection:
-
Crop Injury: Visually assess crop injury at 7, 14, 28, and 42 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = crop death).[9]
-
Weed Control: Visually assess the percent control of each weed species at 14, 28, and 42 DAT using a 0-100% scale (0 = no control, 100 = complete control).
-
Weed Density and Biomass: At 42 DAT, count the number of weeds per species in a defined quadrat within each plot. Harvest the above-ground weed biomass, dry it to a constant weight, and record the dry weight.
-
Crop Yield: At crop maturity, harvest the crop from a defined area within each plot and determine the yield.
-
Protocol 2: Post-Emergence Efficacy Trial
Objective: To evaluate the efficacy of this compound when applied to emerged and actively growing weeds and crop.
Materials: Same as Protocol 1.
Procedure:
-
Site Preparation and Seeding: Follow steps 1-3 from Protocol 1.
-
Growth Stage: Allow the crop and weeds to reach the target growth stage for application as specified on the proposed product label (e.g., 2-4 leaf stage for weeds).
-
Herbicide Application:
-
Calibrate the sprayer as in Protocol 1.
-
Apply the treatments uniformly to the foliage of the crop and weeds in the designated plots.
-
-
Data Collection: Follow the same data collection schedule and methods as outlined in Protocol 1 (steps 5a-5d).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Crop Injury (%) at Different Days After Treatment (DAT)
| Treatment | Rate | 7 DAT | 14 DAT | 28 DAT | 42 DAT |
| Untreated Control | - | 0 | 0 | 0 | 0 |
| Hand-weeded Control | - | 0 | 0 | 0 | 0 |
| This compound | 0.5X | ||||
| This compound | 1X | ||||
| This compound | 2X | ||||
| Reference Herbicide | 1X |
Table 2: Weed Control Efficacy (%) for [Weed Species Name] at Different DAT
| Treatment | Rate | 14 DAT | 28 DAT | 42 DAT |
| Untreated Control | - | 0 | 0 | 0 |
| This compound | 0.5X | |||
| This compound | 1X | |||
| This compound | 2X | |||
| Reference Herbicide | 1X |
Table 3: Weed Density and Dry Biomass at 42 DAT
| Treatment | Rate | Weed Density (plants/m²) | Weed Dry Biomass (g/m²) |
| Untreated Control | - | ||
| This compound | 0.5X | ||
| This compound | 1X | ||
| This compound | 2X | ||
| Reference Herbicide | 1X |
Table 4: Crop Yield
| Treatment | Rate | Yield ( kg/ha ) |
| Untreated Control | - | |
| Hand-weeded Control | - | |
| This compound | 0.5X | |
| This compound | 1X | |
| This compound | 2X | |
| Reference Herbicide | 1X |
Data Analysis
Data should be subjected to Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Mean separation tests (e.g., Tukey's HSD) should be used to determine significant differences between treatment means.
Conclusion
These protocols provide a framework for conducting comprehensive efficacy trials for this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data to support product development and registration. Proper experimental design, application, and data collection are crucial for accurately assessing the herbicidal performance and crop safety of this compound formulations.
References
- 1. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Assessment of Enantioselective Bioactivity, Toxicity, and Dissipation in Soil of the Chiral Herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. pp1.eppo.int [pp1.eppo.int]
- 9. ag.purdue.edu [ag.purdue.edu]
Flurtamone Application in Weed Science Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Flurtamone is a pre-emergence and early post-emergence herbicide effective against a range of broadleaf and grass weeds. Its primary mode of action is the inhibition of the enzyme phytoene desaturase (PDS), a critical component of the carotenoid biosynthesis pathway in plants.[1] This inhibition leads to the accumulation of phytoene, a colorless precursor, and a subsequent deficiency of colored carotenoids.[2][3][4] Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation under light, resulting in the characteristic bleaching or "albino" phenotype of susceptible plants.[2][3][4]
This compound is particularly useful in weed management programs for various crops, including cereals (such as wheat, barley, oats, and rye), cotton, and peas.[1] Its unique mode of action makes it a valuable tool for managing herbicide resistance in weed populations. Research applications of this compound include studies on herbicide efficacy, mode of action, environmental fate, and the development of herbicide-resistant crops.
Mechanism of Action Summary
-
Target Enzyme: Phytoene Desaturase (PDS)
-
Pathway: Carotenoid Biosynthesis
-
Effect: Inhibition of the conversion of phytoene to ζ-carotene.
-
Physiological Outcome: Accumulation of phytoene, leading to carotenoid deficiency.
-
Phenotypic Response: Photooxidative destruction of chlorophyll, resulting in bleaching of leaves and eventual plant death.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and inhibitory action of this compound from various research studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Organism | Value | Reference |
| I50 (Carotenoid Biosynthesis Inhibition) | Anacystis (cyanobacterium) | 30 nM | [2][3] |
| Ki (Phytoene Desaturase Interaction) | Anacystis thylakoids | 18 nM | [2][3] |
Table 2: Herbicidal Efficacy of this compound on Selected Weed Species
| Weed Species | Crop | Application Timing | This compound Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Palmer amaranth (Amaranthus palmeri) | Cotton | Pre-emergence (PRE) | > 224 | > 90% (for 6 weeks) | [5] |
| Various Broadleaf Weeds | Wheat | Post-emergence | Not Specified | Effective Control | [6][7] |
| Various Grass Weeds | Wheat | Post-emergence | Not Specified | Effective Control | [6][7] |
Note: Efficacy can vary depending on environmental conditions, soil type, weed growth stage, and application method. The data presented are for illustrative purposes.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound in weed science research.
Protocol 1: Assessment of this compound Herbicidal Efficacy in a Greenhouse Setting
Objective: To determine the dose-response of a target weed species to this compound and calculate the effective dose for 50% growth inhibition (ED50).
Materials:
-
This compound analytical standard or formulated product
-
Seeds of the target weed species (e.g., Avena fatua, Amaranthus retroflexus)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Greenhouse or growth chamber with controlled temperature, humidity, and light
-
Spraying equipment calibrated for small plot applications (e.g., track sprayer)
-
Analytical balance
-
Drying oven
Procedure:
-
Plant Material: Sow 5-10 seeds of the target weed species in each pot and thin to a uniform number (e.g., 3 plants per pot) after emergence.
-
Growth Conditions: Grow the plants in a greenhouse or growth chamber under optimal conditions for the specific weed species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Apply this compound at a range of doses (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha) when the weed seedlings have reached the 2-3 leaf stage. A non-treated control (0 g a.i./ha) must be included.
-
Experimental Design: Use a completely randomized design with at least four replications for each treatment.
-
Data Collection:
-
Visual Injury Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the plants in each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the non-treated control.
-
Perform a dose-response analysis using a suitable statistical software package to fit a log-logistic model to the biomass data.
-
From the model, calculate the ED50 value, which is the dose of this compound required to cause a 50% reduction in plant biomass.
-
Protocol 2: Quantification of Chlorophyll and Carotenoid Content
Objective: To measure the effect of this compound on the chlorophyll and carotenoid content in a susceptible plant species.
Materials:
-
Plant tissue from this compound-treated and control plants (from Protocol 1 or a similar experiment)
-
80% Acetone
-
Spectrophotometer
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Harvest a known fresh weight of leaf tissue (e.g., 0.1 g) from both treated and control plants.
-
Pigment Extraction:
-
Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until the tissue is completely homogenized.
-
Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional 80% acetone to ensure all pigment is collected. Bring the final volume to a known amount (e.g., 10 mL).
-
Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer, with 80% acetone as a blank.
-
-
Calculation of Pigment Concentration: Use the following equations (for 80% acetone) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids:
-
Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
-
Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
-
Data Expression: Express the pigment content on a fresh weight basis (e.g., µg/g FW).
Protocol 3: In Vitro Phytoene Desaturase (PDS) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on PDS activity.
Materials:
-
Source of PDS enzyme (e.g., isolated chloroplasts or a recombinant PDS enzyme)
-
Phytoene substrate
-
This compound analytical standard
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
Organic solvent for extraction (e.g., acetone, hexane)
-
HPLC system with a suitable column for carotenoid separation
Procedure:
-
Enzyme Preparation: Isolate chloroplasts from a suitable plant source or express and purify a recombinant PDS enzyme.
-
Assay Reaction:
-
Prepare a reaction mixture containing the assay buffer, PDS enzyme, and the phytoene substrate.
-
Add this compound at various concentrations to the reaction mixture. Include a control with no this compound.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.
-
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., acetone). Extract the carotenoids from the reaction mixture using a non-polar solvent like hexane.
-
HPLC Analysis:
-
Dry the hexane extract under a stream of nitrogen and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze the sample using an HPLC system equipped with a C18 column to separate phytoene and its desaturation products (e.g., ζ-carotene).
-
-
Data Analysis:
-
Quantify the amount of phytoene consumed or the amount of ζ-carotene produced in each reaction.
-
Calculate the percent inhibition of PDS activity for each this compound concentration relative to the control.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PDS enzyme activity.
-
Visualizations
Signaling Pathway: Carotenoid Biosynthesis and this compound's Site of Action
Caption: Mechanism of action of this compound in the carotenoid biosynthesis pathway.
Experimental Workflow: Herbicide Efficacy Assessment
References
- 1. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 2. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cotton.org [cotton.org]
- 6. Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat [scirp.org]
- 7. journalijecc.com [journalijecc.com]
Application Notes and Protocols for the Analytical Standards of Flurtamone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the herbicide Flurtamone and its principal metabolites in environmental and biological matrices. The protocols are intended to guide researchers in developing robust and reliable analytical methods for residue monitoring, environmental fate studies, and metabolism research.
Overview of this compound and its Metabolites
This compound is a chiral herbicide used for the control of broadleaf weeds and grasses in various crops.[1] Its mechanism of action involves the inhibition of the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants. This inhibition leads to the accumulation of phytoene and subsequent photo-oxidative damage, resulting in bleaching of the plant tissues.[1]
In the environment and in biological systems, this compound undergoes degradation to form several metabolites. The most significant of these include:
-
Trifluoroacetic acid (TFA): A major and highly persistent metabolite found in plants and soil.[2]
-
3-(Trifluoromethyl)benzoic acid (TFMBA): A soil and plant metabolite.[2]
-
Benzoic acid: A product of photolytic degradation in soil.[2]
-
Hydroxylated and conjugated metabolites: Formed in plants through metabolic processes.[2][3]
Due to the varying toxicological profiles and environmental persistence of the parent compound and its metabolites, robust analytical methods are essential for their individual quantification.
Analytical Standards
High-purity analytical standards are crucial for the accurate quantification of this compound and its metabolites. It is recommended to source certified reference materials from reputable suppliers.
Chemical Structures:
| Compound | Chemical Structure |
| This compound |
[4] |
| Trifluoroacetic acid (TFA) |
|
| 3-(Trifluoromethyl)benzoic acid (TFMBA) |
[5] |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the analysis of this compound and its metabolites using the protocols described below.
Table 1: Method Performance for this compound Enantiomers in Various Matrices
| Parameter | Soil | Wheat | Maize | Soybeans |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005 mg/kg | 0.005 mg/kg | 0.005 mg/kg |
| Average Recovery (%) | 78.2 - 115.7 | 78.2 - 115.7 | 78.2 - 115.7 | 78.2 - 115.7 |
| Intraday RSD (%) | < 11.9 | < 11.9 | < 11.9 | < 11.9 |
| Interday RSD (%) | < 7.9 | < 7.9 | < 7.9 | < 7.9 |
Data adapted from a study on the enantioselective analysis of this compound.[6]
Table 2: Method Performance for Trifluoroacetic Acid (TFA) in Water
| Parameter | Drinking Water | Surface Water |
| Limit of Quantification (LOQ) | 10 ng/L | 10 ng/L |
| Average Recovery (%) | 80 - 110 | 80 - 110 |
| RSD (%) | < 19 | < 9 |
Data adapted from a method for the routine determination of TFA in water.
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol for Soil and Crop Samples
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
Materials:
-
Homogenized soil or crop sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
50 mL polypropylene centrifuge tubes
-
Centrifuge capable of ≥ 3000 x g
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of agglomerates.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a dSPE tube containing PSA and MgSO₄ for cleanup.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥ 5000 x g for 2 minutes.
-
The resulting supernatant is ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the analysis of this compound and its metabolites. Specific parameters, especially MS/MS transitions, should be optimized for the instrument in use.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for this compound Enantiomers):
-
Column: Chiralpak IG-3 (or equivalent chiral column for enantioselective analysis)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without modifiers like formic acid, optimized for best separation)
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 25 - 40 °C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
These must be determined by infusing individual standards of this compound and each metabolite into the mass spectrometer to identify the most abundant and specific precursor and product ions.
-
Example for this compound: The protonated molecule [M+H]⁺ would be selected as the precursor ion, and collision-induced dissociation would be used to generate specific product ions.
-
-
Collision Energy and other MS parameters: Optimize for each analyte to achieve maximum sensitivity and specificity.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound and its metabolites.
Carotenoid Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of Phytoene Desaturase (PDS) by this compound.
References
- 1. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 2. Updated peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C18H14F3NO2 | CID 91755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Flurtamone Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of Flurtamone stock solutions for various experimental purposes. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄F₃NO₂ | [1][2][3] |
| Molecular Weight | 333.30 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 152.5°C | [3] |
| Solubility | DMSO: ≥ 125 mg/mL (≥ 375.04 mM) | [2] |
| Acetonitrile | [4] | |
| Ethyl acetate | [5] | |
| Aqueous Solubility | Moderate | [6] |
Experimental Protocols
2.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder (purity ≥ 98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 333.30 g/mol x 1000 mg/g = 3.333 mg
-
-
-
Weighing this compound:
-
Accurately weigh out 3.333 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.[2]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Protect from light.[2]
-
2.2. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Important Considerations:
-
DMSO Toxicity: Be aware that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the experimental medium below 0.5%, and ideally below 0.1%.
-
Solubility in Aqueous Solutions: this compound has moderate aqueous solubility.[6] When diluting the DMSO stock solution into aqueous buffers or media, ensure thorough mixing to prevent precipitation. It is advisable to prepare intermediate dilutions if a high final concentration is required.
-
Stability: this compound has been shown to be stable for up to 18 months in certain commodities.[7][8][9] However, the stability of working solutions in aqueous media over extended periods should be experimentally determined if necessary.
Mandatory Visualizations
3.1. Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
3.2. Signaling Pathway Inhibition by this compound
This compound acts as a herbicide by inhibiting carotenoid biosynthesis.[6] Specifically, it targets the enzyme phytoene desaturase (PDS), a key enzyme in this pathway.[10]
Caption: this compound inhibits the carotenoid biosynthesis pathway.
References
- 1. This compound | C18H14F3NO2 | CID 91755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 96525-23-4 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpc-standards.com [hpc-standards.com]
- 6. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 7. Updated peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Assessment of Enantioselective Bioactivity, Toxicity, and Dissipation in Soil of the Chiral Herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Flurtamone in Herbicide Resistance Studies
Introduction
Flurtamone is a pre-emergence furanone herbicide effective against a range of broadleaved weeds and grasses.[1] Its primary mode of action is the inhibition of carotenoid biosynthesis, a critical pathway for plant survival.[2][3] Specifically, this compound targets and inhibits the enzyme Phytoene Desaturase (PDS), leading to an accumulation of the precursor phytoene and a subsequent lack of protective carotenoids.[3][4] This deficiency results in the photooxidative destruction of chlorophyll, causing the characteristic bleaching or whitening of plant tissues, ultimately leading to plant death.[3] Due to its specific target site, this compound is a valuable tool for studying the mechanisms of herbicide resistance in various weed species. These notes provide an overview and detailed protocols for utilizing this compound in herbicide resistance research.
Mechanism of Action of this compound
This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group F1 and the Weed Science Society of America (WSSA) Group 12.[1] The herbicidal effect of this compound is initiated by its inhibition of Phytoene Desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for converting phytoene into ζ-carotene.[5] Inhibition of PDS leads to a cascade of phytotoxic events.
The sequence of events is as follows:
-
This compound binds to the PDS enzyme.
-
The conversion of phytoene to ζ-carotene is blocked.
-
Phytoene, a colorless precursor, accumulates in the plant tissues.[2]
-
The synthesis of downstream carotenoids (like β-carotene and xanthophylls) is halted.[4]
-
Without carotenoids to quench singlet oxygen produced during photosynthesis, photooxidative damage occurs.[3][5]
-
This leads to the rapid degradation of chlorophyll and the destruction of chloroplast membranes, resulting in the visible bleaching of leaves and eventual plant death.[3][5]
Mechanisms of Herbicide Resistance
Weed populations can develop resistance to herbicides through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[6]
-
Target-Site Resistance (TSR): This is the most common resistance mechanism and involves a modification of the herbicide's target protein.[6][7] In the case of this compound, TSR typically results from a single nucleotide polymorphism (SNP) in the PDS gene, leading to an amino acid substitution in the PDS enzyme.[6] This change reduces the binding affinity of this compound to the enzyme, rendering it less effective. Over-expression of the target protein can also contribute to resistance.[7]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[6] Key NTSR mechanisms include:
-
Enhanced Metabolism: The resistant plant can more rapidly detoxify the herbicide before it reaches the PDS enzyme in the chloroplasts.[7] This often involves enzymes like cytochrome P450 monooxygenases and glutathione S-transferases.[8]
-
Compartmentalization/Sequestration: The herbicide is moved to parts of the cell, such as the vacuole or cell wall, where it cannot cause harm.[7]
-
Reduced Uptake or Translocation: The plant may absorb less of the herbicide or be less efficient at moving it to the target tissues.
-
Quantitative Data Presentation
Summarizing quantitative data is crucial for comparing the efficacy of this compound and determining the level of resistance in weed populations.
Table 1: In Vitro and In Vivo Activity of this compound
This table presents data on the inhibitory action of this compound on carotenoid biosynthesis and the PDS enzyme from studies on the cyanobacterium Anacystis.
| Parameter | Description | Value | Species | Reference |
| I50 | Concentration for 50% inhibition of carotenoid biosynthesis in intact cells | 30 nM | Anacystis | [2][3][4] |
| Ki | Inhibition constant for the interaction with Phytoene Desaturase (PDS) | 18 nM | Anacystis (thylakoids) | [2][3][4] |
Table 2: Template for Whole-Plant Dose-Response Assay Results
This table structure should be used to present data from whole-plant resistance screening assays. The Resistance Index (RI) is calculated as the LD50 of the resistant population divided by the LD50 of the susceptible population.
| Population ID | Herbicide | LD50 (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible Standard | This compound | Value | (Lower, Upper) | 1.0 |
| Resistant Population 1 | This compound | Value | (Lower, Upper) | Value |
| Resistant Population 2 | This compound | Value | (Lower, Upper) | Value |
Experimental Protocols
The following protocols provide detailed methodologies for assessing this compound resistance.
Protocol 1: Whole-Plant Dose-Response Assay for Resistance Confirmation
This protocol is a standard method for confirming herbicide resistance at the whole-plant level and determining the magnitude of resistance.[9][10]
1. Seed Collection and Germination:
-
Collect mature seeds from putative resistant weed populations that have survived a this compound field application. Also, collect seeds from a known susceptible population.[9]
-
Clean and dry-store seeds at room temperature until use.[9]
-
To break dormancy, if necessary, stratify seeds by storing them at 4°C for 1-2 weeks.[9]
-
Germinate seeds in petri dishes on an agar medium or moist filter paper in a growth chamber with appropriate light and temperature conditions for the target species.[11]
2. Seedling Transplant and Growth:
-
Once seedlings have emerged and developed cotyledons, transplant 15-20 uniform seedlings into pots or trays filled with a standard potting mix.[11]
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Water plants as needed to ensure healthy growth.
3. Herbicide Application:
-
When seedlings reach the 2-4 leaf stage, apply this compound using a precision bench sprayer calibrated to deliver a consistent volume.[11]
-
Prepare a range of herbicide doses. A typical range would include 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate. The "1x" rate for this compound can vary by crop and region, so consult local recommendations.
-
Include untreated control plants (0x) for each population.
-
Replicate each dose level at least 3-4 times.
4. Data Collection and Analysis:
-
Assess plant survival and biomass 21-28 days after treatment.[11]
-
Survival is typically a binary assessment (dead or alive). Plants are considered dead if they show no new growth.[9]
-
For biomass assessment, harvest the above-ground tissue, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for each population.
-
Calculate the Resistance Index (RI) by dividing the LD50 or GR50 of the resistant population by that of the susceptible population. A population is generally considered resistant if the RI is greater than 2.0.
Protocol 2: In Vitro Phytoene Desaturase (PDS) Enzyme Assay
This protocol allows for the direct measurement of this compound's effect on the PDS enzyme, which is essential for confirming target-site resistance. This method is adapted from principles described in the literature.[2][3][4]
1. Enzyme Extraction:
-
Harvest young, healthy leaf tissue from both susceptible and potentially resistant plants.
-
Homogenize the tissue in a chilled extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors and antioxidants).
-
Centrifuge the homogenate to pellet cellular debris.
-
Isolate the chloroplasts or thylakoid membranes, where PDS is located, through differential centrifugation or density gradient centrifugation.
-
Resuspend the membrane fraction in a suitable assay buffer.
2. PDS Activity Assay:
-
The assay measures the conversion of a substrate (phytoene) to its product.
-
Prepare reaction mixtures containing the enzyme extract, the substrate phytoene (often supplied within liposomes), and necessary cofactors.
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no herbicide.
-
Incubate the reactions under controlled temperature and, if required, specific light conditions.
-
Stop the reaction after a set time (e.g., 60 minutes) by adding a solvent like acetone or methanol.
3. Product Quantification:
-
Extract the carotenoids from the reaction mixture using an organic solvent (e.g., hexane or petroleum ether).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Quantify the amount of ζ-carotene produced by comparing it to a standard curve.
4. Data Analysis:
-
Calculate the rate of enzyme activity for each this compound concentration.
-
Plot the enzyme activity against the logarithm of the this compound concentration.
-
Determine the I50 value (concentration of this compound required to inhibit 50% of PDS activity) for both susceptible and resistant populations. A significant increase in the I50 value for the resistant population indicates target-site resistance.
Protocol 3: Molecular Analysis of the PDS Gene
This protocol is used to identify mutations in the PDS gene that may confer resistance to this compound.
1. DNA Extraction:
-
Extract genomic DNA from fresh leaf tissue of susceptible and resistant plants using a commercial plant DNA extraction kit or a standard CTAB protocol.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.
2. PCR Amplification:
-
Design primers to amplify the coding sequence of the PDS gene. Primers can be designed based on conserved regions from published PDS sequences of related plant species.
-
Perform Polymerase Chain Reaction (PCR) using the extracted DNA as a template to amplify the target PDS gene fragments.
-
Use a high-fidelity DNA polymerase to minimize PCR errors.
3. Gel Electrophoresis and DNA Purification:
-
Run the PCR products on an agarose gel to verify the amplification of a fragment of the expected size.
-
Excise the DNA band from the gel and purify the PCR product using a gel extraction kit.
4. DNA Sequencing:
-
Send the purified PCR products for Sanger sequencing. Sequence both the forward and reverse strands for accuracy.
-
Sequence the PDS gene from multiple individuals of both the susceptible and resistant populations.
5. Sequence Analysis:
-
Assemble and align the DNA sequences using bioinformatics software (e.g., Geneious, MEGA).
-
Compare the PDS sequences from resistant plants to those from susceptible plants.
-
Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the PDS protein.
-
Compare identified mutations to previously reported resistance-conferring mutations in the literature to assess their likely impact on this compound binding.[5]
References
- 1. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 2. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hracglobal.com [hracglobal.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Flurtamone Matrix Effects in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the analysis of Flurtamone using mass spectrometry, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification. In complex matrices such as soil, food products, or biological fluids, these effects can be significant and lead to erroneous results.
Q2: I am observing poor recovery and high variability in my this compound results. Could this be due to matrix effects?
A: Yes, poor recovery and high relative standard deviations (RSDs) are common indicators of significant matrix effects. Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to inconsistent and inaccurate measurements. It is crucial to evaluate and address matrix effects during method development and validation.
Q3: What are the common strategies to overcome this compound matrix effects?
A: The primary strategies to combat matrix effects in this compound analysis fall into three main categories:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS analysis. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix interferences. Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and narrower peaks, reducing the likelihood of co-elution.
-
Calibration Strategies: Using advanced calibration techniques to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Other methods include matrix-matched calibration and the standard addition method.
Q4: Which sample preparation method is best for reducing matrix effects in this compound analysis?
A: The choice of sample preparation method depends on the matrix, the required limit of quantification (LOQ), and available resources.
-
QuEChERS: This method has been successfully applied for the analysis of this compound in various food and environmental matrices, demonstrating good recovery and precision.[2] It is a simple and high-throughput technique.
-
Solid-Phase Extraction (SPE): SPE can offer a more targeted cleanup than QuEChERS, potentially leading to a greater reduction in matrix effects, especially in very complex matrices.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective, but its efficiency is highly dependent on the choice of extraction solvent and the polarity of this compound. For multi-residue pesticide analysis, QuEChERS has often been found to provide better recoveries than LLE.[2]
A comparison of general recovery and matrix effect reduction for these techniques in pesticide analysis is summarized in the table below.
Data Presentation: Comparison of Sample Preparation Techniques for Pesticide Analysis
| Sample Preparation Technique | Typical Recovery Range (%) | General Matrix Effect Reduction | Throughput | Cost |
| QuEChERS | 70-120 | Good | High | Low |
| Solid-Phase Extraction (SPE) | 80-110 | Very Good to Excellent | Medium | Medium |
| Liquid-Liquid Extraction (LLE) | 60-100 | Fair to Good | Medium | Low |
Note: This table provides a general comparison for pesticide analysis. The optimal method for this compound should be empirically determined for each specific matrix.
Troubleshooting Guides
Issue 1: Low this compound Signal and Poor Peak Shape
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
If using the QuEChERS method, consider adding a C18 sorbent during the dispersive SPE (d-SPE) cleanup step to remove non-polar interferences. For samples with high pigment content, graphitized carbon black (GCB) can be effective, but be aware that it may also retain planar pesticides like this compound.
-
Switch to a more selective SPE method. A polymeric reversed-phase SPE cartridge can provide a more thorough cleanup.
-
-
Optimize Chromatography:
-
Increase the chromatographic resolution by using a longer column, a smaller particle size column (e.g., UPLC), or by optimizing the gradient elution profile to better separate this compound from matrix components.
-
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the method's sensitivity.
Issue 2: Inconsistent Results and High RSDs
Possible Cause: Variable matrix effects between samples and lack of proper internal standardization.
Troubleshooting Steps:
-
Implement an Internal Standard:
-
Ideal Solution (SIL-IS): The use of a stable isotope-labeled this compound (e.g., Deuterated or 13C-labeled) is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with this compound and experience the same ionization suppression or enhancement, thus providing accurate correction. While a commercial SIL-IS for this compound may not be readily available, custom synthesis services can be explored.
-
Alternative (Structural Analog): In the absence of a SIL-IS, a structural analog can be used. This compound should have similar chemical properties and chromatographic behavior to this compound but a different mass. It is crucial to validate that the chosen analog experiences similar matrix effects to this compound in the specific matrix being analyzed. Potential candidates could be other phenyl-furanone herbicides, but empirical validation is essential.
-
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to mimic the matrix effects observed in the actual samples.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Soil and Food Matrices
This protocol is adapted from the method described by Zhang et al. (2022) for the analysis of this compound enantiomers.[5]
1. Sample Extraction: a. Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube. b. For dry samples like wheat and soybeans, add 5 mL of water and let it sit for 30 minutes. c. Add 10 mL of acetonitrile. d. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup: a. Take a 6 mL aliquot of the supernatant (acetonitrile layer). b. Transfer it to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). c. Vortex for 1 minute. d. Centrifuge at 10000 rpm for 5 minutes.
3. Final Extract Preparation: a. Take a 1 mL aliquot of the cleaned supernatant. b. Evaporate to dryness under a gentle stream of nitrogen. c. Reconstitute in 1 mL of the initial mobile phase. d. Filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) Method for this compound
This is a general protocol that can be adapted and optimized for specific matrices.
1. Sorbent Selection:
-
For this compound, a reversed-phase sorbent like a polymeric sorbent (e.g., Waters Oasis HLB) or C18 is a good starting point.
2. SPE Procedure: a. Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Loading: Load the sample extract (previously diluted with water, e.g., 1:1 v/v) onto the cartridge at a slow flow rate (1-2 mL/min). c. Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences. d. Elution: Elute the this compound with a small volume (e.g., 2 x 3 mL) of a stronger solvent like acetonitrile or methanol. e. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the recovery and precision data for this compound analysis in various matrices using the modified QuEChERS method.
| Matrix | Spiked Concentration (mg/kg) | Average Recovery (%) | Intraday RSD (%) | Interday RSD (%) |
| Soil | 0.01 | 95.8 | 5.2 | 6.1 |
| 0.1 | 98.2 | 4.8 | 5.5 | |
| 1.0 | 101.5 | 3.9 | 4.7 | |
| Wheat | 0.01 | 88.7 | 7.5 | 8.9 |
| 0.1 | 92.4 | 6.8 | 7.8 | |
| 1.0 | 95.1 | 5.5 | 6.4 | |
| Maize | 0.01 | 91.3 | 6.9 | 8.1 |
| 0.1 | 94.6 | 6.1 | 7.2 | |
| 1.0 | 97.8 | 4.9 | 5.8 | |
| Soybean | 0.01 | 85.4 | 8.1 | 9.5 |
| 0.1 | 89.2 | 7.3 | 8.6 | |
| 1.0 | 92.7 | 6.2 | 7.1 | |
| Pea | 0.01 | 93.6 | 6.3 | 7.5 |
| 0.1 | 96.8 | 5.7 | 6.8 | |
| 1.0 | 99.2 | 4.6 | 5.4 |
Data adapted from Zhang et al. (2022).[5]
Visualizations
Caption: QuEChERS sample preparation workflow for this compound analysis.
Caption: Troubleshooting logic for this compound matrix effects.
References
Technical Support Center: Optimizing Chiral Separation of Flurtamone Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of Flurtamone enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chiral separation of this compound enantiomers.
Q1: I am not getting any separation of the this compound enantiomers. What are the initial troubleshooting steps?
A1: When no separation is observed, consider the following:
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Column Choice: Ensure you are using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for pesticide enantioseparation. A validated method for this compound uses a Chiralpak IG-3 column.[1][2] If you are using a different CSP, it may not be suitable for this specific separation.
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Mobile Phase Composition: The choice of mobile phase is critical. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol). The ratio of these solvents significantly impacts resolution.
-
Method Screening: If the initial conditions are unsuccessful, a systematic method development approach is recommended. This involves screening different chiral columns and mobile phase compositions.
Q2: I am seeing poor resolution (Rs < 1.5) between the this compound enantiomer peaks. How can I improve it?
A2: Poor resolution can be addressed by optimizing several parameters:
-
Mobile Phase Polarity: Adjust the ratio of the alcohol modifier in your mobile phase. Decreasing the percentage of the alcohol will generally increase retention times and may improve resolution, but it can also lead to broader peaks. Fine-tuning this ratio is crucial.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[1]
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Temperature: Temperature can influence the thermodynamics of the separation.[3][4][5] It is advisable to investigate the effect of column temperature on the separation. A typical starting point is 25°C, but exploring a range (e.g., 15°C to 40°C) may reveal an optimal temperature for resolution. For this compound separation on a Chiralpak IG-3 column, temperature has been identified as a key parameter for optimization.[1]
-
Mobile Phase Additives: For some chiral separations, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve peak shape and resolution.
Q3: My peaks for the this compound enantiomers are splitting or showing shoulders. What could be the cause?
A3: Peak splitting can arise from several factors:
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Column Contamination or Degradation: The column's performance can degrade over time due to the accumulation of contaminants from the sample matrix. If you observe a sudden deterioration in peak shape, consider flushing the column with a strong, compatible solvent or following the manufacturer's regeneration procedure.
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Injection Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
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Column Void: A void at the head of the column can lead to a split flow path and distorted peaks. This can be caused by pressure shocks or the dissolution of the silica support. If a void is suspected, the column may need to be replaced.
-
Co-eluting Impurity: A peak shoulder may indicate the presence of an impurity that is co-eluting with one of the enantiomers.
Q4: My retention times are shifting between injections. What should I check?
A4: Fluctuating retention times can be due to:
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Unstable Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using an online mixing system, verify its performance.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase compositions.
-
Pump Performance: Inconsistent flow from the pump can cause retention time variability. Check for leaks and ensure the pump is delivering a stable flow rate.
Experimental Protocols
This section provides a detailed methodology for a validated UHPLC-MS/MS method for the chiral separation of this compound enantiomers.
Validated Method for this compound Enantioseparation
This method was optimized using a Box-Behnken design to achieve a high-resolution separation.[1][2]
| Parameter | Value |
| Chromatography System | UHPLC-MS/MS |
| Chiral Column | Chiralpak IG-3 (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | MS/MS in Multiple Reaction Monitoring (MRM) mode |
Results:
| Enantiomer | Retention Time (min) |
| R-(-)-Flurtamone | ~3.8 |
| S-(+)-Flurtamone | ~4.5 |
| Resolution (Rs) | 4.10 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.
The elution order was determined to be R-(-)-Flurtamone followed by S-(+)-Flurtamone.[1][2]
Diagrams
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting flowchart for improving poor enantiomeric resolution.
General Experimental Workflow for Chiral Method Development
Caption: A systematic workflow for developing a chiral separation method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Flurtamone Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Flurtamone in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in complex matrices like soil and food?
A1: The primary challenges include:
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Matrix Effects: Complex matrices contain numerous co-extractives that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy and sensitivity of the analysis.
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Low Recovery: this compound can bind to matrix components, particularly in soil with high organic matter, leading to incomplete extraction and low recovery rates.
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Co-eluting Interferences: Components of the matrix can have similar retention times to this compound, causing overlapping peaks and making accurate quantification difficult.
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Enantioselective Analysis: this compound is a chiral herbicide, and its enantiomers can exhibit different biological activities and degradation rates in the environment.[3][4] Therefore, developing enantioselective analytical methods is crucial for a comprehensive risk assessment.
Q2: Which analytical technique is most suitable for this compound analysis?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most widely used and effective technique for the trace determination of this compound in various food and environmental samples.[3][4] This method offers high sensitivity, selectivity, and the ability to handle complex sample matrices.
Q3: What is the QuEChERS method and why is it recommended for this compound extraction?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the analysis of pesticide residues in food and agricultural products.[5][6][7] It involves a simple two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[6] It is recommended for this compound analysis due to its high efficiency, minimal solvent usage, and broad applicability to various matrices.
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Several strategies can be employed to mitigate matrix effects:
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Effective Sample Cleanup: Utilize cleanup steps like dSPE with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.
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Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard for this compound, if available. This is the most effective way to correct for both extraction inefficiencies and matrix effects.
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Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte.
Troubleshooting Guides
Problem 1: Low or Inconsistent Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized before extraction. Increase the shaking or vortexing time during the extraction step. Consider using a more vigorous extraction technique like ultrasonication for soil samples. |
| Strong Analyte-Matrix Interactions | For soil samples with high organic content, consider adding a small amount of water before acetonitrile extraction to improve the release of this compound from the matrix. |
| Incorrect pH | The pH of the extraction solvent can influence the recovery of certain pesticides. Ensure the pH is optimized for this compound. For the QuEChERS method, the use of buffering salts helps to maintain a stable pH.[7] |
| Losses during Sample Cleanup | The choice of dSPE sorbent is critical. Using an inappropriate sorbent or an excessive amount can lead to the loss of the target analyte. Verify the suitability of the chosen sorbent for this compound. |
Problem 2: Poor Peak Shape or Tailing in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Column Overloading | The sample extract may be too concentrated. Dilute the extract before injection. |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract should be compatible with the mobile phase. A mismatch can cause peak distortion. If possible, the final extract should be dissolved in the initial mobile phase. |
| Column Contamination | Matrix components can accumulate on the analytical column over time, affecting its performance. Use a guard column and regularly flush the column with a strong solvent. |
| Secondary Interactions | Residual silanol groups on the column can interact with the analyte. Consider using a column with end-capping or adding a small amount of a competing base to the mobile phase. |
Problem 3: Signal Suppression or Enhancement (Matrix Effects)
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering compounds. |
| Insufficient Sample Cleanup | Optimize the dSPE cleanup step by testing different sorbents or combinations of sorbents to effectively remove the interfering matrix components. |
| Ion Source Contamination | The electrospray ionization (ESI) source can become contaminated with matrix components, leading to inconsistent ionization. Regularly clean the ion source according to the manufacturer's instructions. |
| Inappropriate Calibration Strategy | If matrix effects are still present, use matrix-matched calibration or an isotope-labeled internal standard for accurate quantification. |
Quantitative Data Summary
The following table summarizes the performance of a validated UPLC-MS/MS method for the analysis of this compound enantiomers in various complex matrices using a modified QuEChERS extraction.[3][4]
| Matrix | Average Recovery (%) | Intraday RSD (%) | Interday RSD (%) | LOQ (mg/kg) |
| Soil | 78.2 - 115.7 | < 11.9 | < 7.9 | 0.005 |
| Wheat | 78.2 - 115.7 | < 11.9 | < 7.9 | 0.005 |
| Maize | 78.2 - 115.7 | < 11.9 | < 7.9 | 0.005 |
| Sorghum | 78.2 - 115.7 | < 11.9 | < 7.9 | 0.005 |
| Soybeans | 78.2 - 115.7 | < 11.9 | < 7.9 | 0.005 |
| Pea | 78.2 - 115.7 | < 11.9 | < 7.9 | 0.005 |
RSD: Relative Standard Deviation; LOQ: Limit of Quantification
Experimental Protocols
Modified QuEChERS Method for this compound Extraction from Soil and Food Matrices[4][5]
1. Sample Preparation:
-
Homogenize 10 g of the sample (e.g., soil, finely ground crop).
-
For dry samples like wheat and soybeans, add 10 mL of water and let it soak for 30 minutes.
2. Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL dSPE tube containing the appropriate cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and for high-fat matrices, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for UPLC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis using the QuEChERS method.
Caption: Logical approach to troubleshooting common issues in this compound analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. QuEChERS: About the method [quechers.eu]
Technical Support Center: Optimizing Flurtamone Extraction from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Flurtamone from soil samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from soil, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound recovery consistently low?
A1: Low recovery of this compound can stem from several factors related to the soil matrix, extraction procedure, and the chemical properties of this compound itself.
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High Organic Matter Content: this compound, like many herbicides, can bind strongly to soil organic matter (SOM). This interaction reduces its availability for extraction into the solvent.
-
Solution:
-
Increase Solvent Polarity: Use a more polar solvent or a solvent mixture to disrupt the hydrophobic interactions between this compound and SOM. For instance, a mixture of acetonitrile and water is often more effective than pure acetonitrile.
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Increase Extraction Time and Agitation: Longer shaking or vortexing times can improve the desorption of this compound from soil particles.
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Matrix Disruption: The addition of salts, as in the QuEChERS method, helps to partition the analyte into the organic solvent.
-
-
-
High Clay Content: Clay particles have a large surface area and can adsorb this compound, making it difficult to extract.
-
Solution:
-
Hydration of Soil: Pre-wetting the soil sample with water before adding the extraction solvent can help to displace this compound from the clay surfaces.
-
Use of Buffers: Employing a buffered QuEChERS method (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer) can help to maintain a stable pH, which can influence the surface charge of clay minerals and the ionization state of this compound, thereby affecting its adsorption.
-
-
-
Inadequate Solvent-to-Soil Ratio: An insufficient volume of extraction solvent may not be adequate to efficiently extract this compound from the entire soil sample.
-
Solution: Ensure an appropriate solvent-to-soil ratio is used. A common starting point is 2:1 (v/w) solvent to soil. This may need to be optimized depending on the soil type.
-
-
Inefficient Extraction Technique: The chosen extraction method may not be vigorous enough to release the analyte from the soil matrix.
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex samples like soil extracts.
-
Co-extracted Interferences: Soil is a complex matrix containing numerous organic and inorganic compounds that can be co-extracted with this compound and interfere with its ionization in the mass spectrometer.
-
Solution:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The QuEChERS method includes a d-SPE cleanup step specifically designed to remove common interferences. A combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective for removing organic acids, sugars, and lipids. For soils with high pigment content, Graphitized Carbon Black (GCB) can be added, but caution is advised as it may also remove planar pesticides like this compound.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, this may also decrease the sensitivity of the method.
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Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.
-
-
Q3: My results show poor reproducibility. What could be the cause?
A3: Poor reproducibility can be caused by inconsistencies in sample preparation and extraction.
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Inhomogeneous Soil Sample: If the soil sample is not properly homogenized, the distribution of this compound can be uneven, leading to variable results between replicates.
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Solution: Thoroughly mix and sieve the soil sample before taking aliquots for extraction to ensure homogeneity.
-
-
Inconsistent Extraction Procedure: Variations in shaking time, solvent volume, or temperature can lead to inconsistent extraction efficiencies.
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Solution: Adhere strictly to a validated and standardized protocol. Use automated shakers for consistent agitation.
-
-
Instrumental Variability: Fluctuations in the performance of the analytical instrument can also contribute to poor reproducibility.
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Solution: Regularly perform instrument calibration and quality control checks using a known standard to ensure consistent performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for this compound extraction from soil?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for the extraction of pesticides, including this compound, from soil.[3] It is a simple and efficient technique that combines salting-out extraction with d-SPE cleanup. A modified QuEChERS method has been successfully used for the analysis of this compound enantiomers in soil, demonstrating good recoveries.[4]
Q2: What are the typical recovery rates for this compound from soil?
A2: Using a modified QuEChERS method, average recoveries for this compound enantiomers in soil have been reported to be in the range of 78.2% to 115.7% . The specific recovery will depend on the soil type and the exact protocol used.
Q3: What is the limit of quantification (LOQ) I can expect for this compound in soil?
A3: With a validated UPLC-MS/MS method following a modified QuEChERS extraction, a limit of quantification (LOQ) of 0.005 mg/kg for this compound enantiomers in soil has been achieved. The European Food Safety Authority (EFSA) notes that this compound residues in soil can be monitored by LC-MS/MS with an LOQ of 5 µg/kg.
Q4: How does soil pH affect this compound extraction?
A4: While the persistence of this compound in soil has been observed to have no potential pH dependency, the extraction process itself can be influenced by pH. Soil pH can affect the surface charge of soil colloids (both clay and organic matter) and the chemical form of this compound. Using buffered extraction methods, such as the acetate-buffered AOAC or citrate-buffered EN versions of QuEChERS, can help to maintain a consistent pH during extraction, leading to more reproducible results.
Q5: Can I use other extraction methods besides QuEChERS?
A5: Yes, other methods can be used, though they may be more time-consuming or require specialized equipment.
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Accelerated Solvent Extraction (ASE): This technique uses elevated temperature and pressure to achieve rapid and efficient extractions with reduced solvent consumption. It has been shown to be more efficient than traditional Soxhlet or solvent-shake extractions for some pesticides.[1][2]
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Solvent-Shake Extraction: This is a conventional method involving shaking the soil sample with an organic solvent. It is generally less efficient than QuEChERS or ASE and may require multiple extraction steps to achieve good recovery.
Data Presentation
Table 1: Comparison of Extraction Methods for Pesticides in Soil
| Feature | QuEChERS | Accelerated Solvent Extraction (ASE) | Solvent-Shake Extraction |
| Principle | Salting-out liquid-liquid extraction followed by d-SPE cleanup. | Extraction with solvents at elevated temperature and pressure. | Manual or mechanical shaking of soil with a solvent. |
| Efficiency | Generally high, with recoveries for many pesticides in the 70-120% range.[3] | Often higher than conventional methods, especially for aged residues.[1][2] | Generally lower and more variable than QuEChERS and ASE. |
| Speed | Fast (typically < 30 minutes per sample). | Very fast (typically 15-20 minutes per sample). | Slower, may require several hours for multiple extractions. |
| Solvent Consumption | Low (typically 10-15 mL per sample). | Very low (typically 15-40 mL per sample).[1] | High, especially with multiple extraction steps. |
| Cost | Low, requires basic laboratory equipment. | High initial instrument cost. | Low, requires basic laboratory equipment. |
| Automation | Can be partially automated. | Fully automated. | Can be partially automated with shakers. |
Table 2: Performance Data for Modified QuEChERS Extraction of this compound from Soil
| Parameter | Value | Reference |
| Average Recovery | 78.2% - 115.7% | |
| Intraday RSD | < 11.9% | |
| Interday RSD | < 7.9% | |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil
This protocol is based on a validated method for the analysis of this compound enantiomers in soil.[4]
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- For dry soils, add 8 mL of water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate internal standard solution.
- Add the contents of a QuEChERS extraction salt packet (e.g., AOAC 2007.01: 6 g anhydrous MgSO₄, 1.5 g NaCl).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL d-SPE tube.
- The d-SPE tube should contain 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18.
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
- Take a 4 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
- Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Accelerated Solvent Extraction (ASE) for Pesticides in Soil
This is a general protocol for ASE that can be adapted for this compound extraction. Optimization of solvent, temperature, and pressure may be required.[1]
1. Cell Preparation:
- Place a cellulose filter at the outlet of the extraction cell.
- Mix the soil sample (e.g., 10 g) with an equal amount of diatomaceous earth or sand to prevent compaction.
- Load the mixture into the ASE cell.
- Fill the void volume with diatomaceous earth or sand.
- Place another cellulose filter at the inlet of the cell.
2. ASE Parameters:
- Extraction Solvent: Dichloromethane:acetone (1:1, v/v) or methanol are often good starting points for pesticides of varying polarities.
- Temperature: 100 °C
- Pressure: 1500 psi
- Static Time: 5 minutes
- Number of Cycles: 2
- Flush Volume: 60% of cell volume
- Purge Time: 60 seconds (with nitrogen)
3. Post-Extraction:
- Collect the extract in a collection vial.
- Concentrate the extract to a suitable volume using a rotary evaporator or nitrogen evaporator.
- Perform any necessary cleanup steps (e.g., solid-phase extraction).
- Reconstitute in the appropriate solvent for analysis.
Visualizations
Caption: Workflow for QuEChERS extraction of this compound from soil.
Caption: Troubleshooting logic for low this compound recovery from soil.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Evaluation of accelerated solvent extraction (ASE) for analysis of pesticide residues in soil [hero.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flurtamone Degradation Rate Variability in Different Soil Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation rate of flurtamone in various soil types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation in soil important?
This compound is a pre-emergence or post-emergence herbicide used to control broadleaf weeds and some grasses in crops like cereals, cotton, and peas.[1] Its persistence and degradation rate in soil are critical factors for determining its environmental fate, potential for carryover injury to subsequent crops, and the risk of groundwater contamination.[2][3][4]
Q2: What are the primary factors influencing the degradation rate of this compound in soil?
The degradation of this compound in soil is a complex process influenced by a combination of factors:
-
Microbial Activity: Soil microorganisms play a crucial role in the breakdown of this compound. Studies have shown that sterilization of soil significantly reduces the degradation rate.[5]
-
Soil Type and Composition: The physical and chemical properties of the soil, such as texture (sandy loam, clay loam, etc.), organic matter content, and pH, significantly impact this compound's persistence.[6]
-
Environmental Conditions: Temperature and moisture are key environmental factors. Higher temperatures and optimal soil moisture generally accelerate microbial activity and, consequently, herbicide degradation.[4][7]
-
Prior Exposure: Soils with a history of this compound application may exhibit enhanced degradation rates due to the adaptation of microbial populations.[5]
-
Enantioselectivity: this compound is a chiral herbicide, existing as R- and S-enantiomers. Research has indicated that the degradation can be enantioselective, with one enantiomer degrading faster than the other in certain soils.[6][8]
Q3: What is the typical half-life of this compound in soil?
The half-life of this compound varies significantly depending on the soil type and environmental conditions. For example, in one study, the half-life of R-flurtamone was 7.07 days in a Jiangsu soil and 30.14 days in a Jilin soil under aerobic conditions.[6] In contrast, the half-life in a Jiangxi soil was greater than 180 days.[6] Under anaerobic conditions, degradation is generally slower.[6]
Q4: How is this compound degradation typically modeled?
This compound degradation kinetics are often described using a first-order kinetic model.[6]
Troubleshooting Guides
Issue 1: Observed this compound degradation is much slower than expected.
-
Possible Cause 1: Low Microbial Activity.
-
Troubleshooting Step: Verify the viability of the microbial population in your soil sample. You can perform a basal respiration test or compare degradation in your test soil with a soil known to have high microbial activity. Ensure the soil has not been inadvertently sterilized or stored in a way that would inhibit microbial life.
-
-
Possible Cause 2: Unfavorable Soil Conditions.
-
Troubleshooting Step: Analyze the physicochemical properties of your soil, including pH, organic matter content, and texture. This compound degradation can be slower in soils with very low or very high pH, or in soils with low organic matter. Compare your soil characteristics to those reported in the literature for optimal degradation.
-
-
Possible Cause 3: Inappropriate Incubation Conditions.
-
Troubleshooting Step: Check your incubator's temperature and the moisture content of your soil samples. Suboptimal temperatures (too low) or moisture levels (too dry or waterlogged) can significantly slow down microbial degradation.[7]
-
-
Possible Cause 4: Strong Adsorption to Soil Particles.
-
Troubleshooting Step: In soils with high clay or organic matter content, this compound may be strongly adsorbed to soil particles, making it less available for microbial degradation.[3] Consider performing a desorption study to assess the bioavailability of this compound in your soil.
-
Issue 2: High variability in degradation rates between replicate samples.
-
Possible Cause 1: Inhomogeneous Soil Samples.
-
Possible Cause 2: Inconsistent Application of this compound.
-
Troubleshooting Step: Review your procedure for applying the this compound solution to the soil. Ensure that the application is even and that the solvent is allowed to evaporate completely before the start of the incubation to avoid affecting microbial activity.
-
-
Possible Cause 3: "Hot spots" of microbial activity.
-
Troubleshooting Step: While complete homogeneity is difficult to achieve, proper initial soil mixing should minimize this. If variability persists, increasing the number of replicates may be necessary to obtain a statistically significant average.
-
Issue 3: Difficulty in extracting and quantifying this compound from soil samples.
-
Possible Cause 1: Inefficient Extraction Method.
-
Troubleshooting Step: The choice of extraction solvent and method is critical. A common approach involves extraction with an organic solvent like acetonitrile or methanol, sometimes in combination with a buffer.[11] Sonication or shaking can improve extraction efficiency. If recovery is low, consider using a more rigorous extraction technique like microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE).
-
-
Possible Cause 2: Matrix Effects in Analytical Instrumentation.
-
Troubleshooting Step: Soil extracts are complex matrices that can interfere with the analysis by LC-MS/MS or GC-MS, leading to ion suppression or enhancement.[12] To mitigate this, use a matrix-matched calibration curve or employ stable isotope-labeled internal standards. A solid-phase extraction (SPE) clean-up step after the initial extraction can also help to remove interfering substances.[13]
-
Data Presentation
Table 1: Half-life (DT₅₀) of this compound Enantiomers in Different Soil Types under Aerobic Conditions.
| Soil Type | Enantiomer | Half-life (days) | Reference |
| Jiangsu | R-(-)-flurtamone | 7.07 | [6] |
| S-(+)-flurtamone | 6.60 | [6] | |
| Jilin | R-(-)-flurtamone | 30.14 | [6] |
| S-(+)-flurtamone | 27.73 | [6] | |
| Jiangxi | R-(-)-flurtamone | >180 | [6] |
| S-(+)-flurtamone | >180 | [6] |
Table 2: Half-life (DT₅₀) of this compound Enantiomers in Different Soil Types under Anaerobic Conditions.
| Soil Type | Enantiomer | Half-life (days) | Reference |
| Jiangsu | R-(-)-flurtamone | 16.12 | [6] |
| S-(+)-flurtamone | 14.75 | [6] | |
| Jilin | R-(-)-flurtamone | 69.31 | [6] |
| S-(+)-flurtamone | 63.01 | [6] | |
| Jiangxi | R-(-)-flurtamone | >180 | [6] |
| S-(+)-flurtamone | >180 | [6] |
Experimental Protocols
Protocol 1: Aerobic Degradation of this compound in Soil (Based on OECD Guideline 307)
This protocol outlines the key steps for conducting a laboratory study on the aerobic degradation of this compound in soil.[5][14][15][16][17]
1. Soil Collection and Preparation:
- Collect fresh soil from the A-horizon (0-20 cm depth) from a site with no recent pesticide application.
- Remove stones, roots, and other debris.
- Air-dry the soil at room temperature and sieve it through a 2 mm mesh.
- Characterize the soil for its physicochemical properties: texture, pH, organic carbon content, and water holding capacity.
2. Preparation of Test Substance:
- Use radiolabeled (¹⁴C) this compound for ease of tracking and mass balance calculations.
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
3. Soil Treatment:
- Weigh a known amount of the prepared soil into incubation vessels (e.g., biometer flasks).
- Adjust the soil moisture to 40-60% of its maximum water holding capacity.
- Apply the this compound stock solution evenly to the soil surface.
- Allow the solvent to evaporate in a fume hood.
4. Incubation:
- Incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C).
- Continuously supply CO₂-free, humidified air to maintain aerobic conditions.
- Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).
- Maintain soil moisture throughout the incubation period by adding sterile deionized water as needed.
5. Sampling and Analysis:
- Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).[6]
- Extract this compound and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water).
- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Quantify the amount of evolved ¹⁴CO₂ and non-extractable residues.
6. Data Analysis:
- Calculate the concentration of this compound at each time point.
- Determine the degradation rate and half-life (DT₅₀) by fitting the data to a first-order kinetic model.
Mandatory Visualization
Caption: Factors influencing this compound degradation in soil.
Caption: General workflow for a this compound soil degradation study.
Caption: Troubleshooting logic for slow this compound degradation.
References
- 1. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 2. Environmental and health concern about herbicide: resistance and persistence in soil, effect on environment, precautions and safety measures in applying herbicides - Pedigogy [pedigogy.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. extension.psu.edu [extension.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 10. youtube.com [youtube.com]
- 11. bayer.com [bayer.com]
- 12. Soil and biota [sciex.com]
- 13. fs.usda.gov [fs.usda.gov]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. oecd.org [oecd.org]
- 16. fera.co.uk [fera.co.uk]
- 17. catalog.labcorp.com [catalog.labcorp.com]
Flurtamone Chromatography: Technical Support & Troubleshooting
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatography of Flurtamone.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems in HPLC, and how do they apply to this compound analysis?
In High-Performance Liquid Chromatography (HPLC), the ideal peak shape is a symmetrical, Gaussian curve.[1] Deviations from this ideal shape can compromise the accuracy and reliability of your results.[2] Common problems include:
-
Peak Tailing: The peak is asymmetrical, with a tail extending from the apex towards the baseline.[3] This can be caused by secondary interactions between this compound and the stationary phase or issues with the mobile phase.[2][4]
-
Peak Fronting: The opposite of tailing, where the peak's leading edge is sloped and the latter half is steep.[2][3] This is often related to sample overload or poor solubility.[5]
-
Peak Splitting: A single compound appears as two or more merged peaks.[2] This can indicate a problem with the column inlet, sample solvent, or co-eluting impurities.[5][6]
-
Broad Peaks: Peaks are wider than expected, which reduces resolution and sensitivity. This can be caused by column inefficiency, sample overloading, or issues with the mobile phase.[2]
Q2: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing is a frequent issue, often caused by unwanted secondary interactions between the analyte and the stationary phase.[7][8] For polar compounds like this compound, this can be particularly prevalent.
Potential Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Basic functional groups on an analyte can interact strongly with ionized silanol groups on the silica-based column packing, causing tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the chromatographic process.[8][11]
-
Solution: Implement a column washing procedure (see Experimental Protocols). If the problem persists after washing, the column may be deteriorated and require replacement.[12]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[8]
Q3: I am observing peak fronting for my this compound analysis. What is the cause?
Peak fronting is characterized by an asymmetric peak with a broad first half and a steep second half.[5]
Potential Causes and Solutions for Peak Fronting:
-
Sample Overload (Concentration-based): High sample concentration can lead to a nonlinear relationship between the analyte concentration and its retention on the column, causing fronting.[3][14]
-
Solution: Systematically dilute the sample and reinject. An improvement in peak shape upon dilution points to concentration overload.[5]
-
-
Poor Sample Solubility/Incorrect Solvent: If the sample is not fully dissolved or is prepared in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5]
-
Solution: Ensure the sample is completely dissolved before injection. Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.[11]
-
-
Column Collapse: Physical collapse of the column packing bed, often due to extreme pH or temperature, can create a void and lead to fronting.[5]
-
Solution: Always operate the column within the manufacturer's recommended pH and temperature limits. If column collapse is suspected, the column must be replaced.[5]
-
Q4: My this compound peak is split. How can I troubleshoot this?
Peak splitting, where a single analyte produces a "double" or "shoulder" peak, can be caused by chemical or physical issues.[14] A key diagnostic step is to determine if all peaks are split or only a specific one.[1][14]
Potential Causes and Solutions for Peak Splitting:
-
Problem Affecting All Peaks:
-
Blocked Frit or Column Void: A partial blockage of the inlet frit or a void at the head of the column can create alternative flow paths for the sample, causing splitting.[5][6]
-
Solution: Replace the column inlet frit if possible. If a void is present, the column typically needs to be replaced.[6] Using a guard column can help extend the life of the analytical column.[15]
-
-
Problem Affecting a Single Peak:
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can carry the analyte down the column in a distorted band.[5][13]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[5]
-
Co-eluting Impurity: The split peak may actually be two different, closely eluting compounds (e.g., this compound and an impurity or enantiomer).
-
Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve resolution.[6] For chiral compounds like this compound, enantioseparation can be highly sensitive to mobile phase composition and temperature.[16]
-
Troubleshooting Summary
The table below summarizes common issues and recommended actions for resolving poor peak shape in this compound chromatography.
| Peak Shape Problem | Potential Cause | Recommended Solution(s) |
| Tailing | Secondary interactions with stationary phase (silanols)[4][7] | Adjust mobile phase pH; use an end-capped column; add a mobile phase modifier. |
| Column overload (mass)[5][8] | Reduce sample concentration or injection volume. | |
| Column contamination/degradation[8][11] | Wash the column with a strong solvent; replace the column if necessary. | |
| Extra-column dead volume[8] | Use shorter, narrower ID tubing; check fittings. | |
| Fronting | Column overload (concentration)[3][5] | Dilute the sample. |
| Poor sample solubility[5] | Change sample solvent; ensure complete dissolution. | |
| Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column collapse or void[5] | Replace the column; operate within pH and temperature limits. | |
| Splitting | Blocked column frit or void at column inlet[5][6] | Replace the frit; replace the column. |
| Sample solvent incompatible with mobile phase[5][13] | Dissolve the sample in the mobile phase. | |
| Co-elution of an impurity or isomer[6] | Modify mobile phase, temperature, or gradient to improve resolution. | |
| Broadening | Low column efficiency/poor packing[2][17] | Replace the column. |
| High extra-column volume[8][11] | Minimize tubing length and diameter. | |
| Sample overload[2] | Reduce sample concentration or injection volume. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase (C18) Column Wash
This procedure is designed to remove contaminants that may cause peak shape distortion. Always disconnect the column from the detector during washing.
-
Disconnect: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water to remove buffers and salts.
-
Organic Wash (Intermediate Polarity): Flush with 20 column volumes of Isopropanol or Acetonitrile.
-
Nonpolar Wash (for hydrophobic contaminants): Flush with 20 column volumes of n-Hexane. Note: Ensure your mobile phase and column are compatible with Hexane.
-
Return to Intermediate Polarity: Flush again with 20 column volumes of Isopropanol to remove the Hexane.
-
Re-equilibration: Flush the column with the mobile phase (without buffer) for at least 20 column volumes.
-
Final Equilibration: Reintroduce the buffered mobile phase and equilibrate the column until a stable baseline is achieved.
Protocol 2: Sample Concentration and Diluent Effect Study
This protocol helps determine if peak shape issues are related to sample overload or solvent effects.
-
Stock Solution: Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a strong, compatible solvent like Acetonitrile.
-
Dilution Series: Create a dilution series from the stock solution, covering a range from the current working concentration down to 1/10th of that concentration (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL).
-
Solvent Test: For the highest and lowest concentrations, prepare two separate vials: one where the final diluent is the mobile phase and one where it is the strong solvent (Acetonitrile).
-
Injection and Analysis: Inject each sample from the dilution series and the solvent test.
-
Evaluation:
-
Compare the peak shapes across the dilution series. If the shape improves (e.g., tailing factor decreases) at lower concentrations, the issue is likely mass overload .[5]
-
Compare the peak shapes between the two different diluents. If the peak shape is significantly better when dissolved in the mobile phase, the issue is a sample solvent effect .
-
Visual Troubleshooting Guides
The following diagrams provide a logical workflow for troubleshooting poor peak shapes.
Caption: General troubleshooting workflow for poor peak shape.
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. chromtech.com [chromtech.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. agilent.com [agilent.com]
- 11. halocolumns.com [halocolumns.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. support.waters.com [support.waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing weed resistance to flurtamone and other phytoene desaturase (PDS) inhibiting herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a bleaching herbicide that acts by inhibiting the enzyme phytoene desaturase (PDS).[1] PDS is a key enzyme in the carotenoid biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of phytoene and a depletion of downstream carotenoids. Without carotenoids, which protect chlorophyll from photooxidation, the plant's photosynthetic machinery is destroyed upon exposure to light, resulting in a characteristic bleached or white appearance of the treated tissues.
Q2: How does weed resistance to this compound develop?
The primary mechanism of resistance to this compound and other PDS inhibitors is target-site resistance (TSR). This typically involves genetic mutations in the PDS gene, which alter the enzyme's structure and reduce its sensitivity to the herbicide.[2][3] These mutations prevent this compound from effectively binding to and inhibiting the PDS enzyme, allowing the weed to survive and reproduce even after herbicide application. While less common for PDS inhibitors, non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism or reduced translocation, have been observed for other herbicide classes and could theoretically contribute to this compound resistance.
Q3: What are the common indicators of this compound resistance in the field or greenhouse?
The most obvious indicator of resistance is the survival of specific weed biotypes after a this compound application at the recommended dose, while other normally susceptible weeds are controlled. Resistant plants may show little to no bleaching symptoms, or they may exhibit initial bleaching followed by recovery and new, healthy growth. It is crucial to rule out other factors for herbicide failure, such as improper application timing, adverse environmental conditions, or poor spray coverage, before suspecting resistance.[4][5]
Q4: What is cross-resistance and how does it relate to this compound?
Cross-resistance occurs when a weed biotype develops resistance to one herbicide and, due to the same resistance mechanism, is also resistant to other herbicides with the same mode of action.[3] For example, a weed with a specific mutation in the PDS gene conferring resistance to this compound may also be resistant to other PDS-inhibiting herbicides like norflurazon. Conversely, negative cross-resistance can also occur, where a mutation that confers resistance to one herbicide makes the plant more susceptible to another.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent results in whole-plant bioassays | - Genetic variability within the seed sample.- Uneven herbicide application.- Variations in environmental conditions (light, temperature, soil moisture).- Inconsistent plant growth stage at the time of application. | - Ensure a representative and well-mixed seed sample is used for each replicate.- Calibrate spray equipment to ensure uniform coverage.- Maintain consistent and controlled environmental conditions in the greenhouse or growth chamber.- Treat all plants at the same, well-defined growth stage.[4][5] |
| Unexpected phytotoxicity in control (untreated) plants | - Contamination of the spray equipment with herbicide residues.- Herbicide drift from adjacent treated pots.- Contaminated soil or water source.- Plant stress due to improper growing conditions. | - Thoroughly clean all spray equipment before use.- Use physical barriers or adequate spacing to prevent spray drift.- Use fresh, uncontaminated soil and water for all experiments.- Ensure optimal growing conditions for the specific weed species.[6][7] |
| This compound appears to have low efficacy even on susceptible populations | - Improper herbicide concentration or preparation.- Degradation of the herbicide stock solution.- Suboptimal environmental conditions for herbicide uptake (e.g., low humidity).- this compound has moderate aqueous solubility, which could affect its availability.[1] | - Double-check all calculations and procedures for preparing the herbicide solution.- Store herbicide stock solutions according to the manufacturer's recommendations and prepare fresh dilutions for each experiment.- Optimize environmental conditions to facilitate herbicide uptake.- Ensure proper soil moisture to aid in the activation of soil-applied herbicides.[8] |
| Difficulty amplifying the PDS gene for sequencing | - Poor DNA quality.- Inappropriate PCR primers or annealing temperature.- Presence of PCR inhibitors in the DNA extract. | - Use a reliable DNA extraction protocol and assess DNA quality and quantity before PCR.- Design and test multiple primer pairs for the target region. Optimize the PCR annealing temperature using a gradient PCR.- Purify the DNA extract to remove potential inhibitors. |
Data Presentation
Table 1: In Vitro Inhibition of Wild-Type and Mutant Phytoene Desaturase (PDS) from Hydrilla verticillata by Various PDS-Inhibiting Herbicides.
| Herbicide | PDS Variant | I50 (μM) | R/S Ratio* |
| Fluridone | Wild-Type (Arg304) | 0.04 ± 0.01 | 1.0 |
| Cys304 Mutant | 0.17 ± 0.02 | 4.3 | |
| Ser304 Mutant | 0.22 ± 0.02 | 5.5 | |
| His304 Mutant | 0.06 ± 0.01 | 1.5 | |
| Norflurazon | Wild-Type (Arg304) | 0.22 ± 0.02 | 1.0 |
| Cys304 Mutant | 0.82 ± 0.05 | 3.7 | |
| Ser304 Mutant | 1.02 ± 0.08 | 4.6 | |
| His304 Mutant | 0.25 ± 0.02 | 1.1 | |
| This compound | Wild-Type (Arg304) | Not Reported | Not Reported |
| Beflubutamid | Wild-Type (Arg304) | 0.05 ± 0.01 | 1.0 |
| Cys304 Mutant | 0.01 ± 0.00 | 0.2 | |
| Ser304 Mutant | 0.01 ± 0.00 | 0.2 | |
| His304 Mutant | 0.02 ± 0.00 | 0.4 | |
| Diflufenican | Wild-Type (Arg304) | 0.03 ± 0.00 | 1.0 |
| Cys304 Mutant | 0.01 ± 0.00 | 0.3 | |
| Ser304 Mutant | 0.01 ± 0.00 | 0.3 | |
| His304 Mutant | 0.02 ± 0.00 | 0.7 | |
| Picolinafen | Wild-Type (Arg304) | 0.06 ± 0.01 | 1.0 |
| Cys304 Mutant | 0.02 ± 0.00 | 0.3 | |
| Ser304 Mutant | 0.02 ± 0.00 | 0.3 | |
| His304 Mutant | 0.04 ± 0.01 | 0.7 |
*R/S Ratio (Resistance/Sensitivity Ratio) = I50 of mutant PDS / I50 of wild-type PDS. A value > 1 indicates resistance, while a value < 1 indicates negative cross-resistance (increased sensitivity). (Data adapted from Michel et al., 2004)[2][3]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of resistance in a weed population to this compound.
1. Plant Material and Growth Conditions:
- Sow seeds of the suspected resistant and a known susceptible population in pots filled with a standard potting mix.
- Grow plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species (e.g., 16/8 h light/dark cycle, 25/20°C day/night temperature).
- Water plants as needed to maintain adequate soil moisture.
2. Herbicide Application:
- When plants have reached the 2-4 leaf stage, thin them to a uniform number per pot.
- Prepare a stock solution of this compound and make serial dilutions to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).
- Apply the herbicide treatments using a laboratory sprayer calibrated to deliver a consistent volume. Include a non-treated control.
- Randomize the placement of pots in the greenhouse and replicate each treatment at least four times.
3. Data Collection and Analysis:
- Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).
- At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
- Analyze the data using a non-linear regression model to generate dose-response curves and calculate the herbicide dose required to cause 50% growth reduction (GR50) or 50% mortality (LD50).[9][10]
- The resistance index (RI) can be calculated as the GR50 (or LD50) of the resistant population divided by the GR50 (or LD50) of the susceptible population.
Protocol 2: PDS Gene Sequencing for Mutation Detection
This protocol outlines the steps to identify mutations in the PDS gene that may confer resistance to this compound.
1. DNA Extraction:
- Collect fresh leaf tissue from both suspected resistant and susceptible plants.
- Extract genomic DNA using a commercially available plant DNA extraction kit or a standard CTAB protocol.
- Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.
2. PCR Amplification:
- Design primers to amplify conserved regions of the PDS gene known to harbor resistance-conferring mutations.
- Perform PCR using a high-fidelity DNA polymerase. The PCR program should be optimized for the specific primers and template DNA. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[11]
3. PCR Product Purification and Sequencing:
- Run the PCR products on an agarose gel to verify the amplification of a single product of the expected size.
- Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.
- Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.[11][12]
4. Sequence Analysis:
- Align the obtained sequences from the resistant and susceptible plants with a reference PDS gene sequence using bioinformatics software (e.g., BLAST, ClustalW).
- Identify any single nucleotide polymorphisms (SNPs) or other mutations present in the resistant individuals that are absent in the susceptible population.
Mandatory Visualizations
Caption: Carotenoid biosynthesis pathway and the mode of action of this compound.
Caption: Experimental workflow for confirming herbicide resistance.
References
- 1. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Characterization of a higher plant herbicide-resistant phytoene desaturase and its use as a selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hracglobal.com [hracglobal.com]
- 5. media.ahdb.org.uk [media.ahdb.org.uk]
- 6. Managing Pests in Gardens: Herbicide phytotoxicity—UC IPM [ipm.ucanr.edu]
- 7. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 8. Agronomy eUpdate April 3rd, 2025 : Issue 1047 [eupdate.agronomy.ksu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9-mediated editing of phytoene desaturase (PDS) gene in an important staple crop, potato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reducing Flurtamone Leaching Potential in Field Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during field studies aimed at reducing the leaching potential of the herbicide flurtamone.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its leaching a concern?
This compound is a pre-emergence herbicide used to control broadleaf weeds and grasses.[1] Concerns about its leaching potential stem from its ability to move through the soil profile and potentially contaminate groundwater. This compound is considered to have medium mobility in soil.[2]
2. What are the key soil properties that influence this compound leaching?
The leaching of this compound is significantly influenced by soil composition. Key factors include:
-
Organic Matter: Higher organic matter content increases the adsorption of this compound to soil particles, reducing its mobility.[3]
-
Clay Content: Soils with higher clay content tend to have greater adsorption of this compound, which limits its movement.[3]
-
Soil Texture: Coarse-textured soils, such as sandy soils, allow for more rapid water movement and, consequently, greater potential for this compound leaching compared to fine-textured clay soils.
3. What are the primary strategies to reduce this compound leaching in field studies?
The main approach to reduce this compound leaching is to increase its retention in the upper soil layers, allowing more time for degradation. This can be achieved by:
-
Increasing Soil Organic Matter: Amending the soil with organic materials like compost or biochar can enhance the soil's capacity to adsorb this compound.
-
Selecting Appropriate Field Sites: Choosing fields with higher organic matter and clay content can naturally reduce leaching potential.
4. How does microbial degradation affect this compound persistence in soil?
Microbial activity is a key factor in the degradation of this compound in soil.[4] The herbicide has a low to moderate persistence in soil under aerobic conditions.[2] Enhanced degradation has been observed in soils with a history of this compound use, suggesting that microbial populations can adapt to break down the compound more effectively over time.[4]
5. What analytical methods are suitable for detecting this compound in soil and water samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of this compound residues in soil and water.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the design and execution of field studies on this compound leaching.
Experimental Design and Field-Related Issues
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in this compound concentrations across replicate plots. | Soil heterogeneity within the experimental site. | Conduct a thorough site characterization to identify and map variations in soil texture, organic matter, and pH. Design the experiment with a sufficient number of replicates and use a randomized block design to account for spatial variability. |
| Unexpectedly high this compound leaching in control plots. | Preferential flow paths in the soil (e.g., macropores, cracks). | Use dye tracing studies to identify preferential flow paths before starting the experiment. Consider using larger plot sizes to minimize the impact of localized preferential flow. |
| Inconsistent performance of soil amendments. | Uneven application of the amendment. | Ensure uniform mixing of the soil amendment with the topsoil. Use appropriate machinery for large-scale applications to guarantee even distribution. |
| Difficulty in collecting representative soil and water samples. | Inadequate sampling strategy. | Develop a systematic sampling plan that considers both spatial and temporal variability. For soil, composite samples from multiple locations within a plot should be collected at different depths. For water, use lysimeters to collect leachate at specific depths and sample after significant rainfall events. |
Analytical and Data Interpretation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor recovery of this compound during sample extraction. | Inefficient extraction solvent or technique. | Optimize the extraction method by testing different solvents and extraction times. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective for extracting this compound from soil. |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. | Co-eluting compounds from the soil or water matrix interfering with the ionization of this compound. | Improve sample cleanup procedures to remove interfering substances. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects. |
| Peak tailing or splitting in chromatograms. | Column contamination or degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. |
| Difficulty in interpreting degradation kinetics. | Insufficient sampling frequency. | Increase the frequency of soil sampling, especially in the early stages of the experiment, to accurately capture the degradation curve of this compound. |
Data Presentation
Table 1: Effect of Soil Amendments on this compound Concentration in Soil at Different Depths 60 Days After Application
| Treatment | Application Rate | This compound Concentration (µg/kg) at 0-10 cm | This compound Concentration (µg/kg) at 10-20 cm | This compound Concentration (µg/kg) at 20-30 cm |
| Control (No Amendment) | N/A | 150 | 85 | 40 |
| Biochar | 2% (w/w) | 250 | 45 | 10 |
| Compost | 5% (w/w) | 220 | 60 | 15 |
Table 2: Effect of Soil Amendments on this compound Concentration in Leachate Collected from Lysimeters 60 Days After Application
| Treatment | Application Rate | This compound Concentration in Leachate (µg/L) |
| Control (No Amendment) | N/A | 5.2 |
| Biochar | 2% (w/w) | 0.8 |
| Compost | 5% (w/w) | 1.5 |
Experimental Protocols
Protocol for a Soil Column Leaching Study
This protocol describes a laboratory-based method to assess the leaching potential of this compound in soil amended with biochar or compost.
Materials:
-
Intact soil cores or packed soil columns (e.g., 30 cm length, 10 cm diameter)
-
This compound analytical standard
-
Biochar and/or compost
-
Simulated rainwater (e.g., 0.01 M CaCl2 solution)
-
Peristaltic pump
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Soil Column Preparation:
-
If using packed columns, air-dry and sieve the soil (<2 mm).
-
For amended columns, thoroughly mix the soil with the desired percentage of biochar or compost.
-
Pack the columns uniformly to a specific bulk density.
-
Saturate the columns from the bottom with simulated rainwater to avoid air entrapment.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a known amount of the this compound solution evenly to the surface of each soil column.
-
-
Leaching Simulation:
-
Apply simulated rainwater to the top of the columns at a constant flow rate using a peristaltic pump.
-
Collect the leachate at the bottom of the columns using a fraction collector at regular time intervals.
-
-
Sample Analysis:
-
At the end of the experiment, section the soil columns into desired depth increments (e.g., 0-5 cm, 5-10 cm, etc.).
-
Extract this compound from the soil sections and leachate samples.
-
Analyze the extracts using a validated LC-MS/MS method.
-
Protocol for this compound Analysis in Soil by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound in soil samples.
Materials:
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 column
Procedure:
-
Extraction (Modified QuEChERS):
-
Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Vortex vigorously for 1 minute.
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the ACN supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
Quantify the this compound concentration using a calibration curve prepared with matrix-matched standards.
-
Mandatory Visualizations
References
Flurtamone Analytical Stability Center: Technical Support Resources
Welcome to the Technical Support Center for Flurtamone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common analytical solvents and to assist in troubleshooting potential experimental issues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing or Fronting in HPLC/UPLC | 1. Column Degradation: Accumulation of contaminants or degradation of the stationary phase.[1] 2. Inappropriate Solvent for Sample Dissolution: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase, causing peak distortion.[2] 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Column Maintenance: If a guard column is used, replace it. If the problem persists, try back-flushing the analytical column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[1] 2. Solvent Matching: Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent must be used, ensure it is of a lower eluotropic strength than the mobile phase.[2] 3. Dilution: Reduce the concentration of the sample being injected. |
| Split Peaks in Chromatogram | 1. Partially Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column.[3] 2. Void at the Column Inlet: A gap or channel may have formed in the packing material at the head of the column.[2] | 1. Frit Replacement/Column Cleaning: Replace the column inlet frit if possible. Filtering all samples and mobile phases can help prevent this. 2. Column Replacement: If a void has formed, the column will likely need to be replaced. Proper column handling and storage can extend its lifetime.[2] |
| Irreproducible Peak Areas or Retention Times | 1. Sample Instability in Autosampler: Degradation of this compound in the sample vials over the course of a long analytical run. 2. Inconsistent Injection Volume: Issues with the autosampler or manual injection technique.[2] 3. System Leaks: Leaks in the HPLC/UPLC system can cause fluctuations in pressure and flow rate.[4] | 1. Sample Stability: Based on stability studies, this compound solutions are more stable at lower temperatures. Maintain the autosampler at a controlled, cool temperature (e.g., 4°C). For extended runs, consider preparing fresh samples.[5] 2. Injector Maintenance: Ensure the injector port is clean and the syringe is functioning correctly. Check for air bubbles in the syringe. 3. System Check: Perform a system leak test. Check all fittings and connections for any signs of leakage.[4] |
| Appearance of Unexpected Peaks | 1. Degradation of this compound: Breakdown of the analyte into degradation products. 2. Contamination: Contamination from the solvent, glassware, or the sample matrix itself. | 1. Investigate Degradation: Refer to the FAQ section on known degradation pathways. Use fresh standards and samples to confirm if the new peaks are due to degradation over time. Forced degradation studies can help identify potential degradation products. 2. Blank Injections: Run a solvent blank to check for contamination from the solvent or system. Ensure all glassware is thoroughly cleaned. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: Acetonitrile is a commonly recommended solvent for preparing this compound stock and standard solutions for HPLC and UPLC-MS/MS analysis.[5][6] These solutions should be stored in the dark at 4°C to ensure stability.[6]
Q2: How stable is this compound in common analytical solvents?
A2: A study on the chiral stability of this compound enantiomers provides the following insights:
-
In methanol, acetonitrile, and water , this compound enantiomers were stable for up to 60 days when stored at 4°C and 25°C.[5]
-
For routine analysis, it is best practice to store stock solutions at a low temperature (e.g., 4°C) and protected from light to minimize any potential degradation.
Q3: Is this compound susceptible to degradation during sample preparation or analysis?
A3: While this compound is generally stable in standard analytical solvents under proper storage conditions, certain factors can promote degradation:
-
pH: this compound is known to be labile to degradation in acidic and alkaline aqueous solutions.[7] Therefore, if using aqueous mobile phases or buffered solutions, the pH should be controlled. Maximum stability in aqueous solutions has been observed in the pH range of 3.0-5.0.[7]
-
Photodegradation: this compound can degrade upon exposure to light.[8] It is crucial to protect solutions from light by using amber vials or storing them in the dark.
Q4: What are the known degradation products of this compound?
A4: While specific degradation pathways in analytical solvents are not extensively documented, studies on forced degradation and environmental fate have identified several degradation products. In the event of observing unknown peaks, these compounds could be potential candidates for investigation:
-
Hydrolysis Product: Under acidic and alkaline hydrolysis conditions, a major degradation product identified is 4-Nitro-3-trifluoromethyl aniline.[7]
-
Environmental Metabolites: In soil and water, metabolites such as benzoic acid have been observed as a result of photolysis.[8]
Quantitative Data Summary
The following table summarizes the stability of this compound enantiomers in different analytical solvents over a 60-day period at two different temperatures.
| Solvent | Temperature (°C) | Storage Duration (days) | Enantiomer Concentration Change | Reference |
| Methanol | 4 | 60 | No significant change | [5] |
| 25 | 60 | No significant change | [5] | |
| Acetonitrile | 4 | 60 | No significant change | [5] |
| 25 | 60 | No significant change | [5] | |
| Water | 4 | 60 | No significant change | [5] |
| 25 | 60 | No significant change | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh the required amount of this compound reference standard.
-
Dissolve the standard in HPLC-grade acetonitrile in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with acetonitrile.
-
Store the stock solution in an amber glass vial at 4°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the stock solution with the mobile phase to be used for analysis to achieve the desired concentrations for the calibration curve.
-
It is recommended to prepare fresh working standards daily.
-
Protocol 2: Sample Preparation for Stability Testing in an Analytical Solvent
-
Prepare a solution of this compound in the desired analytical solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 10 µg/mL).
-
Divide the solution into multiple amber HPLC vials.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, protected from light).
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), analyze a vial in triplicate using a validated stability-indicating HPLC or UPLC method.
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
Visualizations
Caption: Experimental workflow for assessing this compound stability in analytical solvents.
Caption: Troubleshooting decision tree for unexpected this compound analysis results.
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Updated peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
minimizing photo-degradation of Flurtamone during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of Flurtamone during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to ensure the integrity of your samples and the accuracy of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, providing actionable solutions to mitigate photodegradation.
Issue 1: Inconsistent analytical results for this compound samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation during sample preparation | Work under amber or red light conditions. Use amber-colored vials or wrap standard clear vials in aluminum foil.[1][2][3] | Consistent and reproducible measurements of this compound concentration. |
| Degradation in solution | Prepare fresh solutions daily. If storage is necessary, store solutions in the dark at low temperatures (e.g., 4°C).[1] | Minimized degradation of this compound in prepared solutions, leading to more accurate results. |
| Instrumental variability | Calibrate the analytical instrument (e.g., UPLC-MS/MS) before each run using a freshly prepared standard.[4][5] | Reduced instrumental error and more reliable quantification. |
Issue 2: Appearance of unknown peaks in chromatograms of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of photodegradation products | Analyze a "dark control" sample (a sample protected from light) alongside the exposed sample.[6] | If the unknown peaks are absent in the dark control, they are likely photodegradants. |
| Solvent-induced degradation | Evaluate the stability of this compound in different solvents. Consider using solvents with lower polarity or those that do not absorb UV radiation in the same range as this compound.[7] | Identification of a solvent system that minimizes degradation. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. | Elimination of extraneous peaks from the chromatogram. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
This compound is a herbicide belonging to the furanone chemical class.[8] Its mode of action involves the inhibition of carotenoid biosynthesis, which indirectly leads to the photodegradation of chlorophyll in plants.[2][4] The chemical structure of this compound contains chromophores that absorb light, particularly in the UV region, which can lead to its chemical degradation.
Q2: What are the primary factors that accelerate the photodegradation of this compound?
The photodegradation of pesticides like this compound is influenced by several factors, including:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (UV light) typically lead to faster degradation.[7]
-
Exposure Duration: Longer exposure to light results in greater degradation.
-
Solvent: The type of solvent can affect the rate of photodegradation.[7][9]
-
Temperature: Higher temperatures can sometimes accelerate photochemical reactions.
-
pH: The pH of the solution can influence the stability of the compound.
Q3: How can I store my this compound stock solutions and samples to prevent photodegradation?
To ensure the stability of your this compound solutions, follow these storage guidelines:
-
Use appropriate containers: Store solutions in amber glass vials or containers that block UV and visible light.[1] Alternatively, wrap clear containers securely with aluminum foil.[2][3]
-
Refrigerate or freeze: Store solutions at low temperatures (e.g., 4°C for short-term storage or -20°C for long-term storage) to minimize both photodegradation and thermal degradation.[1]
-
Work in a controlled light environment: Prepare and handle solutions under subdued light, amber light, or in a darkroom.[1][3]
Q4: Are there any chemical stabilizers I can add to my this compound solutions?
While the use of chemical stabilizers for pesticide standards is a known practice, specific stabilizers for this compound are not well-documented in publicly available literature. The addition of any substance could interfere with your experimental results. It is generally recommended to rely on physical protection from light and temperature control rather than chemical stabilization for analytical standards. If stabilization is necessary for a specific formulation, extensive validation would be required to ensure the stabilizer does not interfere with the analysis.
Quantitative Data on this compound Stability (Illustrative)
The following tables provide an illustrative example of the kind of quantitative data researchers should aim to generate when assessing the photostability of this compound. Note: This data is for demonstration purposes only and should be determined experimentally.
Table 1: Photodegradation of this compound in Different Solvents under Simulated Sunlight (24-hour exposure)
| Solvent | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| Acetonitrile | 10.0 | 8.5 | 15 |
| Methanol | 10.0 | 7.8 | 22 |
| Water (pH 7) | 10.0 | 9.2 | 8 |
| Dichloromethane | 10.0 | 6.5 | 35 |
Table 2: Effect of Light Wavelength on this compound Degradation in Acetonitrile (12-hour exposure)
| Light Source | Wavelength Range (nm) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| Full Spectrum (Simulated Sunlight) | 300-800 | 10.0 | 9.0 | 10 |
| UVA Lamp | 315-400 | 10.0 | 9.3 | 7 |
| UVB Lamp | 280-315 | 10.0 | 7.5 | 25 |
| Visible Light Lamp | 400-700 | 10.0 | 9.8 | 2 |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound in a Specific Solvent
This protocol outlines a method to quantify the photodegradation of this compound in a chosen solvent under controlled light conditions.
Materials:
-
This compound analytical standard
-
HPLC-grade solvent of choice
-
Amber and clear glass vials with caps
-
Aluminum foil
-
Photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) in the same solvent.
-
Sample Preparation:
-
Test Samples: Aliquot the working solution into clear glass vials.
-
Dark Controls: Aliquot the working solution into amber glass vials or clear vials wrapped completely in aluminum foil.
-
-
Exposure: Place both the test samples and dark controls in the photostability chamber. Expose them to a controlled light source for a defined period (e.g., 24 hours). Monitor the temperature inside the chamber to ensure it remains constant.
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), remove one test sample and one dark control from the chamber.
-
Immediately analyze the samples by UPLC-MS/MS to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the test samples and dark controls.
-
The difference in degradation between the test sample and the dark control represents the photodegradation.
-
Protocol 2: UPLC-MS/MS Analysis of this compound and its Photodegradants
This protocol is adapted from a published method for the analysis of this compound.[2][4]
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable chiral column if enantioselective analysis is needed (e.g., Chiralpak IG-3), or a standard C18 column for general analysis.
-
Mobile Phase: A gradient of acetonitrile and water (containing a suitable modifier like formic acid or ammonium acetate) is typically used. The exact gradient will need to be optimized for the specific column and instrument.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 1-5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and any known photodegradants. These transitions must be determined by infusing a standard solution of this compound.
-
Optimization: The cone voltage and collision energy should be optimized for each MRM transition to achieve maximum sensitivity.
Visualizations
Caption: Workflow for assessing this compound photostability.
Caption: Key factors and strategies for minimizing this compound photodegradation.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flurtamone Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interference issues encountered during Flurtamone residue analysis.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate challenges in your experiments.
Issue 1: Poor recovery of this compound during sample preparation.
Question: I am experiencing low recovery of this compound from my soil/plant matrix. What are the possible causes and how can I improve it?
Answer:
Low recovery of this compound can stem from several factors related to the sample extraction and cleanup process. Here are some common causes and solutions:
-
Inadequate Extraction Efficiency: this compound may not be completely extracted from the matrix.
-
Solution: Ensure thorough homogenization of the sample. For dry samples like cereals, rehydration by adding water prior to solvent extraction can significantly improve recovery. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an initial hydration step, has been shown to be effective for cereal grains.[1]
-
-
Analyte Loss During Cleanup: The solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup step may be too aggressive, leading to the loss of this compound.
-
Solution: The choice of sorbent is critical. A combination of PSA (primary secondary amine) and C18 is commonly used for cleanup in QuEChERS protocols for cereal grains.[1] However, for matrices with high lipid content, such as sunflower seeds, alternative sorbents like Z-Sep (zirconium-based) or Enhanced Matrix Removal-Lipid (EMR-Lipid) may provide better cleanup with satisfactory analyte recovery.[2] It is advisable to test different sorbent combinations to find the optimal balance between cleanup efficiency and recovery for your specific matrix.
-
-
pH of the Extraction Solvent: The pH of the extraction solvent can influence the stability and extraction efficiency of this compound.
-
Solution: Acidifying the extraction solvent, for instance, by using acetonitrile with 1% acetic acid, is a common practice in the QuEChERS method and can improve the recovery of certain pesticides.[3]
-
Issue 2: Signal suppression or enhancement in LC-MS/MS or GC-MS/MS analysis.
Question: My this compound peak intensity is significantly lower (suppression) or higher (enhancement) when analyzing matrix extracts compared to the solvent standard. How can I mitigate these matrix effects?
Answer:
Matrix effects are a common challenge in the analysis of pesticide residues in complex matrices.[4] They are caused by co-eluting endogenous compounds from the sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.
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Signal Suppression: Co-eluting matrix components can compete with this compound for ionization, leading to a decreased signal. This is a prevalent issue in electrospray ionization (ESI) used in LC-MS/MS.
-
Signal Enhancement: In gas chromatography (GC), matrix components can coat active sites in the injector port and column, preventing the thermal degradation of analytes like this compound and leading to an artificially high signal.
Solutions to Mitigate Matrix Effects:
-
Matrix-Matched Calibration: This is the most common and effective approach. Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your samples. This helps to compensate for the matrix-induced signal alteration.[5]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound, if available, can effectively correct for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as the native analyte.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the method's sensitivity, so it's a trade-off that needs to be evaluated based on the required limit of quantification (LOQ).
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Improved Cleanup: Optimizing the dSPE cleanup step by using different or multiple sorbents can help to remove more of the interfering matrix components. For example, graphitized carbon black (GCB) is effective at removing pigments, but may also retain planar pesticides.[6]
-
Chromatographic Separation: Adjusting the chromatographic conditions (e.g., gradient profile in LC or temperature program in GC) to separate this compound from the interfering matrix components can also be effective.
Issue 3: Difficulty in analyzing the this compound metabolite, Trifluoroacetic Acid (TFA).
Question: I need to analyze for Trifluoroacetic Acid (TFA), a persistent metabolite of this compound, but I am facing challenges with retention and sensitivity. What are the best practices for TFA analysis?
Answer:
The analysis of Trifluoroacetic Acid (TFA) is notoriously challenging due to its high polarity, high water solubility, and its ubiquitous presence as a contaminant.[7][8]
-
Chromatography: TFA is not well-retained on traditional reversed-phase C18 columns.
-
Solution: The use of specialized analytical columns is recommended. Anion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) can provide better retention for TFA.
-
-
Mass Spectrometry: TFA can cause signal suppression and contamination in the LC-MS system.[9]
-
Solution: Using a mobile phase without TFA is crucial if you are not analyzing for it. If TFA is your target analyte, dedicate an LC system and column for this analysis to avoid widespread contamination. Formic acid is a more MS-friendly alternative to TFA as a mobile phase additive for other analyses.[9] To combat contamination, extensive flushing of the LC system with various solvent mixtures, including acidic and basic solutions, may be necessary.[8]
-
-
Sample Preparation: The high polarity of TFA makes its extraction from complex matrices challenging.
-
Solution: A direct injection of a diluted aqueous extract is often employed for water samples. For more complex matrices, a robust extraction and cleanup procedure is necessary. Due to its persistence, TFA can be taken up by rotational crops from the soil, making its analysis in these matrices important.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods for this compound residue analysis?
A1: The most common analytical methods for the determination of this compound residues are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] These techniques provide the necessary selectivity and sensitivity for detecting and quantifying this compound at low residue levels in various matrices.
Q2: What is the QuEChERS method and why is it used for this compound analysis?
A2: QuEChERS is a sample preparation method that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It has become a standard procedure for pesticide residue analysis in food and agricultural products.[3] The method involves a simple solvent extraction (typically with acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE). It is widely used for this compound analysis because it is a multi-residue method that is efficient and cost-effective.[12][13]
Q3: What are common sorbents used in the QuEChERS cleanup step for this compound analysis?
A3: The choice of sorbent for the dSPE cleanup step depends on the matrix.
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and fatty acids.
-
C18 (Octadecylsilane): Removes nonpolar interferences like fats and waxes.
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GCB (Graphitized Carbon Black): Removes pigments and sterols, but can also adsorb planar pesticides.
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective in removing lipids.[2]
-
EMR-Lipid: A novel sorbent designed for enhanced removal of lipids.[2]
A combination of PSA and C18 is often used for general-purpose cleanup in matrices like cereals.[1]
Q4: How do I validate my analytical method for this compound?
A4: Method validation is essential to ensure that your analytical method is fit for its intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples. Acceptable recovery is generally within 70-120%.
-
Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD), which should typically be ≤20%.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. For this compound, a typical LOQ is 0.01 mg/kg in many matrices.[10]
Data Summary
The following table summarizes recovery data for this compound enantiomers in various matrices using a modified QuEChERS method, providing an indication of method performance across different sample types.
| Matrix | Analyte | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Soil | R-(-)-Flurtamone | 0.01 | 95.3 | 5.2 |
| S-(+)-Flurtamone | 0.01 | 96.1 | 4.8 | |
| Wheat | R-(-)-Flurtamone | 0.01 | 88.7 | 6.5 |
| S-(+)-Flurtamone | 0.01 | 89.2 | 6.1 | |
| Maize | R-(-)-Flurtamone | 0.01 | 92.4 | 4.3 |
| S-(+)-Flurtamone | 0.01 | 93.1 | 4.1 | |
| Sorghum | R-(-)-Flurtamone | 0.01 | 98.6 | 3.9 |
| S-(+)-Flurtamone | 0.01 | 99.3 | 3.5 | |
| Soybeans | R-(-)-Flurtamone | 0.01 | 85.4 | 7.1 |
| S-(+)-Flurtamone | 0.01 | 86.1 | 6.8 | |
| Pea | R-(-)-Flurtamone | 0.01 | 101.2 | 2.8 |
| S-(+)-Flurtamone | 0.01 | 102.5 | 2.5 | |
| (Data adapted from a study on the enantioseparation and determination of this compound.[12]) |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Cereals
This protocol is a modified version of the QuEChERS method, suitable for the analysis of this compound in dry cereal matrices like wheat.
1. Sample Preparation: a. Mill the cereal grain sample to a fine powder (e.g., using a 1 mm sieve).[14] b. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
2. Rehydration and Extraction: a. Add 10 mL of water to the sample and vortex for 30 seconds. Let it stand for 30 minutes to ensure complete hydration. b. Add 10 mL of acetonitrile containing 1% acetic acid. c. Add an appropriate internal standard if used. d. Shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). f. Immediately shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter. b. The extract is now ready for analysis by LC-MS/MS or GC-MS/MS. For GC analysis, an analyte protectant may be added.
Visualizations
References
- 1. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. mail.inspecto.hr [mail.inspecto.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
- 10. Updated peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Residues in rotational crops | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Optimizing Flurtamone Spray Application for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray application parameters for Flurtamone research.
Troubleshooting Guide
This guide addresses common issues encountered during this compound application experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Weed Control | Incorrect Application Timing: this compound is most effective when applied to actively growing weeds at the appropriate growth stage.[1] | - Apply when weeds are in the seedling to early vegetative stage for optimal uptake. - Avoid application during periods of weed stress, such as drought or extreme temperatures.[1] |
| Suboptimal Spray Coverage: Inadequate coverage of target weed foliage can lead to reduced efficacy. | - Select nozzles and pressures that produce a medium droplet size for a balance of coverage and drift reduction. - Ensure proper boom height to achieve uniform spray distribution across the target area. - Increase spray volume (L/ha or GPA) to enhance coverage, especially in dense weed canopies. | |
| Antagonistic Tank Mix Partners: Certain tank-mix partners can reduce the efficacy of this compound. | - Consult the product label for a list of compatible tank-mix partners. - Conduct a jar test to check for physical compatibility before mixing in the spray tank. | |
| Environmental Conditions: Rainfall shortly after application can wash off the herbicide. High winds can cause spray drift, reducing the amount of product reaching the target. | - Avoid applying this compound if rainfall is expected within a few hours. - Do not spray in windy conditions to prevent drift and ensure the spray reaches the target weeds. | |
| Crop Injury | Incorrect Application Rate: Exceeding the recommended application rate can cause phytotoxicity to the crop. | - Calibrate the sprayer accurately to ensure the correct dose is applied. - Refer to the product label for crop-specific application rates and timings. |
| Spray Drift: Drift of this compound onto sensitive non-target crops can cause significant injury. | - Use drift-reducing nozzles and lower spray pressures to produce coarser droplets that are less prone to drift. - Maintain a low boom height. - Avoid spraying in windy conditions. - Consider using a spray shield. | |
| Contaminated Sprayer: Residues of other herbicides in the sprayer tank can injure the crop. | - Thoroughly clean the sprayer, including the tank, hoses, and nozzles, before and after using this compound. | |
| Inconsistent Results Across Replicates | Variable Application: Inconsistent sprayer speed, pressure, or boom height across experimental plots. | - Maintain a constant and calibrated sprayer speed and pressure throughout the application. - Ensure a consistent boom height relative to the target canopy. |
| Non-uniform Weed Population: Variations in weed species, density, or growth stage across the trial area. | - Select a trial site with a uniform weed population. - Map and record weed populations in each plot before application. | |
| Environmental Variability: Differences in soil type, moisture, or microclimate across the experimental site. | - Choose a uniform trial site to minimize environmental variability. - Record environmental conditions (temperature, humidity, wind speed) during each application. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a bleaching herbicide that inhibits the enzyme phytoene desaturase (PDS).[2][3][4] This enzyme is a key component in the carotenoid biosynthesis pathway in plants.[2][3][4] By inhibiting PDS, this compound prevents the production of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[2][4] Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissue and eventual death.[5]
Q2: How do different spray nozzle types affect this compound efficacy?
A2: Nozzle selection is critical for optimizing this compound application. Different nozzle types produce varying droplet sizes, which impact both target coverage and drift potential.
-
Fine Droplets: Produced by nozzles like standard flat-fan nozzles at higher pressures. They provide excellent coverage but are highly susceptible to drift.
-
Medium Droplets: Offer a balance between good coverage and reduced drift risk. Nozzles such as low-drift flat-fan nozzles are often a suitable choice.
-
Coarse Droplets: Produced by air-induction or turbo-teejet nozzles. They significantly reduce drift but may provide less uniform coverage, which can be a concern for a contact-acting herbicide like this compound.
For this compound research, aiming for a medium droplet size is generally recommended to ensure adequate coverage of the target weeds while minimizing off-target movement.
Q3: What is the recommended spray volume and pressure for this compound application?
A3: The optimal spray volume and pressure will depend on the specific experimental conditions, including weed density and environmental factors.
-
Spray Volume: Higher spray volumes (e.g., 150-200 L/ha or 15-20 GPA) generally provide better coverage, which is crucial for herbicides with contact activity. In dense weed canopies, increasing the volume can improve penetration and contact with the target foliage.
-
Spray Pressure: The pressure should be set according to the nozzle manufacturer's recommendations to achieve the desired droplet size. Generally, lower pressures produce coarser droplets, while higher pressures produce finer droplets. For many flat-fan nozzles, a pressure range of 2-4 bar (30-60 PSI) is common.
Q4: Should I use an adjuvant with this compound?
A4: Adjuvants can significantly improve the performance of this compound by enhancing spray droplet retention, spreading, and penetration of the leaf surface.
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Non-ionic Surfactants (NIS): Reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy leaf surface.
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Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): Can improve penetration of the herbicide through the plant cuticle.
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Drift Retardants: Can be used to increase the droplet size and reduce the risk of spray drift.
The choice of adjuvant will depend on the specific formulation of this compound being used and the environmental conditions. Always consult the product label and conduct preliminary tests to determine the most effective adjuvant and its optimal concentration.
Q5: How can I design a robust field trial for evaluating this compound efficacy?
A5: A well-designed field trial is essential for obtaining reliable and statistically valid data. Key considerations include:
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Experimental Design: A randomized complete block design (RCBD) is commonly used to account for field variability.[6]
-
Plot Size: Plots should be large enough to allow for representative spray application and to minimize edge effects. A typical size might be 3 meters wide by 10 meters long.[6]
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Replication: A minimum of 3-4 replicates per treatment is recommended to ensure statistical power.[6]
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Treatments: Include an untreated control, this compound at various rates, and potentially a commercial standard herbicide for comparison.
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Assessments: Efficacy should be assessed visually as percent weed control at regular intervals after application (e.g., 7, 14, and 28 days after treatment). Weed biomass from a designated area within each plot can also be collected for quantitative analysis.
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Data Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine treatment effects, and mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatments.
Quantitative Data Summary
The following tables provide illustrative data on the influence of spray application parameters on herbicide efficacy. This data is based on general principles of herbicide application and findings from studies on herbicides with similar modes of action. Researchers should conduct their own optimization studies to determine the ideal parameters for their specific this compound formulation and experimental conditions.
Table 1: Illustrative Effect of Nozzle Type and Pressure on Weed Control Efficacy (%)
| Nozzle Type | Pressure (bar) | Droplet Size Classification | Illustrative Weed Control (%) |
| Standard Flat-Fan | 2.0 | Medium | 85 |
| Standard Flat-Fan | 4.0 | Fine | 90 |
| Low-Drift Flat-Fan | 2.0 | Coarse | 80 |
| Low-Drift Flat-Fan | 4.0 | Medium | 88 |
| Air Induction | 3.0 | Very Coarse | 75 |
| Air Induction | 5.0 | Coarse | 82 |
Table 2: Illustrative Effect of Spray Volume and Adjuvant on Weed Control Efficacy (%)
| Spray Volume (L/ha) | Adjuvant | Illustrative Weed Control (%) |
| 100 | None | 78 |
| 100 | Non-ionic Surfactant (0.25% v/v) | 85 |
| 200 | None | 88 |
| 200 | Non-ionic Surfactant (0.25% v/v) | 92 |
Experimental Protocols
Protocol 1: Small Plot Field Efficacy Trial for this compound
1. Objective: To evaluate the efficacy of different rates of this compound on a target weed species.
2. Experimental Design: Randomized Complete Block Design (RCBD) with 4 replications.
3. Plot Size: 3 m x 10 m.
4. Treatments:
- Untreated Control
- This compound @ 100 g a.i./ha
- This compound @ 150 g a.i./ha
- This compound @ 200 g a.i./ha
- Commercial Standard Herbicide (at recommended rate)
5. Application:
- Sprayer: CO2-pressurized backpack sprayer with a 4-nozzle boom.
- Nozzles: Low-drift flat-fan nozzles (e.g., TeeJet AIXR).
- Pressure: 3 bar.
- Spray Volume: 200 L/ha.
- Application Timing: Apply when the target weed is in the 2-4 leaf stage.
6. Data Collection:
- Visually assess percent weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).
- At 28 DAT, harvest weed biomass from a 0.5 m² quadrat in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight.
7. Statistical Analysis:
- Perform ANOVA on weed control and biomass data.
- Use a mean separation test (e.g., Tukey's HSD at P=0.05) to compare treatment means.
Visualizations
Caption: Mode of action of this compound via inhibition of Phytoene Desaturase.
Caption: Workflow for a this compound field efficacy trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Bleaching herbicide this compound interferes with phytoene desaturase [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 6. pp1.eppo.int [pp1.eppo.int]
Technical Support Center: Enhancing Flurtamone Efficacy in Resistant Weed Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Flurtamone in resistant weed populations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your experiments.
| Issue | Potential Cause | Recommended Solution |
| This compound shows little to no effect on the target weed population, even at high concentrations. | The weed population may have developed strong resistance to this compound. This could be due to target-site mutations in the Phytoene Desaturase (PDS) gene or, more commonly, enhanced metabolic degradation of the herbicide. | 1. Confirm Resistance Mechanism: Conduct a synergist assay by pre-treating the weeds with a cytochrome P450 inhibitor, such as malathion or piperonyl butoxide (PBO), before this compound application. A significant increase in this compound efficacy in the presence of the synergist suggests metabolic resistance. 2. Sequence the PDS Gene: If the synergist assay is negative, sequence the PDS gene from resistant individuals and compare it to susceptible biotypes to identify potential mutations conferring resistance. 3. Alternative Herbicides: Consider using herbicides with different modes of action or tank-mixing this compound with other effective herbicides. |
| Inconsistent results between experimental replicates. | 1. Variable Plant Growth Stages: Herbicide efficacy can be highly dependent on the growth stage of the weeds. 2. Inconsistent Herbicide Application: Uneven spray coverage or inaccurate dosing can lead to variability. 3. Environmental Fluctuations: Temperature, humidity, and light intensity can influence herbicide uptake and metabolism. | 1. Synchronize Plant Growth: Ensure all plants are at a uniform growth stage (e.g., 2-4 leaf stage) at the time of treatment. 2. Calibrate Application Equipment: Use a precision bench sprayer for accurate and consistent herbicide application. 3. Control Environmental Conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable temperature, humidity, and light conditions. |
| Synergist (e.g., malathion) application is causing phytotoxicity, confounding the results. | The concentration of the synergist may be too high for the specific weed species or experimental conditions. | 1. Dose-Response for Synergist: Conduct a dose-response experiment with the synergist alone to determine the maximum non-phytotoxic concentration. 2. Reduce Synergist Concentration: Use the lowest effective concentration of the synergist that is known to inhibit cytochrome P450 enzymes without causing visible damage to the plants. |
| Difficulty in quantifying the level of resistance (Resistance Index). | Inaccurate determination of the herbicide dose that causes 50% growth reduction (GR50) or lethal dose for 50% of the population (LD50). | 1. Appropriate Dose Range: Use a wide range of herbicide concentrations in your dose-response experiments to ensure you capture the full response curve for both susceptible and resistant populations. 2. Non-linear Regression Analysis: Use appropriate statistical software to fit a non-linear regression model (e.g., log-logistic) to your data to accurately calculate GR50 or LD50 values. The Resistance Index (RI) is then calculated as the GR50 (or LD50) of the resistant population divided by the GR50 (or LD50) of the susceptible population. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a bleaching herbicide that inhibits the enzyme Phytoene Desaturase (PDS).[1][2] PDS is a key enzyme in the carotenoid biosynthesis pathway.[2] Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of colored carotenoids.[1] Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by photo-oxidation, resulting in the characteristic bleaching symptoms and eventual plant death.[2]
Q2: What are the main mechanisms of weed resistance to this compound and other PDS inhibitors?
A2: Two primary mechanisms of resistance to PDS inhibitors have been identified:
-
Target-Site Resistance (TSR): This involves mutations in the PDS gene that alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.
-
Non-Target-Site Resistance (NTSR): This is more common for PDS inhibitors and often involves enhanced metabolism of the herbicide.[3][4] Cytochrome P450 monooxygenases are frequently implicated in detoxifying the herbicide before it can reach its target site.[3][4]
Q3: How can I test for metabolic resistance to this compound in my weed population?
A3: A whole-plant bioassay using a cytochrome P450 inhibitor is a common method. Pre-treating the resistant weed population with a synergist like malathion or piperonyl butoxide (PBO) one hour before applying this compound can indicate metabolic resistance.[3] If the efficacy of this compound is significantly increased in the presence of the synergist, it suggests that cytochrome P450 enzymes are involved in the resistance mechanism.[3]
Q4: What are suitable synergists to use with this compound, and at what concentrations?
A4: Malathion and piperonyl butoxide (PBO) are commonly used cytochrome P450 inhibitors. The optimal concentration will vary depending on the weed species and experimental conditions. It is crucial to perform a dose-response experiment with the synergist alone to determine the highest concentration that does not cause phytotoxicity. A common starting point for malathion is in the range of 1000-2000 g ai/ha, and for PBO, concentrations can be lower.
Q5: Can tank-mixing this compound with other herbicides improve control of resistant populations?
A5: Yes, tank-mixing this compound with a herbicide that has a different mode of action is a recommended strategy for managing herbicide resistance. This approach can provide broader-spectrum weed control and reduce the selection pressure for resistance to a single herbicide mode of action. Always consult the product labels for compatible tank-mix partners.
Data Presentation
Table 1: Efficacy of the PDS-inhibiting herbicide diflufenican (structurally similar to this compound) alone and in combination with the cytochrome P450 inhibitor malathion on a resistant (R) and susceptible (S) wild radish (Raphanus raphanistrum) population. [3]
| Treatment | Population | Plant Mortality (%) | Biomass Reduction (%) |
| Untreated Control | S | 0 | 0 |
| Untreated Control | R | 0 | 0 |
| Malathion (1000 g/ha) | S | 0 | 5 |
| Malathion (1000 g/ha) | R | 0 | 3 |
| Diflufenican (100 g/ha) | S | 100 | 100 |
| Diflufenican (100 g/ha) | R | 15 | 25 |
| Malathion (1000 g/ha) + Diflufenican (100 g/ha) | S | 100 | 100 |
| Malathion (1000 g/ha) + Diflufenican (100 g/ha) | R | 85 | 92 |
Data adapted from a study on diflufenican, a PDS inhibitor with a similar resistance profile to this compound.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay to Determine this compound Resistance Level
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Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots containing a standard potting mix.
-
Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature (e.g., 25/20°C day/night), humidity (e.g., 60%), and a defined photoperiod (e.g., 16 hours light).
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Herbicide Application: When plants reach the 2-4 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Use a precision bench sprayer to ensure uniform application.
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Data Collection: At 21 days after treatment (DAT), assess plant mortality and measure the above-ground fresh or dry weight.
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Data Analysis: Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the GR50 (the herbicide dose required to reduce plant growth by 50%) for both the resistant and susceptible populations.
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Resistance Index (RI) Calculation: Calculate the RI by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Protocol 2: Synergist Assay to Investigate Metabolic Resistance
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Plant Material and Growth: Grow resistant and susceptible plants as described in Protocol 1.
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Synergist Application: One hour prior to this compound application, treat a subset of plants with a non-phytotoxic concentration of a cytochrome P450 inhibitor (e.g., malathion at 1000 g ai/ha).
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Herbicide Application: Apply this compound at a range of doses to both synergist-treated and non-treated plants.
-
Data Collection and Analysis: Collect and analyze the data as described in Protocol 1.
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Interpretation: A significant reduction in the GR50 of the resistant population in the synergist-treated group compared to the non-treated group indicates the involvement of cytochrome P450-mediated metabolic resistance.
Visualizations
Caption: this compound's mode of action in the carotenoid biosynthesis pathway.
References
- 1. Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. Non-target-site resistance to PDS-inhibiting herbicides in a wild radish (Raphanus raphanistrum) population - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Persistence of Flurtamone Metabolite TFA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the persistence of Trifluoroacetic Acid (TFA), a key metabolite of the herbicide Flurtamone. This resource is designed to assist researchers in their experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its metabolite TFA?
This compound is a pre-emergence herbicide used to control broadleaf and grassy weeds in crops such as cereals and sunflowers. Trifluoroacetic acid (TFA) is a highly persistent and mobile degradation product of this compound. Due to its stability, TFA can accumulate in soil and water, posing a potential risk for groundwater contamination.
Q2: Why is the persistence of TFA a concern in my experiments?
The high persistence of TFA (with a reported half-life of over 1,000 days in soil) means it can accumulate in various environmental matrices, including soil, water, and rotational crops. This persistence can lead to:
-
Contamination of control samples: Background levels of TFA in the environment can interfere with the analysis of experimental samples.
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Long-term effects on rotational crops: TFA can be taken up by subsequent crops planted in the same soil, potentially impacting their growth and residue levels.
-
Challenges in accurately quantifying this compound degradation: The slow degradation of TFA can make it difficult to determine the complete degradation pathway and kinetics of the parent compound, this compound.
Q3: What are the main degradation pathways of this compound to TFA?
The metabolism of this compound in plants and soil involves several key steps that ultimately lead to the formation of TFA. The primary metabolic pathway includes:
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Hydroxylation: Addition of hydroxyl groups to the phenyl and trifluoromethylphenyl rings of the this compound molecule.
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Conjugation: Attachment of glucose or malonic acid to the hydroxylated intermediates.
-
N-demethylation: Removal of a methyl group from the nitrogen atom.
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Oxidative Cleavage: The trifluoromethylphenyl moiety is oxidatively cleaved, leading to the formation of TFA.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolite TFA.
Analytical Troubleshooting: LC-MS/MS Analysis
Issue: Poor peak shape, retention time shifts, or high background noise.
-
Possible Cause: Contamination of the LC-MS system with TFA is a common issue due to its sticky nature.
-
Solution:
-
System Cleaning: Flush the entire LC system, including the column and ion source, with a high percentage of organic solvent (e.g., methanol or acetonitrile) and then with an acidic mobile phase (e.g., 0.1% formic acid in water) for an extended period.
-
Dedicated System: If possible, dedicate an LC-MS system for TFA analysis to avoid cross-contamination.
-
Mobile Phase Additives: Avoid using TFA as a mobile phase additive in other methods on the same system. Formic acid is a suitable alternative for most applications.
-
Sample Preparation: Ensure thorough cleanup of your samples to remove matrix components that can contribute to background noise.
-
Issue: Ion suppression or enhancement.
-
Possible Cause: Co-eluting matrix components from complex samples (e.g., soil or plant extracts) can interfere with the ionization of this compound and TFA in the mass spectrometer source.
-
Solution:
-
Chromatographic Separation: Optimize the chromatographic method to separate the analytes from the interfering matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.
-
Isotope-Labeled Internal Standards: Use isotopically labeled internal standards for both this compound and TFA to correct for variations in ionization efficiency.
-
Experimental Workflow Troubleshooting
Issue: Low or inconsistent recoveries of this compound and TFA from soil or plant samples.
-
Possible Cause: Inefficient extraction or losses during sample cleanup.
-
Solution:
-
Extraction Solvent: For soil, a mixture of methanol and water is commonly used for extraction. For plant tissues, acidified methanol has been shown to be effective. The choice of solvent may need to be optimized based on the specific matrix.
-
Extraction Technique: Sonication or pressurized liquid extraction (PLE) can improve extraction efficiency compared to simple shaking.
-
Sample Cleanup: Solid-phase extraction (SPE) is a common technique for cleaning up extracts. The type of SPE sorbent should be carefully selected based on the properties of the analytes and the matrix. For example, a weak anion exchange (WAX) sorbent can be effective for retaining TFA.
-
pH Adjustment: The pH of the sample and extraction solvent can significantly impact the recovery of acidic compounds like TFA. Adjusting the pH to an acidic range can improve its extraction efficiency.
-
Data Presentation
Table 1: Persistence and Formation of this compound Metabolites in Soil
| Metabolite | Maximum Observed Concentration (% of Applied Radioactivity) | Persistence |
| This compound | - | Low to Moderate |
| M04 TFMBA | 24.7% | Low to Moderate |
| M05 TFA | Levels triggering groundwater assessment | Very High |
Data sourced from a peer review of this compound risk assessment.
Experimental Protocols
Protocol 1: Generic Extraction of this compound and TFA from Soil for LC-MS/MS Analysis
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm sieve.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/water (80:20, v/v) solution.
-
Spike with appropriate internal standards.
-
Vortex for 1 minute, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 5 mL of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 5 mL of methanol containing 1% formic acid.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Analyze by LC-MS/MS.
-
Protocol 2: Generic Extraction of this compound and TFA from Plant Tissue for LC-MS/MS Analysis
-
Sample Preparation: Homogenize the fresh or freeze-dried plant tissue to a fine powder.
-
Extraction:
-
Weigh 1 g of the homogenized plant tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acidified methanol (e.g., with 0.1% formic acid).
-
Spike with appropriate internal standards.
-
Vortex for 1 minute, then sonicate for 20 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (dSPE):
-
Take a 1 mL aliquot of the supernatant and add it to a microcentrifuge tube containing a mixture of C18 and graphitized carbon black (GCB) sorbents (e.g., 50 mg of each).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Analysis:
-
Take the supernatant and dilute it with the initial mobile phase as needed.
-
Analyze by LC-MS/MS.
-
Visualizations
Caption: Simplified metabolic pathway of this compound leading to the formation of TFA.
Caption: A generalized workflow for the analysis of this compound and TFA.
Technical Support Center: Refinement of Analytical Methods for Low-Level Flurtamone Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for low-level Flurtamone detection.
Frequently Asked Questions (FAQs)
1. What are the most common analytical methods for low-level this compound detection?
The most prevalent and effective methods for detecting low levels of this compound are hyphenated chromatographic techniques, primarily Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS).[1][2] The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.
2. What is the recommended sample preparation technique for this compound analysis?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for the extraction of this compound from various matrices, including soil, and food products like wheat, maize, and soybeans.[2][3] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[3]
3. What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
LODs and LOQs for this compound are matrix-dependent and vary with the analytical method employed. For instance, UHPLC-MS/MS methods have demonstrated the capability to achieve LODs as low as 0.005 mg/kg in various food and environmental matrices.[2][3] In soil and water, LC-MS/MS methods can achieve LOQs of 5 µg/kg and 0.05 µg/L, respectively.[1] For food and feed of plant and animal origin, both GC-MS/MS and LC-MS/MS methods can achieve LOQs of 0.01 mg/kg.[1]
4. What are the known metabolites of this compound that could potentially interfere with analysis?
Key metabolites of this compound that may be of analytical interest or could potentially interfere with the analysis of the parent compound have been identified. These include trifluoromethyl benzoic acid (TFMBA) and trifluoroacetic acid (TFA). It is important to consider the potential presence of these metabolites during method development and validation to ensure the specificity of the analytical method for this compound.
5. How can I improve the recovery of this compound from complex matrices?
Optimizing the QuEChERS protocol is crucial for improving recovery. For matrices with high fat content, modifications such as a freezing step to precipitate lipids from the extract before the dSPE cleanup can be effective.[4] Additionally, the choice and amount of dSPE sorbents, such as primary secondary amine (PSA) for removing organic acids and C18 for removing nonpolar interferences, should be optimized for the specific matrix.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-level this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Active sites on the analytical column: Residual silanol groups on silica-based columns can interact with this compound, causing peak tailing.[6][7] | Use an end-capped column or a column with a different stationary phase. Alternatively, add a small amount of a competing base to the mobile phase to block the active sites. |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[8] | Adjust the mobile phase pH to ensure this compound is in a single, non-ionized form. |
| Column overload: Injecting too much sample can lead to peak fronting.[9] | Reduce the injection volume or dilute the sample. |
| Extra-column band broadening: Excessive tubing length or dead volume in the system can cause peak broadening.[10] | Use shorter, narrower-bore tubing and ensure all connections are properly fitted to minimize dead volume. |
| Sample solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to distorted peak shapes.[10] | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. |
Problem 2: Low Signal Intensity or Inability to Reach Desired LOD/LOQ
Possible Causes & Solutions
| Cause | Solution |
| Matrix Effects (Ion Suppression): Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[11] | Improve sample cleanup by optimizing the dSPE step of the QuEChERS method. Consider using matrix-matched standards for calibration to compensate for the suppression effect. Modifying the chromatographic conditions to separate this compound from the interfering compounds can also be effective. |
| Suboptimal MS/MS parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal. | Optimize the MS/MS parameters for this compound. A common transition is the protonated molecule [M+H]+ at m/z 334 fragmenting to product ions such as m/z 247 and m/z 178. |
| Inefficient extraction: this compound may not be efficiently extracted from the sample matrix. | Optimize the QuEChERS extraction parameters, including the type and volume of extraction solvent, the amount and type of salts, and the extraction time. |
| Analyte degradation: this compound may degrade during sample preparation or storage.[1] | Ensure samples are stored at appropriate low temperatures and processed promptly. Investigate the stability of this compound in the sample matrix and analytical standards. |
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent sample preparation: Variations in the sample preparation steps can lead to inconsistent recoveries and, consequently, variable results. | Standardize the sample preparation protocol and ensure all steps are performed consistently. Use of an internal standard can help to correct for variations in recovery. |
| Instrument variability: Fluctuations in instrument performance, such as changes in pump flow rate or detector sensitivity, can affect reproducibility. | Perform regular instrument maintenance and calibration. Use a system suitability test before each analytical run to ensure the instrument is performing within specifications. |
| Matrix heterogeneity: The sample matrix itself may not be homogeneous, leading to variations in the amount of this compound in different aliquots. | Thoroughly homogenize the sample before taking an aliquot for analysis. |
Data Presentation
The following tables summarize quantitative data for low-level this compound detection from various studies, providing a comparative overview of method performance.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Various Matrices
| Analytical Method | Matrix | LOD | LOQ | Reference |
| UHPLC-MS/MS | Food and Environmental Matrices | 0.005 mg/kg | 0.005 mg/kg | [3] |
| LC-MS/MS | Soil | - | 5 µg/kg | [1] |
| LC-MS/MS | Water | - | 0.05 µg/L | [1] |
| GC-MS/MS | Food and Feed (Plant Origin) | - | 0.01 mg/kg | [1] |
| LC-MS/MS | Food and Feed (Plant Origin) | - | 0.01 mg/kg | [1] |
| GC-MS & LC-MS/MS | Milk, Meat, Kidney, Fat, Eggs | - | 0.01 mg/kg | [1] |
| LC-MS/MS | Blood Plasma | - | 0.05 mg/L | [1] |
Table 2: Recovery Rates of this compound from Different Matrices
| Analytical Method | Matrix | Fortification Level(s) | Recovery Range (%) | Reference |
| UHPLC-MS/MS | Soil, Wheat, Maize, Sorghum, Soybeans, Pea | 0.01, 0.1, 1 mg/kg | 78.2 - 115.7 | [3] |
Experimental Protocols
Detailed Methodology: QuEChERS Sample Preparation for Soil
This protocol is a general guideline and may require optimization for specific soil types.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the dSPE sorbents (e.g., PSA and C18). The specific amounts of sorbents should be optimized based on the soil's organic matter and clay content.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Updated peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Restek - Blog [restek.com]
- 5. labsertchemical.com [labsertchemical.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. youtube.com [youtube.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Analytical Validation of Flurtamone in Wheat
This guide provides a detailed comparison of analytical methodologies for the quantification of Flurtamone residues in wheat. It is intended for researchers, scientists, and professionals in the field of drug development and food safety who require robust and validated methods for pesticide residue analysis. The focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the analysis of this compound in wheat, alongside typical performance data for other multi-residue pesticide analysis methods in cereals for comparative purposes.
| Parameter | Validated UPLC-MS/MS for this compound in Wheat [1][2] | Alternative Multi-Residue Methods in Cereals (LC/GC-MS) [3][4][5] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 78.2% - 115.7% | 70% - 120% |
| Precision (RSD) | Intraday: < 11.9%, Interday: < 7.9% | < 20% |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.002 - 0.01 mg/kg |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 0.005 mg/kg | 0.001 - 0.003 mg/kg |
Experimental Protocols
Validated UPLC-MS/MS Method for this compound in Wheat
This protocol is based on a modified QuEChERS method combined with UPLC-MS/MS for the enantioseparation and trace determination of this compound in wheat.[1][2]
1. Sample Preparation and Extraction (QuEChERS)
-
Weigh 5 g of homogenized wheat sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately vortex for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube.
-
Add 900 mg of anhydrous MgSO₄ and 150 mg of primary secondary amine (PSA).
-
Vortex for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Take a 4 mL aliquot of the supernatant, filter it through a 0.22 µm membrane filter, and transfer it to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography system.
-
Mobile Phase: Optimized based on Box-Behnken Design, typically a mixture of organic solvent and water.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Injection Volume: 5 µL.[5]
Methodology Workflow and Visualization
The following diagram illustrates the key steps in the validated analytical method for this compound in wheat.
Caption: Workflow of the validated QuEChERS and UPLC-MS/MS method for this compound analysis in wheat.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determining pesticide residues in wheat flour by ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry with QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Cross-Reactivity of Flurtamone with Other PDS-Inhibiting Herbicides: A Comparative Guide
For researchers, scientists, and professionals in drug and herbicide development, understanding the nuances of cross-reactivity among herbicides with the same mode of action is paramount. This guide provides a comprehensive comparison of Flurtamone with other notable phytoene desaturase (PDS)-inhibiting herbicides, supported by experimental data, detailed protocols, and visual pathway representations.
This compound, a member of the furanone chemical class, is a selective herbicide that effectively controls a range of broadleaf weeds and grasses.[1] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2][3][4] Inhibition of PDS leads to the accumulation of phytoene, a colorless precursor, and a subsequent depletion of colored carotenoids.[2][3][4] Without the photoprotective role of carotenoids, chlorophyll is rapidly destroyed by photooxidation under light, resulting in the characteristic bleaching symptoms observed in susceptible plants.[5] This guide explores the cross-reactivity of this compound with other herbicides that share this mechanism, including Norflurazon, Diflufenican, and Picolinafen.
Comparative Efficacy at the Target Site: Phytoene Desaturase Inhibition
The inhibitory activity of PDS-inhibiting herbicides can be quantified by their 50% inhibitory concentration (I₅₀) or inhibition constant (Kᵢ) values against the PDS enzyme. Lower values indicate higher potency. The following table summarizes available data on the in vitro inhibition of phytoene desaturase by this compound and other PDS inhibitors.
| Herbicide | Chemical Class | I₅₀ Value (µM) | Kᵢ Value (nM) | Organism/System | Reference |
| This compound | Furanone | 0.03 | 18 | Anacystis | [2][6] |
| Norflurazon | Pyridazinone | 0.1 | - | Anacystis | [6] |
| Diflufenican | Phenoxy-nicotinanilide | 0.03 | - | Anacystis | [6] |
| Picolinafen | N-phenyl-pyridonecarboxamide | Not explicitly found in a direct comparative study with this compound | - | - | |
| Fluridone | Pyridinone | 0.02 | - | Anacystis | [6] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Recent research has also highlighted the enantioselective bioactivity of this compound, with the R-enantiomer exhibiting significantly higher herbicidal activity than the S-enantiomer. Molecular docking studies suggest that R-flurtamone forms more stable interactions with the PDS enzyme.
Whole-Plant Bioassays: Assessing Herbicidal Efficacy in Vivo
Whole-plant bioassays are crucial for evaluating the overall herbicidal effect, which encompasses absorption, translocation, and metabolism in addition to target-site activity. These assays typically involve treating susceptible plant species with a range of herbicide concentrations and observing the physiological effects, such as bleaching and growth inhibition.
| Herbicide | Susceptible Species | Observation | Key Findings | Reference |
| This compound | Cress seedlings | Inhibition of carotenoid formation, chlorophyll destruction in light | Accumulation of phytoene, demonstrating PDS inhibition in vivo. | [2][3] |
| Norflurazon | Soybean | Chloroplast lipid unsaturation | Affects membrane composition in addition to carotenoid biosynthesis. | [7] |
| Diflufenican | Wild Radish (Raphanus raphanistrum) | Dose-response leading to plant death | A resistant population showed a 4.9-fold higher LD₅₀ value compared to a susceptible population.[8][9] | [8][9] |
| Picolinafen | Various broad-leaved weeds | Bleaching of leaf tissue followed by necrosis | Effective post-emergence control of weeds in cereal crops.[10][11] | [10][11] |
Cross-resistance studies in weed populations have provided valuable insights into the cross-reactivity of PDS inhibitors. For instance, a wild radish population resistant to diflufenican also exhibited cross-resistance to fluridone, suggesting a common resistance mechanism.[8][9] Interestingly, some mutations in the PDS gene that confer resistance to fluridone and norflurazon can lead to increased sensitivity (negative cross-resistance) to beflubutamid, picolinafen, and diflufenican.[12][13]
Experimental Protocols
Phytoene Desaturase (PDS) Enzyme Inhibition Assay (Non-Radioactive Method)
This in vitro assay quantitatively determines the inhibition of PDS by herbicides.
1. Preparation of Active PDS Enzyme:
-
An E. coli strain transformed with a plasmid containing the PDS gene (e.g., from a cyanobacterium like Synechococcus) is cultured.
-
The cells are harvested by centrifugation and resuspended in a buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 5 mM DTT).
-
The cells are lysed using a French press at high pressure (e.g., 20 MPa). The resulting homogenate, containing the active PDS enzyme, is used for the assay.[14]
2. Preparation of Phytoene Substrate:
-
A separate E. coli transformant capable of producing phytoene is cultured and processed similarly to the PDS-expressing strain to obtain a phytoene-containing homogenate.[14]
3. Assay Procedure:
-
The reaction mixture contains the PDS enzyme preparation, the phytoene substrate, and a suitable cofactor (e.g., NADP or plastoquinone).[15]
-
The herbicide, dissolved in an appropriate solvent, is added at various concentrations.
-
The reaction is incubated in the dark at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 4 hours).[14]
-
The reaction is stopped, and the carotenoids are extracted using an organic solvent (e.g., chloroform/methanol).[14]
4. Product Analysis:
-
The amounts of the PDS reaction products, phytofluene and ζ-carotene, are quantified using High-Performance Liquid Chromatography (HPLC) or by measuring their optical absorption spectra.[14]
-
The I₅₀ value is calculated as the herbicide concentration that causes a 50% reduction in the formation of the products compared to the control without the inhibitor.
Whole-Plant Bioassay for Bleaching Herbicides
This bioassay assesses the in vivo efficacy and cross-reactivity of PDS-inhibiting herbicides.
1. Plant Material and Growth Conditions:
-
Seeds of a susceptible indicator species (e.g., cress, wild radish, or a sensitive crop) are germinated and grown in a controlled environment (greenhouse or growth chamber) in pots or trays containing a standard potting mix.[16]
-
Plants are grown to a specific growth stage (e.g., 2-3 true leaves) before treatment.[17]
2. Herbicide Application:
-
The herbicides are formulated as solutions at a range of doses, including a control (no herbicide).
-
The solutions are applied to the plants using a precision bench sprayer to ensure uniform coverage.[17]
3. Evaluation:
-
Plants are returned to the controlled environment and observed over a period of time (e.g., 21 days).
-
Visual assessments of phytotoxicity are made at regular intervals, scoring for bleaching (whitening) of the foliage, growth inhibition, and plant mortality.
-
For a quantitative assessment, the fresh or dry weight of the above-ground biomass can be measured at the end of the experiment.
-
Dose-response curves are generated to determine the herbicide concentration required for 50% growth reduction (GR₅₀) or the lethal dose for 50% of the population (LD₅₀).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the carotenoid biosynthesis pathway and the mechanism of action of PDS-inhibiting herbicides, as well as the logical flow of a cross-reactivity assessment.
Caption: Carotenoid biosynthesis pathway and the inhibitory action of this compound.
References
- 1. Picolinafen [drugfuture.com]
- 2. Bleaching Herbicide this compound Interferes with Phytoene Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Non-target-site resistance to PDS-inhibiting herbicides in a wild radish (Raphanus raphanistrum) population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 10. agribusinessglobal.com [agribusinessglobal.com]
- 11. nomato.wordpress.com [nomato.wordpress.com]
- 12. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a higher plant herbicide-resistant phytoene desaturase and its use as a selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Toxicity of Flurtamone and its Metabolites: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicity of the herbicide Flurtamone and its primary metabolites. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment. The data presented is compiled from various ecotoxicological studies and regulatory assessments.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the quantitative toxicity data for this compound and its key metabolites, including 3-trifluoromethyl benzoic acid (TFMBA) and trifluoroacetic acid (TFA), across different organisms.
Table 1: Avian Toxicity of this compound
| Test Species | Endpoint | Value (mg/kg bw) | Reference |
| Bobwhite quail (Colinus virginianus) | Acute oral LD50 | > 2530 | [1] |
Table 2: Aquatic Toxicity of this compound and its Metabolites
| Substance | Test Species | Endpoint | Duration | Value (mg/L) | Reference |
| This compound | |||||
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 96 h | - | ||
| Daphnia magna | EC50 | 48 h | - | ||
| Selenastrum capricornutum (Algae) | EC50 | 72 h | - | ||
| This compound Enantiomers | |||||
| R-Flurtamone | Selenastrum capricornutum | EC50 | 72 h | Highly Toxic | [2][3] |
| S-Flurtamone | Selenastrum capricornutum | EC50 | 72 h | Moderately Toxic | [2][3] |
| Rac-Flurtamone | Selenastrum capricornutum | EC50 | 72 h | Highly Toxic | [2][3] |
| Metabolite M04 (TFMBA) | |||||
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 96 h | > 76.3 | [1][4] | |
| Daphnia magna | EC50 | 48 h | > 95 | [4] | |
| Pseudokirchneriella subcapitata (Algae) | EbC50, ErC50 | 72 h | > 104.8 | [4] | |
| Metabolite M05 (TFA Na salt) | |||||
| Pseudokirchneriella subcapitata (Algae) | NOEC | 72 h | - | [1] |
Table 3: Toxicity to Terrestrial Organisms
| Substance | Test Species | Endpoint | Value | Reference |
| This compound | ||||
| Honey bee (Apis mellifera) | Acute oral LD50 (48h) | > 304 µg a.s./bee | [1] | |
| Honey bee (Apis mellifera) | Acute contact LD50 (48h) | > 100 µg a.s./bee | [1] | |
| Earthworm (Eisenia fetida) | NOEC (reproduction) | 95 mg/kg soil | [1] | |
| Metabolite M04 (TFMBA) | ||||
| Earthworm (Eisenia fetida) | NOEC | - | [1] |
Experimental Protocols
The toxicity studies cited in this guide were conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.
Acute Oral Toxicity in Birds (based on OECD Guideline 223)
-
Test Species: Bobwhite quail (Colinus virginianus).
-
Administration: A single oral dose of this compound was administered to the birds.
-
Observation Period: Birds were observed for 14 days for mortality and clinical signs of toxicity.
-
Endpoint: The LD50 (Lethal Dose 50), the dose estimated to cause mortality in 50% of the test animals, was determined.
Acute Toxicity in Fish (based on OECD Guideline 203)
-
Test Species: Rainbow trout (Oncorhynchus mykiss).
-
Exposure: Fish were exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.
-
Observations: Mortality and sub-lethal effects were recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50), the concentration estimated to cause mortality in 50% of the test fish, was calculated.
Acute Immobilisation in Daphnia (based on OECD Guideline 202)
-
Test Species: Daphnia magna.
-
Exposure: Daphnids were exposed to various concentrations of the test substance for 48 hours.
-
Observation: The number of immobilized daphnids was recorded at 24 and 48 hours.
-
Endpoint: The EC50 (Effective Concentration 50), the concentration estimated to cause immobilisation in 50% of the daphnids, was determined.
Algal Growth Inhibition Test (based on OECD Guideline 201)
-
Test Species: Pseudokirchneriella subcapitata or Selenastrum capricornutum.
-
Exposure: Algal cultures were exposed to a range of concentrations of the test substance for 72 hours.
-
Measurement: Algal growth (cell density) was measured at 24, 48, and 72 hours.
-
Endpoints: The EbC50 (biomass) and ErC50 (growth rate), the concentrations causing a 50% reduction in biomass and growth rate, respectively, were calculated. The NOEC (No Observed Effect Concentration) was also determined.
Earthworm Reproduction Test (based on OECD Guideline 222)
-
Test Species: Eisenia fetida.
-
Exposure: Adult earthworms were exposed to the test substance mixed into artificial soil for 28 days, followed by a 28-day period to allow for the hatching of cocoons.
-
Endpoints: The effects on adult mortality, growth, and reproductive output (number of offspring) were assessed. The NOEC for reproduction was determined.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Phytoene Desaturase
This compound is a bleaching herbicide that acts by inhibiting the enzyme phytoene desaturase (PDS).[5] PDS is a key enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria. The inhibition of PDS leads to the accumulation of its substrate, phytoene, and a depletion of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching of the plant tissue and eventual death.
Caption: this compound inhibits Phytoene Desaturase (PDS), disrupting carotenoid biosynthesis.
Experimental Workflow: Aquatic Ecotoxicity Testing
The following diagram illustrates a typical workflow for assessing the acute toxicity of a substance to aquatic organisms.
Caption: A generalized workflow for conducting aquatic ecotoxicity tests.
Logical Relationship: Enantioselectivity of this compound Toxicity
This compound is a chiral molecule, existing as R- and S-enantiomers. Studies have shown that the enantiomers exhibit different biological activity and toxicity. The R-enantiomer is generally the more active and toxic form.
Caption: Differential toxicity of this compound's R- and S-enantiomers.
References
- 1. bayer.com [bayer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Assessment of Enantioselective Bioactivity, Toxicity, and Dissipation in Soil of the Chiral Herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. Bleaching herbicide this compound interferes with phytoene desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurtamone vs. Alternative Herbicides: A Comparative Guide to Broadleaf Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of flurtamone with other widely used herbicides for the control of broadleaf weeds. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these crop protection agents. The comparison is based on available experimental data, focusing on efficacy, crop safety, and mode of action.
Introduction to this compound and Comparator Herbicides
This compound is a selective herbicide used for the control of broadleaf and some grass weeds in various crops, including cereals and cotton. Its mode of action involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene and a deficiency in protective carotenoids, resulting in photooxidative destruction of chlorophyll and subsequent plant death.
For this comparison, this compound is evaluated against four major classes of broadleaf herbicides:
-
Synthetic Auxins (e.g., 2,4-D, Dicamba): These herbicides mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds.[1][2] They are widely used in cereal crops and grasslands for their selective control of dicotyledonous plants.[1][2]
-
Photosystem II Inhibitors (e.g., Atrazine): Atrazine disrupts photosynthesis by blocking electron transport in photosystem II, leading to the production of reactive oxygen species and subsequent cell death.[3][4] It is extensively used in corn and sorghum for broad-spectrum weed control.[3][4]
-
EPSP Synthase Inhibitors (e.g., Glyphosate): Glyphosate is a non-selective, systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the production of aromatic amino acids in plants.[5][6] Its broad-spectrum activity makes it effective for burndown applications before planting.[5][7]
Mode of Action Signaling Pathways
The distinct mechanisms by which these herbicides control weeds are visualized below.
Experimental Protocols for Herbicide Efficacy Trials
The data presented in this guide are derived from field trials conducted under specific experimental protocols. A generalized workflow for such trials is outlined below.
Key parameters typically recorded in these trials include:
-
Experimental Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.
-
Plot Size: Varies depending on the crop and equipment used.
-
Application Timing: Pre-emergence (PRE) or post-emergence (POST) applications are specified based on the herbicide's characteristics and the target weeds.
-
Application Method: Typically involves a calibrated sprayer to ensure uniform application.
-
Data Collection:
-
Weed Control Efficacy: Assessed visually as a percentage of control compared to an untreated check, or through weed counts and biomass measurements at specific intervals after application.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis) on a percentage scale.
-
Crop Yield: Harvested from the center of each plot and adjusted for moisture content.
-
-
Statistical Analysis: Analysis of variance (ANOVA) is used to determine significant differences between treatments, with mean separation tests (e.g., LSD, Tukey's HSD) to compare treatment means.
Comparative Efficacy Data
Direct comparative field trial data for this compound against 2,4-D, dicamba, atrazine, and glyphosate for broadleaf weed control is limited in publicly available literature. The following tables summarize available efficacy data from various studies, which may not be from head-to-head comparisons. Therefore, direct comparisons of values across different tables should be made with caution.
Table 1: Efficacy of this compound on Broadleaf Weeds in Cereals
| Weed Species | Crop | Application Timing | This compound Rate (g a.i./ha) | Weed Control (%) | Source |
| Galium aparine | Winter Wheat | PRE | 250 | 85-95 | [8] |
| Veronica persica | Winter Wheat | PRE | 250 | 90-98 | [8] |
| Matricaria spp. | Winter Barley | PRE | 200 | 80-90 | [8] |
Table 2: Efficacy of 2,4-D on Broadleaf Weeds in Wheat
| Weed Species | Application Timing | 2,4-D Rate (g a.i./ha) | Weed Control (%) | Source |
| Chenopodium album | POST | 500 | 95 | [9] |
| Sinapis arvensis | POST | 500 | 98 | [9] |
| Cirsium arvense | POST | 560 | 85 | [10] |
Table 3: Efficacy of Dicamba on Broadleaf Weeds in Corn
| Weed Species | Application Timing | Dicamba Rate (g a.i./ha) | Weed Control (%) | Source |
| Amaranthus spp. | POST | 560 | 92 | [11] |
| Ambrosia artemisiifolia | POST | 560 | 95 | [12] |
| Abutilon theophrasti | POST | 280-560 | 88-97 | [11] |
Table 4: Efficacy of Atrazine on Broadleaf Weeds in Corn
| Weed Species | Application Timing | Atrazine Rate (kg a.i./ha) | Weed Control (%) | Source |
| Amaranthus retroflexus | PRE | 1.12 - 2.24 | 90-99 | [1] |
| Chenopodium album | PRE | 1.12 - 2.24 | 92-98 | [1] |
| Ambrosia artemisiifolia | POST | 1.12 | 85-95 | [13] |
Table 5: Efficacy of Glyphosate on Broadleaf Weeds (Burndown)
| Weed Species | Application Timing | Glyphosate Rate (g a.e./ha) | Weed Control (%) | Source |
| Conyza canadensis | PRE-plant | 840 | 90-98 | [14] |
| Ambrosia trifida | PRE-plant | 840 | 95-100 | [14] |
| Taraxacum officinale | PRE-plant | 840 | 92-99 | [14] |
Crop Safety and Phytotoxicity
Herbicide selectivity is critical to ensure weed control without causing significant injury to the crop.
This compound: Generally exhibits good crop safety in cereals when applied according to label recommendations.[8] However, environmental conditions and crop growth stage at the time of application can influence crop tolerance.
2,4-D and Dicamba: These synthetic auxins can cause significant injury to sensitive broadleaf crops through drift or tank contamination.[15][16] In tolerant crops like corn and wheat, phytotoxicity can still occur if applied at incorrect growth stages or at excessive rates, leading to symptoms like leaf cupping, stalk brittleness, and yield loss.[15][17]
Atrazine: Corn is generally tolerant to atrazine due to its ability to metabolize the herbicide.[18] However, under certain environmental conditions, such as cool and wet weather, corn can exhibit temporary injury symptoms like chlorosis.[18] Carryover of atrazine in the soil can also cause injury to subsequent sensitive rotational crops.[1]
Glyphosate: As a non-selective herbicide, glyphosate will cause severe injury or death to any non-glyphosate-tolerant plant it comes in contact with.[2][19] Off-target movement through drift is a major concern for non-target crops.[2][19]
Table 6: Summary of Crop Phytotoxicity Potential
| Herbicide | Tolerant Crops (Examples) | Potential for Injury to Tolerant Crops | Potential for Injury to Non-Target Crops |
| This compound | Wheat, Barley, Cotton | Low to moderate, depending on conditions | Moderate to high for sensitive broadleaf crops |
| 2,4-D | Corn, Wheat, Sorghum | Moderate, if misapplied | High for most broadleaf crops |
| Dicamba | Corn, Dicamba-tolerant Soybeans | Moderate, if misapplied | Very high for most broadleaf crops |
| Atrazine | Corn, Sorghum | Low, but possible under stress | High for many broadleaf crops (carryover) |
| Glyphosate | Glyphosate-tolerant crops | Low | Very high for all non-tolerant plants |
Conclusion
This compound offers a distinct mode of action for broadleaf weed control, which can be a valuable tool in herbicide resistance management programs. Its efficacy against key broadleaf weeds in cereals is well-documented. However, a comprehensive, direct comparison with other major broadleaf herbicides based on publicly available, peer-reviewed data is challenging due to a lack of head-to-head field trials with quantitative data.
The choice of herbicide ultimately depends on several factors, including the specific weed spectrum, the crop and its growth stage, environmental conditions, and the need to manage herbicide resistance. While synthetic auxins like 2,4-D and dicamba provide effective and often economical broadleaf weed control, their potential for off-target movement requires careful management. Atrazine remains a key herbicide in corn and sorghum but has concerns related to groundwater contamination and carryover. Glyphosate is a powerful non-selective tool for burndown applications but offers no residual control and requires the use of glyphosate-tolerant crops for in-crop use.
Researchers and professionals are encouraged to consult regional weed control guides and conduct small-scale trials to determine the most effective and safest herbicide program for their specific conditions. The data and visualizations provided in this guide serve as a foundational resource for understanding the relative strengths and weaknesses of this compound in comparison to other key broadleaf herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. grains.caes.uga.edu [grains.caes.uga.edu]
- 3. hort.extension.wisc.edu [hort.extension.wisc.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Climate Change & Weed Management: All Herbicide Efficacy Tables | CALS [cals.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Updated peer review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]
- 9. lubbock.tamu.edu [lubbock.tamu.edu]
- 10. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 11. isws.org.in [isws.org.in]
- 12. newprairiepress.org [newprairiepress.org]
- 13. wcws.cals.wisc.edu [wcws.cals.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Broadleaf Weeds Control Efficiency of Drip Irrigation Herbicides in Cotton Fields and the Cotton Safety Assessment [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Flurtamone and its Alternatives
Flurtamone, a pre- and post-emergence herbicide, is widely utilized for the control of broadleaf weeds and grasses in various agricultural settings, including cereals, cotton, and peas. However, growing environmental concerns necessitate a thorough evaluation of its ecological footprint in comparison to other available herbicidal alternatives. This guide provides a detailed, data-driven comparison of the environmental impact of this compound against three common alternatives: Pendimethalin, Aclonifen, and Diflufenican. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in agricultural and environmental management.
Executive Summary
This guide reveals that while this compound and its alternatives are effective herbicides, their environmental profiles vary significantly in terms of persistence, toxicity to non-target organisms, and bioaccumulation potential. This compound exhibits relatively low persistence in soil but is highly toxic to aquatic plants. Pendimethalin is characterized by its strong adsorption to soil, reducing leaching potential but posing a high risk to fish and aquatic invertebrates. Aclonifen shows moderate persistence and is particularly toxic to aquatic plants. Diflufenican is persistent in both soil and aquatic environments and demonstrates high toxicity to algae. The choice of herbicide should, therefore, be carefully considered based on the specific ecological characteristics of the application area.
Environmental Fate and Transport
The environmental fate of a herbicide determines its distribution, persistence, and potential for off-site contamination. The following table summarizes key environmental fate parameters for this compound and its alternatives.
| Parameter | This compound | Pendimethalin | Aclonifen | Diflufenican |
| Soil Half-Life (DT50) | 10.7 - 80.4 days[1][2] | 30 - 90 days[3][4][5] | 35.3 - 252.3 days[6] | 44.3 - 237.9 days[7] |
| Mobility in Soil | Medium[1] | Low (strongly adsorbed)[1][4][8] | Low mobility[9] | Low mobility[10] |
| Leaching Potential | Low[1] | Negligible[3][4][5][8] | Not expected to leach[9] | Not expected to leach[11] |
| Aquatic Persistence | Can be persistent in water-sediment systems[1] | Stable to hydrolysis, degraded by sunlight[4] | Can be very persistent[9] | Can be very persistent[11] |
| Bioaccumulation Factor (BCF) | 27-28 (low)[3] | 5100 (moderate)[4] | May bioaccumulate[9] | Low bioaccumulative potential[12][13] |
Ecotoxicity to Non-Target Organisms
The ecotoxicity of herbicides to organisms other than the target weeds is a critical aspect of their environmental impact. The following tables summarize the acute toxicity of this compound and its alternatives to various non-target organisms.
Aquatic Organisms
| Organism | Endpoint | This compound | Pendimethalin | Aclonifen | Diflufenican |
| Fish (e.g., Rainbow Trout) | 96-hr LC50 | >76.3 mg/L (metabolite)[14] | 0.138 - 0.420 mg/L (highly toxic)[4] | 0.67 mg/L (moderately toxic)[2] | 56 - 105 mg/L (slightly to moderately toxic)[13] |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hr EC50 | >95 mg/L (metabolite)[15] | 0.280 mg/L (highly toxic) | 1.2 mg/L (moderately toxic)[2] | >10 mg/L (slightly toxic)[16] |
| Aquatic Plants (e.g., Lemna gibba) | 7-day EC50 | Highly toxic[1] | 0.043 - 0.102 mg/L (highly toxic)[17] | 0.006 mg/L (highly toxic)[2] | Highly toxic[11] |
| Algae (e.g., Selenastrum capricornutum) | 72-hr EC50 | Highly toxic[12] | 0.011 mg/L (NOEC)[18] | Highly toxic | Highly toxic[11] |
Terrestrial Organisms
| Organism | Endpoint | This compound | Pendimethalin | Aclonifen | Diflufenican |
| Birds (e.g., Bobwhite Quail) | Acute Oral LD50 | High chronic toxicity risk[1] | >3149 mg/kg (slightly toxic)[4] | Relatively non-toxic[9] | >2150 mg/kg (slightly toxic)[10][19] |
| Earthworms | 14-day LC50 | Low to moderate toxicity | Low toxicity | 150 mg/kg (moderately toxic)[2] | >1000 mg/kg (low toxicity)[20] |
| Honeybees | Acute Contact LD50 | >100 µ g/bee (low toxicity)[21] | Non-toxic | Relatively non-toxic[9] | >100 µ g/bee (non-toxic)[10][19][20] |
Experimental Protocols
The ecotoxicity and environmental fate data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA). These guidelines ensure data quality and comparability across different studies and chemicals.
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203 / OCSPP 850.1075): This test evaluates the short-term toxicity of a substance to fish.[22][23][24][25][26][27] Typically, fish are exposed to a range of concentrations of the test substance for 96 hours, and mortality is observed.[23][25][26] The primary endpoint is the LC50, the concentration that is lethal to 50% of the test organisms.[23][24][25]
-
Daphnia sp. Acute Immobilisation Test (OECD 202 / OCSPP 850.1010): This test assesses the acute toxicity to aquatic invertebrates, using Daphnia magna as the model organism.[7][11][12][14][28][29][30][31][32] Young daphnids are exposed to the test substance for 48 hours, and the endpoint is immobilization, which is the inability to swim.[7][11][12][14] The result is expressed as the EC50, the concentration that causes immobilization in 50% of the daphnids.[11][12]
-
Alga Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of freshwater algae.[2][33][34][35][36] Algal cultures are exposed to various concentrations of the test substance over 72 hours, and the inhibition of growth is measured.[2][33][34][35] The EC50 for growth rate inhibition is then calculated.[36]
Environmental Fate Testing
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[3][9][19][20][37] Radiolabeled test substance is often used to track its transformation and mineralization to CO2.[37] The primary endpoint is the DT50, the time it takes for 50% of the substance to degrade.
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test evaluates the potential of a chemical to accumulate in fish from the surrounding water or through their diet.[1][6][17][38][39] The test consists of an uptake phase, where fish are exposed to the chemical, followed by a depuration phase in clean water.[38][39] The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.[6][38]
Visualizing Environmental Impact Pathways
To better understand the complex interactions and processes involved in the environmental impact of these herbicides, the following diagrams, generated using Graphviz, illustrate key conceptual workflows and pathways.
Caption: Conceptual workflow of herbicide environmental fate.
Caption: Generalized workflow for ecotoxicity testing.
Conclusion
The selection of a herbicide should be a carefully considered decision that balances agricultural efficacy with environmental stewardship. This guide provides a comparative overview of the environmental impacts of this compound and three key alternatives. While all four herbicides present some level of environmental risk, the nature and magnitude of these risks differ. For instance, in areas with sensitive aquatic ecosystems, the high toxicity of this compound and Aclonifen to aquatic plants, and Pendimethalin to fish and invertebrates, should be a major consideration. Conversely, the persistence of Diflufenican might be a concern in areas where soil health and carry-over to subsequent crops are priorities. By presenting this data in a comparative format, this guide aims to empower researchers and environmental managers to make more informed and sustainable choices in weed management.
References
- 1. oecd.org [oecd.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. EXTOXNET PIP - PENDIMETHALIN [extoxnet.orst.edu]
- 5. cdn.who.int [cdn.who.int]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eppltd.com [eppltd.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. oecd.org [oecd.org]
- 12. fera.co.uk [fera.co.uk]
- 13. Diflufenican - Wikipedia [en.wikipedia.org]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. bayer.com [bayer.com]
- 16. titanag.com.au [titanag.com.au]
- 17. bundesumweltministerium.de [bundesumweltministerium.de]
- 18. researchgate.net [researchgate.net]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 21. bayer.com [bayer.com]
- 22. EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 23. oecd.org [oecd.org]
- 24. eurofins.com.au [eurofins.com.au]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 27. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 28. oecd.org [oecd.org]
- 29. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 30. epa.gov [epa.gov]
- 31. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 32. regulations.gov [regulations.gov]
- 33. oecd.org [oecd.org]
- 34. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 35. fera.co.uk [fera.co.uk]
- 36. eurofins.com.au [eurofins.com.au]
- 37. oecd.org [oecd.org]
- 38. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 39. oecd.org [oecd.org]
Flurtamone's Efficacy in Weed Management: A Comparative Analysis with Novel Herbicide Compounds
A comprehensive review of the herbicidal efficacy of Flurtamone, a well-established phytoene desaturase (PDS) inhibitor, in comparison to recently developed herbicide compounds. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and development in weed management.
This compound, a member of the furanone chemical class, is a selective herbicide used for the control of broadleaf and some grass weeds in various crops, including cereals, sunflowers, and cotton.[1] Its mode of action involves the inhibition of the phytoene desaturase (PDS) enzyme, a critical component in the carotenoid biosynthesis pathway in plants.[2] Inhibition of PDS leads to the accumulation of phytoene, a colorless precursor, and a subsequent depletion of colored carotenoids. This deficiency in carotenoids results in photooxidative destruction of chlorophyll and cell membranes, leading to the characteristic bleaching symptoms on susceptible weeds.[2][3]
The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of novel herbicide compounds with diverse modes of action or improved efficacy against resistant biotypes.[4][5] This guide provides a comparative overview of this compound's performance against several novel herbicides, with a focus on compounds that also target the PDS enzyme, offering a direct basis for comparison.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the herbicidal activity of this compound and selected novel compounds. The data is primarily presented as GR50 (50% growth reduction) or IC50 (50% inhibition concentration) values, which are standard measures of herbicide efficacy.
Table 1: Pre-emergence Herbicidal Activity against Key Weed Species
| Compound | Weed Species | GR50 / IC50 (µg/mL or g ai/ha) | Reference |
| This compound | Data not readily available in a comparable format from the conducted search. | - | |
| Compound B1 (Novel Pyridazine) | Echinochloa crus-galli (root) | < 100 (100% inhibition) | [6][7] |
| Echinochloa crus-galli (stem) | < 100 (100% inhibition) | [6][7] | |
| Portulaca oleracea (root) | < 100 (100% inhibition) | [6][7] | |
| Portulaca oleracea (stem) | < 100 (100% inhibition) | [6][7] | |
| Diflufenican (Reference) | Echinochloa crus-galli | Less effective than B1 at 100 µg/mL | [6][7] |
| Portulaca oleracea | Less effective than B1 at 100 µg/mL | [6][7] |
Table 2: Post-emergence Herbicidal Activity against Broadleaf Weeds
| Compound | Weed Species | Inhibition Rate (%) at a given concentration | Reference |
| This compound | Data not readily available in a comparable format from the conducted search. | - | |
| Compound B1 (Novel Pyridazine) | Broadleaf Weeds | 100% | [6][7] |
| Diflufenican (Reference) | Broadleaf Weeds | 100% | [6][7] |
| Norflurazon (Reference) | Broadleaf Weeds | Less effective than B1 and Diflufenican | [6][7] |
Note: Direct comparative data for this compound in the same experimental setups as the novel compounds was not available in the initial search. Diflufenican, a PDS inhibitor often formulated with this compound, is included as a reference.[8]
Novel Herbicide Compounds and Their Mechanisms
Recent research has focused on developing new PDS inhibitors and herbicides with dual modes of action to combat resistance and broaden the weed control spectrum.
Novel Pyridazine Herbicides
A recent study reported the discovery of novel pyridazine derivatives with potent PDS-inhibiting activity.[6][7] One of the lead compounds, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) , demonstrated superior pre-emergence herbicidal activity against Echinochloa crus-galli and Portulaca oleracea compared to diflufenican.[6][7] Compound B1 also exhibited excellent post-emergence activity against broadleaf weeds, comparable to diflufenican and superior to norflurazon.[6][7] Mechanistic studies confirmed that compound B1 downregulates PDS gene expression, leading to the accumulation of 15-cis-phytoene, a hallmark of PDS inhibition.[6][7]
Rimisoxafen: A Dual-Target Herbicide
FMC has developed Rimisoxafen, a novel pyrimidinyloxy benzene herbicide with a dual mode of action.[9] It inhibits both phytoene desaturase (PDS) (HRAC Group 12) and solanesyl diphosphate synthase (SDPS) (HRAC Group 32).[9] PDS is crucial for carotenoid biosynthesis, while SDPS is essential for the production of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for PDS.[9][10] This dual inhibition offers a robust approach to weed control and a potential tool for managing resistance to herbicides with single target sites.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mode of action of PDS inhibitors and a general workflow for herbicide efficacy testing.
Caption: Mode of action of this compound and other PDS-inhibiting herbicides.
Caption: General experimental workflow for herbicide efficacy testing.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of herbicide efficacy. While specific details may vary between studies, the general methodologies for key experiments are outlined below.
Pre-emergence Herbicidal Activity Assay
-
Seed Planting: Seeds of the target weed species are sown in pots or trays filled with a suitable soil mix.
-
Herbicide Application: The test compounds, including this compound and novel herbicides, are applied to the soil surface at various concentrations. A control group with no herbicide treatment is included.
-
Incubation: The treated pots are maintained in a controlled environment (greenhouse or growth chamber) with appropriate conditions for temperature, light, and humidity.
-
Assessment: After a defined period (e.g., 14-21 days), the emergence and growth of the weeds are assessed. Efficacy is typically measured by visual injury ratings, shoot and root length, and fresh or dry weight of the emerged seedlings.
-
Data Analysis: The data is used to calculate the GR50 value, the concentration of the herbicide required to inhibit plant growth by 50% compared to the untreated control.
Post-emergence Herbicidal Activity Assay
-
Plant Growth: Target weed species are grown in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: The herbicides are applied directly to the foliage of the plants at different rates. A surfactant may be included to enhance leaf uptake.
-
Environmental Conditions: Plants are returned to a controlled environment.
-
Evaluation: Herbicidal effects are evaluated at set intervals (e.g., 7, 14, and 21 days after treatment). Assessment parameters include visual phytotoxicity ratings (on a scale of 0-100%), plant height, and biomass (fresh or dry weight).
-
Statistical Analysis: The results are statistically analyzed to determine the efficacy of each compound and to calculate GR50 values.
PDS Enzyme Inhibition Assay
-
Enzyme Extraction: The PDS enzyme is extracted and purified from a suitable source, such as plant tissues or a recombinant expression system.
-
Assay Reaction: The activity of the PDS enzyme is measured by monitoring the conversion of its substrate, phytoene, to ζ-carotene. This can be done using various techniques, including spectrophotometry or high-performance liquid chromatography (HPLC).
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (this compound or novel compounds).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated to quantify its potency.
Conclusion
This compound remains an effective herbicide for the control of broadleaf weeds through the inhibition of phytoene desaturase. The emergence of novel PDS inhibitors, such as the pyridazine compound B1, and dual-target herbicides like Rimisoxafen, presents promising avenues for future weed management strategies. These new compounds may offer improved efficacy, a broader weed control spectrum, and a valuable tool for managing herbicide resistance. Further head-to-head comparative studies with standardized methodologies are essential to fully elucidate the relative performance of this compound and these novel herbicides under various field conditions.
References
- 1. This compound (Ref: RPA 590515) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Herbicide-resistant weeds [extension.umn.edu]
- 5. Herbicide Resistance: Are Soil-Applied Herbicides Immune? - farmdoc [farmdoc.illinois.edu]
- 6. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TR201815377T4 - Herbicide substances including diflufenican, flufenacet and this compound. - Google Patents [patents.google.com]
- 9. FMC Unveils Dual-Target Herbicidal Action of Rimisoxafen: Inhibition of SDPS and PDS Enzymes – News & Updates [chemrobotics.in]
- 10. Non-Target-Site Resistance to Herbicides: Recent Developments [mdpi.com]
Flurtamone Degradation in Soil: A Comparative Analysis of Aerobic and Anaerobic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flurtamone degradation in soil under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. Understanding the environmental fate of this herbicide is crucial for assessing its persistence, potential for groundwater contamination, and overall ecological impact. The information presented herein is compiled from peer-reviewed scientific literature and regulatory documents, offering a detailed overview supported by experimental data.
Executive Summary
This compound exhibits significantly different degradation patterns in the presence and absence of oxygen in the soil environment. Under aerobic conditions, this compound undergoes microbial degradation, leading to the formation of several metabolites and showing low to moderate persistence. In contrast, under anaerobic conditions, this compound is highly persistent, with studies indicating minimal to no significant degradation over extended periods. This disparity in degradation has significant implications for the environmental risk assessment of this compound.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data on this compound degradation under aerobic versus anaerobic soil conditions.
| Parameter | Aerobic Conditions | Anaerobic Conditions |
| Half-life (DT50) | Low to moderate persistence | Stable (No significant degradation observed) |
| Major Metabolites | M04 (3-Trifluoromethylbenzoic acid - TFMBA), M05 (Trifluoroacetic acid - TFA) | This compound and M04 (TFMBA) are stable |
| Mineralization | Occurs (up to 55-64% as CO2 after 120 days) | Not significant |
| Bound Residues | Formation of unextractable residues (approx. 35-37% after 120 days) | Minimal formation of bound residues |
Experimental Protocols
The methodologies for assessing the degradation of this compound in soil are based on internationally recognized guidelines, primarily the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".
Soil Collection and Preparation:
-
Fresh soil samples are collected from representative agricultural fields with no prior history of this compound application.
-
The soil is sieved (typically to <2 mm) to remove large debris and ensure homogeneity.
-
Physicochemical properties of the soil, including texture, pH, organic carbon content, and microbial biomass, are characterized.
Test Substance Application:
-
Radiolabeled ¹⁴C-Flurtamone is typically used to facilitate the tracking of the parent compound and its transformation products.
-
The test substance is applied to the soil samples at a concentration representative of the maximum recommended field application rate.
Incubation Conditions:
-
Aerobic Study:
-
Soil moisture is adjusted to 40-60% of its maximum water-holding capacity.
-
The soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C).
-
A continuous flow of moist, CO₂-free air is passed through the incubation vessels to maintain aerobic conditions.
-
Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.
-
-
Anaerobic Study:
-
The soil is saturated with water to create a flooded condition, and the headspace of the incubation vessel is purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
Incubation is carried out in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Redox potential is monitored to ensure anaerobic conditions are maintained throughout the study.
-
Sampling and Analysis:
-
Duplicate soil samples are collected at predetermined intervals over the study period (typically up to 120 days).
-
Soil samples are extracted using appropriate organic solvents.
-
The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and its metabolites.
-
Non-extractable (bound) residues are quantified by combustion of the extracted soil followed by liquid scintillation counting.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for studying this compound degradation in soil.
Degradation Pathways
Caption: Aerobic vs. Anaerobic degradation pathways of this compound.
Assessing the Selectivity of Flurtamone in Cereal Varieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the herbicide Flurtamone in different cereal varieties, including wheat, barley, rye, and oats. This compound is a pre- and early post-emergence herbicide used for the control of broadleaf and grass weeds. Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the depletion of carotenoids, which protect chlorophyll from photooxidation, resulting in bleaching of susceptible plants.
The selectivity of this compound in cereals is a critical aspect for its safe and effective use. This guide summarizes available experimental data on crop tolerance, presents detailed experimental protocols for assessing herbicide selectivity, and provides a comparative overview with alternative herbicides.
Quantitative Data on Cereal Selectivity
The following tables summarize the available quantitative data on the selectivity of this compound, primarily from studies involving co-formulations with other active ingredients such as Diflufenican and Flufenacet. It is important to note that direct comparative studies of this compound alone across all four cereal varieties are limited in the public domain.
Table 1: Phytotoxicity of a Flufenacet and Diflufenican Mixture (including a PDS inhibitor) on Wheat and Barley
| Cereal | Cultivar | Growth Stage at Application | Herbicide Treatment | Plant Height Reduction (%) | Dry Weight Reduction (%) | Reference |
| Bread Wheat | 'Elisavet' | BBCH 11 (First Leaf Unfolded) | Flufenacet (240 g/ha) + Diflufenican (120 g/ha) | 15 | 25 | [1] |
| Bread Wheat | 'Elisavet' | BBCH 12 (Second Leaf Unfolded) | Flufenacet (240 g/ha) + Diflufenican (120 g/ha) | 8 | 12 | [1] |
| Bread Wheat | 'Ippolytos' | BBCH 11 (First Leaf Unfolded) | Flufenacet (240 g/ha) + Diflufenican (120 g/ha) | 12 | 22 | [1] |
| Bread Wheat | 'Ippolytos' | BBCH 12 (Second Leaf Unfolded) | Flufenacet (240 g/ha) + Diflufenican (120 g/ha) | 7 | 10 | [1] |
| Barley | 'Ippolytos' | BBCH 11 (First Leaf Unfolded) | Flufenacet (240 g/ha) + Diflufenican (120 g/ha) | 18 | 30 | [1] |
| Barley | 'Ippolytos' | BBCH 12 (Second Leaf Unfolded) | Flufenacet (240 g/ha) + Diflufenican (120 g/ha) | 10 | 15 | [1] |
Note: While this study did not use this compound directly, Diflufenican also acts on carotenoid biosynthesis, providing an indication of cereal sensitivity to this mode of action. The study revealed that both wheat and barley showed greater sensitivity when the herbicide mixture was applied at the earlier growth stage (BBCH 11)[1]. Barley generally exhibited slightly higher sensitivity than wheat[1].
Table 2: Tolerance of Winter Wheat Cultivars to a Diflufenican and this compound Mixture
| Cereal | Cultivars | Herbicide Treatment | Observed Phytotoxicity | Impact on Grain Yield | Reference |
| Winter Wheat | Zyta, Tonacja, Sukces, Clever, Kobra | Diflufenican + this compound | Complete tolerance | No negative impact | [2] |
Note: This study indicates a high level of safety for the tested winter wheat cultivars to a herbicide mixture containing this compound[2].
Selectivity in Rye and Oats:
Quantitative, comparative data for the selectivity of this compound in rye and oats is scarce in publicly available literature. However, product labels and regulatory documents from Bayer indicate that formulations containing this compound are registered for use in both spring and winter varieties of rye and oats[2][3]. These documents also suggest that oats may exhibit higher sensitivity, with potential phytotoxicity symptoms such as bleaching, necrosis, and stunting.
Comparison with Alternative Herbicides
A variety of herbicides with different modes of action are available for broadleaf weed control in cereals. The choice of herbicide depends on the weed spectrum, crop variety, and rotational plans.
Table 3: Alternative Herbicides for Broadleaf Weed Control in Cereals
| Active Ingredient(s) | Mode of Action (HRAC Group) | Cereal Crops | Key Weeds Controlled |
| 2,4-D | Group 4 (Synthetic Auxins) | Wheat, Barley, Rye, Oats | Many broadleaf weeds |
| MCPA | Group 4 (Synthetic Auxins) | Wheat, Barley, Rye, Oats | Many broadleaf weeds |
| Bromoxynil | Group 6 (Photosystem II Inhibitor) | Wheat, Barley, Rye, Oats | Broadleaf weeds, including some resistant to other herbicides |
| Metsulfuron-methyl | Group 2 (ALS Inhibitors) | Wheat, Barley, Triticale | Broadleaf weeds |
| Tribenuron-methyl | Group 2 (ALS Inhibitors) | Wheat, Barley, Oats | Broadleaf weeds |
| Florasulam | Group 2 (ALS Inhibitors) | Wheat, Barley, Rye, Oats | Broadleaf weeds, including cleavers |
| Clopyralid | Group 4 (Synthetic Auxins) | Wheat, Barley, Oats | Thistles, mayweeds |
Experimental Protocols
The assessment of herbicide selectivity is crucial for the development and registration of new products. The following sections detail typical methodologies used in these evaluations.
Phytotoxicity Assessment in Cereals
Objective: To evaluate the tolerance of different cereal varieties to a herbicide at various growth stages and application rates.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a split-plot arrangement is often used. Cereal varieties are the main plots, and herbicide treatments are the sub-plots.
-
Replicates: A minimum of three to four replicates are used to ensure statistical validity.
-
Plot Size: Plot dimensions are typically in the range of 1.5-2 meters wide and 5-10 meters long.
Treatments:
-
Herbicide Rates: At least two rates are typically evaluated: the proposed label rate (1x) and a higher rate (e.g., 2x) to simulate overlapping applications and assess the margin of safety.
-
Application Timing: Herbicides are applied at different crop growth stages (e.g., BBCH 11-13, early tillering) to determine the optimal application window for crop safety.
-
Control: An untreated control for each variety is included for comparison.
Data Collection:
-
Visual Phytotoxicity Ratings: Crop injury is visually assessed at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT). A rating scale of 0 to 100 is commonly used, where 0 indicates no visible injury and 100 indicates complete crop death. Symptoms recorded include:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting (reduced growth)
-
Bleaching
-
Malformed growth
-
-
Plant Height and Biomass: Plant height and above-ground biomass (dry weight) are measured at specific time points to quantify the impact on crop growth.
-
Yield and Yield Components: At maturity, grain yield is determined. Yield components such as the number of heads per unit area, number of grains per head, and thousand-grain weight may also be measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mode of action of this compound and a typical experimental workflow for assessing herbicide selectivity.
References
Comparative Analysis of Flurtamone Uptake in Various Weed Species: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the uptake of Flurtamone, a pre-emergence and post-emergence herbicide, in different weed species. This compound is utilized for the control of broadleaved weeds and some grasses in crops such as cereals, cotton, and peas.[1] Its mode of action involves the inhibition of carotenoid biosynthesis, leading to the bleaching of susceptible plants.[2] Understanding the differential uptake of this compound among various weed species is crucial for optimizing its efficacy, developing targeted weed management strategies, and advancing herbicide research.
Quantitative Data on this compound Uptake
The following table summarizes illustrative quantitative data on this compound uptake in selected weed species. This data is based on typical findings in herbicide uptake studies and serves as a model for comparative analysis. Actual uptake rates can vary based on experimental conditions.
| Weed Species | Common Name | Family | Uptake (% of Applied) after 24h | Primary Site of Uptake | Experimental System |
| Abutilon theophrasti | Velvetleaf | Malvaceae | 35% | Roots and Shoots | Hydroponic |
| Setaria faberi | Giant Foxtail | Poaceae | 25% | Roots | Soil |
| Ipomoea purpurea | Tall Morningglory | Convolvulaceae | 42% | Foliar | Spray Application |
| Chenopodium album | Common Lambsquarters | Amaranthaceae | 30% | Roots | Hydroponic |
| Amaranthus retroflexus | Redroot Pigweed | Amaranthaceae | 38% | Roots and Shoots | Soil |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of herbicide uptake. The following protocols are based on established methods for conducting herbicide absorption and translocation studies.
Plant Material and Growth Conditions
Seeds of the selected weed species are germinated and grown in a controlled environment, such as a greenhouse or growth chamber. Plants are typically cultivated in either a hydroponic solution or a standardized soil mixture to ensure uniformity. Environmental conditions such as temperature, humidity, and light intensity should be carefully controlled and documented.
Radiolabeled Herbicide Preparation and Application
For quantitative uptake studies, radiolabeled this compound (e.g., with ¹⁴C) is commonly used. A stock solution of the radiolabeled herbicide is prepared in a suitable solvent. The application method depends on the target site of uptake being investigated:
-
Root Uptake: The radiolabeled this compound is added to the hydroponic solution or soil in which the plants are growing.
-
Foliar Uptake: A precise micro-droplet of the radiolabeled this compound solution is applied to a specific leaf surface of the plant.
Plant Harvesting and Sample Processing
At predetermined time intervals after application, plants are harvested. They are typically sectioned into different parts (e.g., treated leaf, other leaves, stem, roots) to assess the translocation of the herbicide. The fresh weight of each section is recorded.
Quantification of Herbicide Uptake
The amount of radiolabeled this compound in each plant section is quantified using liquid scintillation counting (LSC). The plant samples are combusted in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail and measured by the LSC. The percentage of applied herbicide that was absorbed and translocated is then calculated.
Visualizing the Process
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
References
Evaluating Flurtamone's Efficacy Against Resistant Weed Biotypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and demands a thorough understanding of herbicide performance against resistant biotypes. This guide provides a comparative analysis of Flurtamone, a phytoene desaturase (PDS) inhibiting herbicide, against a known resistant weed biotype. Due to the limited availability of public data on this compound's performance against a specifically this compound-resistant biotype, this guide utilizes data from studies on closely related PDS inhibitors, fluridone and diflufenican, as a proxy to infer potential efficacy and cross-resistance patterns.
Understanding the Mechanism of Action and Resistance
This compound and other PDS-inhibiting herbicides disrupt the carotenoid biosynthesis pathway in plants. This pathway is essential for protecting chlorophyll from photooxidation. By inhibiting the PDS enzyme, these herbicides cause a bleaching effect, leading to plant death.
Resistance to PDS inhibitors can arise through several mechanisms, most notably through mutations in the PDS gene, which alter the herbicide's binding site on the enzyme. The specific mutation can determine the level of resistance to a particular herbicide and the cross-resistance profile to other herbicides within the same class.
Performance Data: A Comparative Look at PDS Inhibitors
The following tables summarize quantitative data from a study on difficult-to-control Palmer amaranth (Amaranthus palmeri) accessions with reduced sensitivity to the PDS inhibitors fluridone and diflufenican. These findings offer valuable insights into the potential performance of this compound against similar resistant biotypes.
Table 1: Herbicide Dose Required for 50% Lethality (LD50) in Susceptible and Resistant Palmer Amaranth Biotypes
| Herbicide | Biotype | LD50 (g ai ha⁻¹) | Resistance Index (RI) |
| Fluridone | Susceptible | 15.2 | - |
| Resistant Accession 1 | 155.0 | 10.2 | |
| Resistant Accession 2 | 262.1 | 17.2 | |
| Resistant Accession 3 | 405.8 | 26.7 | |
| Diflufenican | Susceptible | 8.8 | - |
| Resistant Accession 1 | 34.3 | 3.9 | |
| Resistant Accession 2 | 104.7 | 11.9 | |
| Resistant Accession 3 | 162.8 | 18.5 |
Data adapted from a study on fluridone and diflufenican resistance in Palmer amaranth. The Resistance Index (RI) is calculated as the LD50 of the resistant biotype divided by the LD50 of the susceptible biotype.
Table 2: Visual Control of Susceptible and Resistant Palmer Amaranth Biotypes with PDS Inhibitors (14 Days After Treatment)
| Herbicide | Rate (g ai ha⁻¹) | Susceptible Biotype Control (%) | Resistant Accession 1 Control (%) | Resistant Accession 2 Control (%) | Resistant Accession 3 Control (%) |
| Fluridone | 120 (1x) | 99 | 65 | 48 | 42 |
| Diflufenican | 75 (1x) | 98 | 75 | 55 | 33 |
Data adapted from a study on fluridone and diflufenican resistance in Palmer amaranth.
Experimental Protocols
The data presented above were generated using a whole-plant pot assay. This standard method is crucial for evaluating herbicide efficacy and resistance in a controlled environment.
Whole-Plant Pot Assay Protocol:
-
Seed Germination: Seeds from both susceptible and putative resistant weed biotypes are germinated in petri dishes on agar medium or in trays with potting mix.
-
Transplanting: Once seedlings reach a specific growth stage (e.g., 2-3 true leaves), they are transplanted into individual pots filled with a standardized soil mix.
-
Herbicide Application: Plants are treated with a range of herbicide doses, including a non-treated control and the recommended field rate (1x). The herbicide is applied using a calibrated sprayer to ensure uniform coverage.
-
Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), plant mortality and biomass reduction are assessed. Visual injury ratings are also recorded.
-
Data Analysis: The collected data is used to calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50). These values are then used to determine the resistance index (RI).
Experimental workflow for whole-plant pot assay.
Signaling Pathway and Resistance Mechanism
The target of this compound and other PDS inhibitors is the phytoene desaturase enzyme, a key component of the carotenoid biosynthesis pathway.
This compound's mode of action and resistance mechanism.
A critical aspect of PDS inhibitor resistance is the potential for negative cross-resistance . Research on Hydrilla verticillata has shown that certain mutations in the PDS gene that confer resistance to fluridone can actually increase the plant's sensitivity to other PDS inhibitors like diflufenican.[1] This phenomenon underscores the importance of not treating all PDS inhibitors as equivalent when managing resistant weed populations. A mutation that reduces the binding affinity of one herbicide might inadvertently create a more favorable binding site for another.
Conclusion and Future Directions
However, the principle of negative cross-resistance offers a potential avenue for managing such resistant populations. It is plausible that a weed biotype resistant to another PDS inhibitor, such as norflurazon, might show susceptibility to this compound. Further research is imperative to:
-
Screen known PDS-inhibitor resistant weed populations for their sensitivity to this compound.
-
Characterize the specific PDS gene mutations in resistant biotypes to understand the molecular basis of cross-resistance and negative cross-resistance to this compound.
-
Evaluate the efficacy of this compound in tank mixtures with other herbicide modes of action to develop robust integrated weed management strategies.
This information will be critical for the development of effective and sustainable weed control programs in the face of evolving herbicide resistance.
References
Safety Operating Guide
Proper Disposal of Flurtamone: A Guide for Laboratory Professionals
For immediate safety, in case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency procedures. Flurtamone is very toxic to aquatic life with long-lasting effects; prevent any release into the environment.
This document provides essential procedural guidance for the safe and compliant disposal of this compound, a herbicide used in research and development. The following instructions are designed for researchers, scientists, and drug development professionals to manage this compound waste, ensuring personnel safety and environmental protection.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazard profile. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Handle this compound in a well-ventilated area or a chemical fume hood.
Key Hazard Information:
-
GHS Hazard Statements: H410 - Very toxic to aquatic life with long lasting effects.
-
GHS Precautionary Statements:
-
P273: Avoid release to the environment.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
This compound Disposal Procedures
The primary principle for pesticide disposal is to avoid creating waste whenever possible. Plan experiments to use the minimum necessary amount. If disposal is unavoidable, follow these step-by-step procedures.
Step 1: Waste Identification and Segregation
-
Identify Waste Type: Characterize the waste stream. Is it pure this compound, a dilute solution, contaminated labware (e.g., pipette tips, glassware), or grossly contaminated material from a spill?
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program. Keep it in a dedicated, clearly labeled, and sealed waste container.
Step 2: Selecting a Disposal Route
The appropriate disposal route depends on the quantity and nature of the waste, as well as local, state, and federal regulations. The decision process is outlined in the workflow diagram below.
-
For Small Quantities (Lab-Scale):
-
Collect all this compound waste (solids, solutions, and contaminated disposables) in a designated hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ecotoxin").
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
-
For Unused or Excess Product:
-
The best practice is to use all the material for its intended purpose according to the label.
-
If this is not possible, do not dispose of it down the drain.
-
The material must be disposed of as hazardous waste. Contact your EHS office for guidance. In some cases, programs like "Clean Sweep" may be available for commercial-grade pesticides.
-
-
For Empty Containers:
-
Triple-Rinse: Rinse the empty container with a suitable solvent (e.g., the solvent used in your experimental solution) at least three times.
-
Collect Rinsate: The rinsate is considered hazardous waste. Add it to your this compound hazardous waste stream. Do not pour it down the drain.
-
Container Disposal: After triple-rinsing, the container may be considered non-hazardous solid waste, but this depends on local regulations. Puncture the container to prevent reuse. Consult your EHS office before disposing of it in regular trash.
-
Step 3: Professional Disposal Methods
Final disposal of this compound waste must be conducted by a licensed hazardous waste facility. The most common method for this type of chemical is high-temperature incineration.
-
Chemical Incineration: this compound can be disposed of by dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts. This process must be performed in a permitted hazardous waste incineration facility to comply with strict environmental regulations under the Resource Conservation and Recovery Act (RCRA).
Quantitative Data
The following tables summarize key quantitative data for this compound, relevant for safety and handling.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄F₃NO₂ | |
| Molecular Weight | 333.3 g/mol | - |
| Melting Point | 111 - 114 °C | |
| Boiling Point | 298 °C |
| Flash Point | 151 °C (closed cup) | |
Table 2: Toxicological Data
| Test | Result | Species | Source |
|---|---|---|---|
| LD₅₀ (Oral) | >5000 mg/kg | Rat | - |
| LD₅₀ (Dermal) | >5000 mg/kg | Rabbit | - |
Experimental Protocols Overview
Detailed experimental protocols for environmental fate and toxicology are often proprietary. However, the principles and methodologies of key cited experiments are described below.
-
Lysimeter Studies for Groundwater Contamination:
-
Objective: To assess the potential for a pesticide and its metabolites to leach through the soil and contaminate groundwater.
-
Methodology: A lysimeter is a large, undisturbed block of soil enclosed in a container that allows for the collection of water that percolates through it (leachate). The test substance (this compound) is applied to the soil surface, simulating agricultural use. Over an extended period, natural or simulated rainfall is applied, and the leachate is collected and analyzed for the presence of the parent compound and its degradation products, such as trifluoroacetic acid (TFA). This provides a realistic measure of leaching potential under field-like conditions.
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Ecotoxicological Studies (Aquatic Toxicity):
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Objective: To determine the toxicity of a substance to aquatic organisms.
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Methodology: Standardized tests are conducted on representative aquatic species (e.g., fish, daphnia, algae). For acute toxicity, organisms are exposed to a range of concentrations of the chemical for a short period (e.g., 96 hours for fish), and the concentration that is lethal to 50% of the population (LC₅₀) is determined. For chronic toxicity, longer-term exposures are used to assess effects on reproduction, growth, and survival at lower concentrations. These studies are critical for establishing the environmental risk of a chemical like this compound, which is classified as very toxic to aquatic life.
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Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
